Glycidyl 4-toluenesulfonate
Description
The exact mass of the compound Oxiran-2-ylmethyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143322. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
oxiran-2-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXXYIGRPAZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867977 | |
| Record name | (Oxiran-2-yl)methyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6746-81-2 | |
| Record name | Glycidyl tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6746-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GLYCIDYL TOSYLATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT428577JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Glycidyl 4-toluenesulfonate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Glycidyl 4-toluenesulfonate, also known as glycidyl tosylate, is a versatile bifunctional molecule containing both an epoxide ring and a tosylate leaving group. This unique structure makes it a valuable reagent in organic synthesis and a key building block in polymer chemistry and material science. Its applications extend into the pharmaceutical field, where it serves as an intermediate and a tool for developing novel therapeutic agents. This document provides an in-depth guide to its chemical properties, experimental protocols, and significant applications.
Core Chemical and Physical Properties
This compound is typically a white to off-white solid or a colorless liquid, depending on its purity and the ambient temperature.[1][2] Its key physical and chemical data are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6746-81-2 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₄S | [1][3] |
| Molecular Weight | 228.26 g/mol (or 228.27 g/mol ) | [1][3] |
| Appearance | White to Off-White Solid or Colorless Liquid | [1][2][3] |
| Boiling Point | 95-100 °C at 0.01 Torr | [3] |
| Melting Point | 46.0 to 50.0 °C | |
| Density | ~1.310 g/cm³ (Predicted) | [3] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol. | [2][3] |
| Storage Conditions | Store at -20°C or 0-8°C under an inert atmosphere.[1][3] Moisture sensitive. |
Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring and the excellent leaving group ability of the tosylate moiety. This allows it to participate in a variety of organic reactions, including displacement, addition, and ring-opening reactions.[3][4]
Key Applications:
-
Polymer Chemistry: It is widely used as a monomer and cross-linking agent in the synthesis of epoxy resins.[1] Its incorporation enhances the mechanical properties, thermal stability, adhesion, and flexibility of coatings, adhesives, and composite materials, making them suitable for demanding applications in the aerospace and automotive industries.[1]
-
Material Science: The compound is employed for surface modification, improving the adhesion and compatibility of different materials, which is particularly useful in the electronics industry for enhancing circuit board performance.[1]
-
Organic Synthesis: As a versatile reagent, it is used to introduce the glycidyl group into various molecules. It is instrumental in the development and validation of chiral HPLC methods for screening asymmetric epoxidation processes.[3][4]
-
Pharmaceuticals and Drug Development: this compound and related structures are explored for their potential as alkylating agents.[6] Alkylating agents can covalently modify biological macromolecules like proteins and DNA, a mechanism leveraged in some anticancer drugs.[6] It is also used in drug formulation, particularly in developing controlled-release systems to improve the bioavailability of active pharmaceutical ingredients.[1] Some p-toluenesulfonate compounds are considered potential genotoxic impurities that may form during drug manufacturing processes and require careful monitoring.[7]
Figure 1: Key application areas stemming from the core chemical compound.
Experimental Protocols
Detailed methodologies are crucial for the effective use and analysis of this compound.
Synthesis Protocol: Two-Phase Reaction
A common method for preparing glycidyl tosylate involves the reaction of glycidol with p-toluenesulfonyl chloride. An efficient process can be conducted using a two-phase system to improve yield and purity.[8] This method often starts with 3-chloro-1,2-propanediol, which is first converted to glycidol in situ.[8]
Materials:
-
3-chloro-1,2-propanediol
-
Inorganic base (e.g., Sodium Hydroxide)
-
p-toluenesulfonyl chloride (TsCl)
-
Tertiary amine (e.g., Triethylamine)
-
Organic solvent (e.g., Toluene)
-
Water
Procedure:
-
Glycidol Formation: 3-chloro-1,2-propanediol is treated with an inorganic base, such as sodium hydroxide, in an aqueous solution to induce cyclization and form glycidol.[8]
-
Two-Phase Reaction Setup: The resulting aqueous glycidol solution is combined with an organic solvent (e.g., toluene) to create a two-phase system.
-
Tosylation: p-toluenesulfonyl chloride, dissolved in the organic solvent, and a tertiary amine are added to the reaction mixture under controlled temperature conditions (e.g., 0-5°C).[8] The tertiary amine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: The reaction is stirred for several hours and can be monitored by techniques like Thin Layer Chromatography (TLC) or HPLC to determine completion.
-
Work-up and Isolation: Upon completion, the organic layer is separated, washed with water and/or brine, and then dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is obtained by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography to yield high-purity this compound.[8]
Figure 2: A step-by-step workflow for the synthesis of this compound.
Purification Protocol: Recrystallization
For solid glycidyl tosylate, recrystallization is an effective purification method.
Procedure:
-
Dissolve the crude material in a minimum amount of a suitable boiling solvent or solvent mixture (e.g., benzene and ether).[9]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath or refrigerator to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Dry the purified product under vacuum.
Analytical Protocol: HPLC-UV for Quantification
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for assessing the purity of this compound and quantifying it, especially when it is present as a potential impurity in pharmaceutical substances.[7]
Instrumentation & Conditions (Example):
-
HPLC System: A system with a sensitive UV detector, such as a Diode Array Detector (DAD).[7]
-
Column: A reverse-phase column, for example, a Thermo Scientific™ Acclaim™ Polar Advantage II (150 x 2.1 mm, 2.2 µm).[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 15 mM ammonium acetate) and an organic solvent (e.g., methanol).[7]
-
Flow Rate: ~0.3 mL/min.[7]
-
Column Temperature: 35 °C.[7]
-
Detection Wavelength: 225 nm.[7]
-
Injection Volume: 10 µL.[7]
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.[7]
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a suitable solvent to achieve a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Biological Interactions
The epoxide group of this compound is an electrophilic moiety that can react with nucleophiles. In a biological context, this reactivity allows it to act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids.[6]
The proposed mechanism involves the nucleophilic attack by functional groups on proteins (e.g., thiol groups of cysteine, imidazole groups of histidine) or DNA bases, leading to the opening of the epoxide ring and the formation of a stable covalent adduct. This modification can alter the structure and function of the biomolecule, which is the basis for the cytotoxic effects observed in some anticancer alkylating agents.[6]
Figure 3: Reaction pathway of the glycidyl moiety with biological nucleophiles.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures.
-
Hazards: It may be moderately irritating to the eyes and skin.[10][11] Inhalation or ingestion may be harmful.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Handle in a well-ventilated area or under a chemical fume hood.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and bases.[10][12] It is also sensitive to moisture.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[3][12] Recommended storage temperatures range from -20°C to 8°C.[1][3]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound CAS#: 6746-81-2 [m.chemicalbook.com]
- 4. This compound | 6746-81-2 [chemicalbook.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. conncoll.edu [conncoll.edu]
- 11. westliberty.edu [westliberty.edu]
- 12. fishersci.com [fishersci.com]
In-Depth Technical Guide to the Spectral Data of Glycidyl 4-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Glycidyl 4-toluenesulfonate (CAS No. 6746-81-2), a key intermediate in organic synthesis and pharmaceutical development. This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for spectral analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.80 | d | 8.3 | 2H | Ar-H (ortho to SO₂) |
| 7.37 | d | 8.1 | 2H | Ar-H (meta to SO₂) |
| 4.35 | dd | 11.2, 3.1 | 1H | -O-CH ₂- (glycidyl) |
| 3.96 | dd | 11.2, 5.8 | 1H | -O-CH ₂- (glycidyl) |
| 3.19 | m | - | 1H | -CH - (glycidyl) |
| 2.85 | dd | 4.8, 4.2 | 1H | -CH ₂- (epoxide) |
| 2.65 | dd | 4.8, 2.7 | 1H | -CH ₂- (epoxide) |
| 2.45 | s | - | 3H | Ar-CH ₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 145.1 | Ar-C (para to CH₃) |
| 132.7 | Ar-C (ipso to SO₂) |
| 130.0 | Ar-C H (meta to SO₂) |
| 128.0 | Ar-C H (ortho to SO₂) |
| 69.8 | -O-C H₂- (glycidyl) |
| 49.3 | -C H- (glycidyl) |
| 44.6 | -C H₂- (epoxide) |
| 21.6 | Ar-C H₃ |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070-2930 | Medium | C-H stretching (aromatic and aliphatic) |
| 1597 | Medium | C=C stretching (aromatic ring) |
| 1365 | Strong | S=O asymmetric stretching (sulfonate) |
| 1176 | Strong | S=O symmetric stretching (sulfonate) |
| 1097 | Strong | S-O-C stretching |
| 910, 815 | Strong | Epoxide ring vibrations |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 228 | 5 | [M]⁺ (Molecular Ion) |
| 172 | 15 | [M - C₃H₄O]⁺ |
| 155 | 100 | [CH₃C₆H₄SO₂]⁺ (p-toluenesulfonyl cation) |
| 91 | 80 | [C₇H₇]⁺ (Tropylium cation) |
| 57 | 40 | [C₃H₅O]⁺ (Glycidyl cation) |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) was used.
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded with proton decoupling. A spectral width of 0-220 ppm was used, with a significantly larger number of scans compared to ¹H NMR to compensate for the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds was employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) was utilized.
-
Sample Preparation: The spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid this compound sample was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal was collected and automatically subtracted from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas chromatograph (GC-MS) for sample introduction, was used.
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC, which separated the compound before it entered the mass spectrometer.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV. This high energy leads to the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: The abundance of each ion was measured by an electron multiplier detector to generate the mass spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound, from sample preparation to structural elucidation.
Glycidyl 4-toluenesulfonate synthesis and purification
An in-depth technical guide to the synthesis and purification of Glycidyl 4-toluenesulfonate (Glycidyl Tosylate), a versatile intermediate in organic and polymer chemistry, is presented for researchers, scientists, and drug development professionals. This document outlines detailed synthetic methodologies, purification protocols, and critical process parameters.
Introduction
This compound, also known as glycidyl tosylate, is a significant bifunctional compound featuring both an epoxide ring and a tosylate leaving group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and specialty polymers.[1][2] The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the epoxide ring can undergo ring-opening reactions.[1] This guide details the primary synthesis routes from glycidol or 3-chloro-1,2-propanediol and provides comprehensive purification techniques.
Synthesis of this compound
The synthesis of this compound is typically achieved through two primary pathways: the direct tosylation of glycidol or a one-pot synthesis starting from 3-chloro-1,2-propanediol.
Synthetic Pathways Overview
The reaction involves the esterification of a glycidol precursor with p-toluenesulfonyl chloride (TsCl). The choice of starting material often depends on the stability and availability of glycidol, which can be unstable and prone to side reactions like dimerization.[3] The one-pot method starting from 3-chloro-1,2-propanediol circumvents the need to handle and isolate the less stable glycidol intermediate.[3][4]
Caption: Synthesis routes to this compound.
Experimental Protocols
Protocol 1: Synthesis from Glycidol
This method involves the direct reaction of commercially available glycidol with p-toluenesulfonyl chloride in the presence of a tertiary amine.[3]
-
Reaction Setup: In a reaction vessel, dissolve glycidol in a suitable organic solvent such as dichloromethane or toluene.[3]
-
Addition of Base: Add a tertiary amine (e.g., triethylamine or a pyridine derivative) to the solution.[3]
-
Tosylation: Cool the mixture, typically to a temperature between -10°C and 40°C (preferably 0-10°C).[3] Add a solution of p-toluenesulfonyl chloride in the same organic solvent dropwise while maintaining the temperature.[3]
-
Reaction Monitoring: Stir the mixture for 1-24 hours until the reaction is complete, as monitored by techniques like Thin-Layer Chromatography (TLC).[3]
-
Work-up: Proceed with the purification protocol as described below.
Protocol 2: One-Pot Synthesis from 3-Chloro-1,2-propanediol
This improved method avoids the isolation of the unstable glycidol intermediate.[3][4]
-
Cyclization: In a reaction vessel, treat 3-chloro-1,2-propanediol with an inorganic base (e.g., sodium hydroxide, potassium carbonate) in an aqueous solvent to generate glycidol in situ.[3] This step is typically performed at a temperature between 10°C and 100°C.[4]
-
Phase Transfer: Add an organic solvent (e.g., toluene) to create a two-phase system.[3]
-
Addition of Reagents: Add a tertiary amine or a pyridine derivative to the mixture.[3]
-
Tosylation: Cool the biphasic mixture to between 0°C and 40°C (preferably 0-25°C).[4] Add a solution of p-toluenesulfonyl chloride (0.8-1.2 molar equivalents to the starting diol) in the organic solvent dropwise.[3][4]
-
Reaction Completion: Stir the reaction for several hours until completion.
-
Work-up: Proceed with the purification protocol.
Data Presentation: Synthesis Parameters
| Parameter | Method 1: From Glycidol | Method 2: From 3-Chloro-1,2-propanediol |
| Starting Material | Glycidol | 3-Chloro-1,2-propanediol |
| Key Reagents | p-toluenesulfonyl chloride, Tertiary Amine | p-toluenesulfonyl chloride, Inorganic Base, Tertiary Amine |
| Solvent System | Dichloromethane or Toluene[3] | Two-phase: Water and an organic solvent[3] |
| Reaction Temperature | -10°C to 40°C (preferably 0-10°C)[3] | Cyclization: 10-100°C; Tosylation: 0-40°C[4] |
| Reaction Time | 1-24 hours[3] | Varies based on specific conditions |
| Molar Equivalents (TsCl) | 0.6-1.5 (preferably 0.8-1.2) to glycidol[3] | 0.6-1.5 (preferably 0.8-1.2) to diol[3] |
| Reported Yield | Up to 73% under optimal conditions[5] | Up to 81.5%[4] |
| Advantages | Direct, simpler for small scale | Avoids isolating unstable glycidol; suitable for large scale[3] |
| Disadvantages | Glycidol is unstable, can lead to impurities[3] | More complex reaction setup (two-phase) |
Purification of this compound
Proper purification is critical to remove unreacted starting materials, by-products, and the tertiary amine base, yielding a product with high chemical and optical purity.[1][4] The most common methods are aqueous work-up followed by recrystallization or distillation.[3]
Caption: General purification workflow for this compound.
Experimental Protocol: Purification by Recrystallization
-
Quenching/Washing: Pour the crude reaction mixture into a separating funnel. Wash the organic layer with an inorganic acid, such as dilute hydrochloric or sulfuric acid, to neutralize and remove the tertiary amine.[3]
-
Extraction: Separate the organic layer. It may be washed further with water and/or brine.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate.[4]
-
Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product, which may be a solid or an oil.[4]
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add an anti-solvent (e.g., hexane) to induce precipitation.[1][4] The solid product can then be filtered to yield the purified compound.[4] For instance, adding hexane to the crude residue can yield a solid product.[4]
Data Presentation: Purification and Product Characterization
| Parameter | Description |
| Purification Method | Recrystallization or Distillation[3] |
| Recrystallization Solvents | Hexane is commonly used for precipitation[4] |
| Final Purity | Chemical purity of >99% can be achieved[4] |
| Optical Purity (for chiral versions) | >99% ee has been reported[4] |
| Appearance | White to Off-White Solid[6] |
| Molecular Formula | C₁₀H₁₂O₄S[7] |
| Molecular Weight | 228.26 g/mol [7] |
| Melting Point | 46-49 °C[7] |
| Storage Temperature | 2-8°C is recommended[7] |
Safety Considerations
This compound and its precursors require careful handling.
-
Glycidyl Tosylate: This compound is classified as a potential mutagen and carcinogen.[7] It can cause skin sensitization and serious eye damage.[7]
-
Reagents: p-Toluenesulfonyl chloride is corrosive and a lachrymator. Organic solvents used are flammable. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be efficiently achieved via direct tosylation of glycidol or, more advantageously for larger scales, through a one-pot reaction from 3-chloro-1,2-propanediol. The latter method mitigates issues related to the instability of glycidol. Purification through a standard aqueous work-up followed by recrystallization is effective in producing a high-purity product. The methodologies and data presented in this guide provide a robust framework for the successful synthesis and purification of this important chemical intermediate.
References
- 1. jchemlett.com [jchemlett.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]
- 4. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 6746-81-2 [m.chemicalbook.com]
- 7. (2R)-(-)-对甲苯磺酸缩水甘油酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Glycidyl 4-Toluenesulfonate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl 4-toluenesulfonate, commonly referred to as glycidyl tosylate, is a versatile bifunctional electrophile that has garnered significant attention as a key building block in organic synthesis. Its unique structure, incorporating both a reactive epoxide ring and an excellent tosylate leaving group, allows for a diverse range of chemical transformations. This dual reactivity makes it an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of chiral pharmaceutical intermediates and other high-value organic compounds. This technical guide provides an in-depth exploration of the core mechanisms governing the reactivity of glycidyl tosylate, supported by experimental data and detailed protocols to aid researchers in its effective application.
Core Reactivity and Mechanistic Principles
The reactivity of this compound is dictated by the presence of two electrophilic sites: the carbon atoms of the oxirane ring and the carbon atom bearing the tosylate group. The tosylate is an exceptional leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion, making the primary carbon to which it is attached susceptible to nucleophilic attack via an SN2 mechanism. Concurrently, the strained three-membered epoxide ring is prone to ring-opening by nucleophiles.
The chemoselectivity of a nucleophilic attack on glycidyl tosylate is a critical consideration and is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as amines and alkoxides, tend to favor the ring-opening of the epoxide, while softer nucleophiles, under certain conditions, can displace the tosylate group.
Nucleophilic Substitution at the Tosylate Group
The primary carbon bearing the tosylate group is a classic electrophilic center for SN2 reactions. This pathway involves a backside attack by a nucleophile, leading to the displacement of the tosylate anion and an inversion of stereochemistry if the carbon is a chiral center.
Epoxide Ring-Opening Reactions
The epoxide ring of glycidyl tosylate can be opened under both basic and acidic conditions. The regioselectivity of the ring-opening is a key aspect of its reactivity.
Base-Catalyzed/Nucleophilic Ring-Opening: Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide (C3). This reaction proceeds via an SN2 mechanism, resulting in a trans-diaxial opening of the ring.
Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. In this case, the nucleophile attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.
Chiral synthesis of (R)- and (S)-Glycidyl 4-toluenesulfonate
An In-depth Technical Guide to the Chiral Synthesis of (R)- and (S)-Glycidyl 4-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to enantiomerically pure (R)- and (S)-Glycidyl 4-toluenesulfonate (tosylate), crucial chiral building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The methodologies detailed herein are supported by quantitative data and experimental protocols sourced from established literature.
Introduction
(R)- and (S)-Glycidyl tosylates are versatile intermediates possessing a reactive epoxide ring and a good leaving group (tosylate), making them ideal precursors for introducing a chiral three-carbon unit. Their application in the synthesis of beta-blockers, antiviral agents, and other bioactive compounds underscores the importance of efficient and highly stereoselective synthetic methods. This document outlines two principal strategies for their preparation: synthesis from enantiopure 3-chloro-1,2-propanediol and direct tosylation of enantiopure glycidol.
Synthetic Strategies
The chiral synthesis of glycidyl tosylates predominantly relies on the availability of enantiomerically pure precursors. The two main pathways discussed are:
-
From Chiral 3-Chloro-1,2-propanediol: This method involves the cyclization of an enantiopure 3-chloro-1,2-propanediol to the corresponding glycidol, followed by an in situ tosylation. The chirality of the final product is dependent on the stereochemistry of the starting diol.
-
From Chiral Glycidol: This is a more direct approach where commercially available or synthetically prepared enantiopure glycidol is reacted with p-toluenesulfonyl chloride.
A key technology enabling access to these chiral precursors is the Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin, which can produce highly enantioenriched epichlorohydrin and 1,2-diols.[1][2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of (S)- and (R)-Glycidyl 4-toluenesulfonate via different methods.
Table 1: Synthesis of (S)-Glycidyl 4-toluenesulfonate
| Starting Material | Method | Reagents | Yield (%) | Chemical Purity (%) | Optical Purity (% ee) | Reference |
| (R)-3-chloro-1,2-propanediol | One-pot cyclization and tosylation | K₃PO₄, TsCl, Et₃N, DMAP | 81.5 | 99.8 | 99.5 | [3] |
| (R)-glycidol | Direct tosylation | TsCl, NaOH, N,N-dimethylaminopyridine, water, toluene | 78 | 99.9 | 99.6 | [4] |
Table 2: Synthesis of (R)-Glycidyl 4-toluenesulfonate
| Starting Material | Method | Reagents | Yield (%) | Chemical Purity (%) | Optical Purity (% ee) | Reference |
| (S)-3-chloro-1,2-propanediol | One-pot cyclization and tosylation | K₃PO₄, TsCl, Et₃N, DMAP | 82.3 | 99.8 | 99.4 | [3][5] |
Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic processes.
Caption: Workflow for the synthesis of (S)-Glycidyl Tosylate.
Caption: Workflow for the synthesis of (R)-Glycidyl Tosylate.
Experimental Protocols
Protocol 1: Synthesis of (S)-Glycidyl Tosylate from (R)-3-chloro-1,2-propanediol[3]
Materials:
-
(R)-3-chloro-1,2-propanediol (99.5% ee)
-
Potassium phosphate tribasic (K₃PO₄)
-
Triethylamine (Et₃N)
-
4-(dimethylamino)pyridine (DMAP)
-
p-toluenesulfonyl chloride (TsCl)
-
Methylene chloride (CH₂Cl₂)
-
5% aqueous potassium carbonate solution
-
1N aqueous hydrogen chloride solution
-
Water
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
To a solution of (R)-3-chloro-1,2-propanediol (200g, 99.5% ee) in 1.2 L of methylene chloride, add 499g of potassium phosphate tribasic.
-
Reflux the resulting solution with stirring for 3 hours.
-
Cool the solution to 0°C.
-
Add 201g of triethylamine, 4g of 4-(dimethylamino)pyridine, and tosyl chloride (added in 5 portions of 69g each).
-
Stir the mixture for an additional hour at room temperature.
-
Wash the reaction mixture successively with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrogen chloride solution, and 1 L of water.
-
Dry the organic layer with 50g of anhydrous sodium sulfate and filter.
-
Evaporate the methylene chloride under reduced pressure to yield a crude product.
-
Add hexane to the residue to precipitate the solid product.
-
Filter the solid to give 337g of (S)-glycidyl tosylate.
Results:
-
Yield: 81.5%
-
Chemical purity: 99.8%
-
Optical purity (GC): 99.5% ee
-
Melting point: 47-49°C
Protocol 2: Synthesis of (R)-Glycidyl Tosylate from (S)-3-chloro-1,2-propanediol[3][5]
Materials:
-
(S)-3-chloro-1,2-propanediol (99.4% ee)
-
Potassium phosphate tribasic (K₃PO₄)
-
Triethylamine (Et₃N)
-
4-(dimethylamino)pyridine (DMAP)
-
p-toluenesulfonyl chloride (TsCl)
-
Methylene chloride (CH₂Cl₂)
-
5% aqueous potassium carbonate solution
-
1N aqueous hydrogen chloride solution
-
Water
-
Anhydrous sodium sulfate
-
Hexane
Procedure: The procedure is identical to Protocol 1, with the exception of using (S)-3-chloro-1,2-propanediol as the starting material.
Results:
-
Yield: 82.3%
-
Chemical purity: 99.8%
-
Optical purity: 99.4%
-
Melting point: 47-49°C
Protocol 3: Synthesis of (S)-Glycidyl Tosylate from (R)-Glycidol[4]
Materials:
-
(R)-glycidol (99.4% ee)
-
p-toluenesulfonyl chloride (TsCl)
-
N,N-dimethylaminopyridine (DMAP)
-
24% aqueous sodium hydroxide solution
-
Toluene
-
Water
Procedure:
-
To a solution of 6.7 g of (R)-glycidol (0.09 mol, 99.4% ee) in 50 ml of water, add 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene.
-
Add 18.1 g of 24% aqueous sodium hydroxide solution.
-
The subsequent work-up and purification steps (not detailed in the source) would typically involve separation of the organic layer, washing, drying, and recrystallization to obtain the final product.
Results:
-
Yield: 78%
-
Chemical purity: 99.9%
-
Optical purity: 99.6% ee
Conclusion
The synthesis of enantiomerically pure (R)- and (S)-glycidyl 4-toluenesulfonate can be achieved with high yields and excellent optical purity through well-established methods. The choice of synthetic route often depends on the availability and cost of the chiral starting material. The one-pot cyclization and tosylation of enantiopure 3-chloro-1,2-propanediols offer an efficient process with high yields and purities.[3][5] Similarly, the direct tosylation of enantiopure glycidol provides a straightforward alternative with comparable results.[4] These methods provide reliable access to these valuable chiral synthons for applications in pharmaceutical and fine chemical industries.
References
- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 2. youtube.com [youtube.com]
- 3. US7459572B2 - Process for the preparation of glycidyl derivatives - Google Patents [patents.google.com]
- 4. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]
- 5. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to Glycidyl 4-toluenesulfonate (CAS: 6746-81-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glycidyl 4-toluenesulfonate (also known as glycidyl tosylate), a versatile bifunctional compound with significant applications in polymer chemistry and pharmaceutical sciences. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role as an epoxy resin modifier and in the development of controlled-release drug delivery systems.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1][2] Its chemical structure features a reactive epoxy ring and a good leaving group, the tosylate anion, making it a valuable intermediate in a variety of chemical reactions.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6746-81-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₂O₄S | [1][2][6] |
| Molecular Weight | 228.26 g/mol | [1][2][6] |
| Appearance | White to off-white solid | [1][2] |
| Boiling Point | 95-100 °C at 0.01 Torr | [1] |
| Density (predicted) | 1.310 ± 0.06 g/cm³ | [1] |
| Solubility | Chloroform (sparingly), Methanol (slightly) | [1] |
| Storage Temperature | -20°C, under inert atmosphere | [1] |
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process, starting from 3-chloro-1,2-propanediol. The first step involves the formation of a glycidol intermediate, which is then reacted with p-toluenesulfonyl chloride to yield the final product.
Experimental Protocol: Synthesis from 3-chloro-1,2-propanediol
This protocol is a generalized procedure based on methodologies described in the patent literature.
Step 1: Synthesis of Glycidol Intermediate
-
To a solution of 3-chloro-1,2-propanediol in a suitable solvent (e.g., water or methylene chloride), add a base such as sodium hydroxide or potassium phosphate tribasic.
-
The reaction mixture is stirred, and in some procedures, refluxed for a period of 1 to 3 hours to facilitate the cyclization to glycidol.
-
The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
Step 2: Tosylation of Glycidol
-
The reaction mixture containing the glycidol intermediate is cooled to a temperature between 0-5°C.
-
A solution of p-toluenesulfonyl chloride in an appropriate organic solvent (e.g., toluene) is added dropwise to the cooled mixture.
-
A tertiary amine, such as triethylamine, is added to act as a base and scavenger for the HCl byproduct. In some methods, a catalyst like 4-dimethylaminopyridine (DMAP) is also used.
-
The reaction is stirred at a low temperature (0-10°C) for several hours until completion.
-
Upon completion, the reaction mixture is worked up by washing with an acidic solution (e.g., dilute HCl) to remove excess amine, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Spectroscopic Data
Applications
This compound's unique bifunctional nature makes it a valuable reagent in several fields.
Polymer Chemistry: Epoxy Resin Modification
In polymer chemistry, this compound serves as a reactive diluent and cross-linking agent in epoxy resin formulations.[2] Its epoxy group can participate in the polymerization with curing agents, while the tosylate group can be used for further functionalization of the polymer backbone.
General Experimental Protocol for Epoxy Resin Formulation
-
The base epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA) is preheated to reduce its viscosity.
-
This compound is added to the base resin at a predetermined weight percentage and mixed until a homogeneous mixture is obtained.
-
The curing agent (e.g., an amine or anhydride) is then added to the mixture and thoroughly blended.
-
The formulation is degassed under vacuum to remove any entrapped air bubbles.
-
The resin mixture is then poured into a mold and cured according to a specific temperature and time profile, which will depend on the chosen curing agent.
-
The resulting thermoset polymer can be characterized for its mechanical and thermal properties.
Pharmaceutical Sciences: Controlled-Release Systems
This compound is utilized in the pharmaceutical industry for the synthesis of polymers used in controlled-release drug delivery systems.[2] The reactive nature of the epoxy and tosylate groups allows for the covalent attachment of drug molecules or for the formation of cross-linked polymer matrices that can encapsulate therapeutic agents.
Conceptual Experimental Protocol for Microcapsule Preparation
-
A polymer with nucleophilic functional groups (e.g., hydroxyl or amine groups) is dissolved in an appropriate solvent.
-
This compound is added to the polymer solution to act as a cross-linking agent. The reaction between the polymer's nucleophilic groups and the epoxy ring of the tosylate leads to the formation of a polymer network.
-
The drug to be encapsulated is dissolved or dispersed in this polymer solution.
-
This organic phase is then emulsified in an aqueous phase containing a surfactant to form droplets of the desired size.
-
The solvent is removed from the droplets, typically by evaporation, leading to the formation of solid microcapsules.
-
The microcapsules are then collected, washed, and dried. The drug release profile from these microcapsules can be studied in vitro.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly versatile chemical intermediate with significant potential in both materials science and pharmaceutical development. Its dual reactivity allows for its use as a cross-linker and functional monomer in polymer synthesis, and as a key component in the design of sophisticated drug delivery systems. Further research into its applications is likely to uncover new and innovative uses for this valuable compound.
References
Physical properties of Glycidyl 4-toluenesulfonate (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl 4-toluenesulfonate, also known as glycidyl tosylate, is a vital chiral building block in organic synthesis. Its unique bifunctional nature, containing both a reactive epoxide ring and a good leaving group (tosylate), makes it an indispensable intermediate in the preparation of a wide array of pharmaceuticals and other complex organic molecules. This guide provides an in-depth overview of the key physical properties of this compound, with a focus on its melting and boiling points, alongside the experimental methodology for their determination.
Core Physical Properties
The physical state of this compound is typically a white to off-white crystalline solid at room temperature. The quantitative physical properties are summarized in the table below.
| Physical Property | Value | Notes |
| Melting Point | 46-50 °C | For enantiomerically pure forms, such as (2S)-(+)-Glycidyl p-toluenesulfonate.[1] |
| Boiling Point | 95-100 °C at 0.01 Torr | Due to the potential for decomposition at higher temperatures, the boiling point is determined under reduced pressure.[2] |
| ~340.07 °C | An estimated value at standard pressure.[3] |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid such as this compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The standard method for determining the melting point is the capillary tube method.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.
Application in Synthesis: A Workflow for Chiral β-Blocker Preparation
This compound is a cornerstone in the asymmetric synthesis of many pharmaceutical compounds, most notably β-adrenergic blockers (beta-blockers). The following diagram illustrates a generalized synthetic pathway for the preparation of a chiral β-blocker, such as (S)-Propranolol, utilizing (S)-Glycidyl 4-toluenesulfonate. This workflow highlights the strategic importance of the epoxide ring-opening reaction, a key step facilitated by the tosylate leaving group.
Caption: Synthetic pathway for (S)-Propranolol.
References
Navigating the Reactivity of Glycidyl 4-Toluenesulfonate: An In-depth Technical Guide on Reaction Kinetics and Thermodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl 4-toluenesulfonate, a key bifunctional molecule, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its unique structure, combining a reactive epoxide ring and an excellent tosylate leaving group, allows for a variety of nucleophilic substitution and ring-opening reactions. Understanding the kinetics and thermodynamics of these reactions is paramount for controlling reaction pathways, optimizing yields, and designing efficient synthetic routes.
This technical guide provides a comprehensive overview of the reaction kinetics and thermodynamics of this compound. While specific, comprehensive quantitative data for this compound is not extensively available in publicly accessible literature, this guide compiles available qualitative information, presents data from analogous systems to provide a predictive framework, details relevant experimental protocols, and visualizes key concepts through signaling pathways and experimental workflows.
Reaction Mechanisms of this compound
The reactivity of this compound is dominated by two primary sites for nucleophilic attack: the epoxide ring carbons and the carbon bearing the tosylate group. The reaction pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
The primary mechanism for the substitution of the tosylate group is the bimolecular nucleophilic substitution (S_N2) reaction. This reaction involves a backside attack by the nucleophile, leading to an inversion of the stereochemistry at the carbon center. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.
Nucleophilic attack can also lead to the opening of the epoxide ring, which can proceed via either an S_N1 or S_N2 mechanism depending on the reaction conditions. In basic or neutral conditions, the S_N2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon of the epoxide. Under acidic conditions, the reaction can have more S_N1 character, with the epoxide oxygen being protonated first, followed by nucleophilic attack at the more substituted carbon.
Factors Influencing Reaction Kinetics and Thermodynamics
Several factors critically influence the rate and thermodynamic feasibility of reactions involving this compound:
-
Nucleophile Strength and Concentration: Stronger nucleophiles will generally lead to faster S_N2 reactions. The concentration of the nucleophile also directly impacts the reaction rate in a second-order kinetic model.
-
Solvent Polarity: Polar aprotic solvents are generally preferred for S_N2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophilic anion, thus increasing its reactivity.
-
Temperature: Increasing the reaction temperature typically increases the reaction rate, as described by the Arrhenius equation. However, it can also influence the selectivity between substitution and elimination reactions, with higher temperatures often favoring elimination.
-
Steric Hindrance: The accessibility of the electrophilic carbon centers plays a significant role. The primary carbon bearing the tosylate is relatively unhindered, favoring S_N2 reactions. Within the epoxide ring, nucleophilic attack is generally favored at the terminal, less substituted carbon.
Quantitative Data from Analogous Systems
As previously mentioned, specific kinetic and thermodynamic data for this compound are scarce. However, data from similar systems can provide valuable insights.
Table 1: Kinetic Data for the Solvolysis of a Secondary Tosylate
| Substrate | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 2-Octyl tosylate | 50% aqueous TFE | 30 | ~1 x 10⁻⁵ |
This data is for a secondary tosylate and serves as an anological reference for the solvolysis of a tosylate leaving group.
Table 2: Thermodynamic Data for the Reaction of a Glycidyl Ether with an Amine
| Reactants | Activation Energy (Ea, kJ/mol) |
| Benzyl glycidyl ether + Polyether amine (D230) | 58.7 |
This data is for a glycidyl ether and provides an estimate for the energy barrier of the epoxide ring-opening reaction by an amine.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for the synthesis and reaction of sulfonate esters.
Protocol 1: General Procedure for the Tosylation of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to a tosylate, a reaction analogous to the synthesis of this compound from glycidol.
Materials:
-
Primary Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1-1.5 eq)
-
Pyridine or Triethylamine (as solvent and base)
-
Dichloromethane (DCM) for extraction
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary alcohol in pyridine or triethylamine at 0 °C under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride to the solution.
-
Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold 1 M HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude tosylate, which can be further purified by chromatography.
Protocol 2: General Procedure for Nucleophilic Substitution of a Tosylate with Sodium Azide
This protocol outlines a typical S_N2 reaction using sodium azide as the nucleophile.
Materials:
-
Alkyl Tosylate (1.0 eq)
-
Sodium Azide (NaN₃, 1.5-2.0 eq)
-
Dimethylformamide (DMF) or Acetone (as solvent)
-
Water
-
Diethyl ether for extraction
Procedure:
-
Dissolve the alkyl tosylate in DMF or acetone.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution to yield the azide product.
Conclusion
This compound is a valuable reagent in organic synthesis due to its dual reactivity. While a comprehensive public database of its reaction kinetics and thermodynamics is not yet established, an understanding of the underlying principles of S_N2 and epoxide ring-opening reactions, combined with data from analogous systems, provides a strong foundation for its effective use in research and development. The experimental protocols provided herein offer a starting point for the synthesis and subsequent reactions of this versatile molecule. Further detailed kinetic and thermodynamic studies on this compound are warranted to fully elucidate its reactivity profile and expand its synthetic utility.
Methodological & Application
Application Notes and Protocols for Polymer Functionalization using Glycidyl 4-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl 4-toluenesulfonate (GlyTs), also known as glycidyl tosylate, is a versatile monomer for the synthesis of functional polyethers. Its unique structure, combining a reactive epoxide ring for polymerization and a tosylate group as an excellent leaving group for subsequent nucleophilic substitution, enables the creation of a diverse library of functional polymers. This document provides detailed application notes and experimental protocols for the use of GlyTs in polymer functionalization, with a particular focus on applications in drug development.
The copolymerization of GlyTs with common epoxides, such as ethylene oxide (EO) or propylene oxide (PO), via a monomer-activated anionic ring-opening polymerization (AROP) yields well-defined copolymers with pendant tosylate groups. These tosylate moieties can then be quantitatively displaced by a wide range of nucleophiles, allowing for the introduction of various functionalities along the polymer backbone. This post-polymerization modification strategy is a powerful tool for tailoring the physicochemical and biological properties of polyethers for specific applications, including drug delivery, bioconjugation, and advanced materials science.[1]
Application Notes
The ability to introduce a wide array of functional groups onto a polyether backbone opens up numerous possibilities in drug development and biomedical applications.
1. Drug Conjugation and Prodrug Strategies: The tosylate group can be readily substituted by nucleophilic functional groups on drug molecules, such as amines or hydroxyls, to form polymer-drug conjugates.[2][3][4] This approach can improve the pharmacokinetic profile of the drug by increasing its solubility and circulation half-life, and potentially reducing side effects.[2][5] The covalent linkage can be designed to be stable under physiological conditions or to be cleavable in a specific target environment (e.g., acidic tumor microenvironment or in the presence of specific enzymes), creating a prodrug delivery system.[6]
2. Targeted Drug Delivery: Polymers functionalized with targeting ligands, such as peptides, antibodies, or small molecules, can be used to direct drug-loaded nanoparticles or polymer-drug conjugates to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.[7] For example, a tosylated polyether can be functionalized with an azide group, which can then be used in a "click" reaction to attach a targeting moiety.
3. Micelle Formation for Hydrophobic Drug Encapsulation: Amphiphilic block copolymers can be synthesized by copolymerizing GlyTs with a hydrophilic monomer like ethylene oxide. Subsequent functionalization of the tosylated block with hydrophobic moieties can induce self-assembly in aqueous environments to form micelles.[8][9][10][11][12] These micelles, consisting of a hydrophobic core and a hydrophilic corona, can encapsulate poorly water-soluble drugs, improving their bioavailability and facilitating their intravenous administration.[10][12]
4. Stimuli-Responsive Systems: By introducing functional groups that respond to specific stimuli such as pH, temperature, or redox potential, "smart" drug delivery systems can be developed. For instance, the incorporation of amino groups through the substitution of the tosylate can lead to pH-responsive polymers that release their payload in the acidic environment of endosomes or tumors.
Experimental Protocols
Protocol 1: Synthesis of this compound (GlyTs)
This protocol describes the synthesis of GlyTs from glycidol and p-toluenesulfonyl chloride.
Materials:
-
Glycidol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve glycidol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine or pyridine (1.2 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude GlyTs by column chromatography on silica gel or by recrystallization.
Protocol 2: Copolymerization of Glycidyl Tosylate and Ethylene Oxide
This protocol describes the synthesis of a random copolymer of GlyTs and ethylene oxide (EO) using a monomer-activated anionic ring-opening polymerization.
Materials:
-
This compound (GlyTs)
-
Ethylene Oxide (EO)
-
Initiator (e.g., potassium alkoxide, such as potassium tert-butoxide)
-
Lewis Acid (e.g., triisobutylaluminum, i-Bu₃Al)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Methanol (for termination)
Procedure:
-
All glassware should be rigorously dried and the reaction carried out under a dry, inert atmosphere.
-
In a reaction vessel, dissolve the initiator (1.0 eq) in the anhydrous solvent.
-
Add the Lewis acid (e.g., 1.5 eq relative to the initiator) to the initiator solution.[13]
-
Introduce the desired amounts of GlyTs and EO monomers into the reaction vessel. The monomer feed ratio will determine the copolymer composition.
-
Stir the reaction mixture at room temperature. The polymerization is typically fast and can be completed within a few hours.[13]
-
Monitor the monomer conversion by ¹H NMR spectroscopy if possible.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry under vacuum.
Protocol 3: Post-Polymerization Functionalization
The following are general protocols for the nucleophilic substitution of the tosylate groups on the P(GlyTs-co-EO) backbone.
A. Azide Functionalization
Materials:
-
P(GlyTs-co-EO) copolymer
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the P(GlyTs-co-EO) copolymer (1.0 eq of tosylate groups) in anhydrous DMF.
-
Add sodium azide (a 3-5 fold molar excess relative to the tosylate groups).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by ¹H NMR spectroscopy to confirm the disappearance of the tosylate signals.
-
Cool the reaction mixture to room temperature and precipitate the polymer in a suitable non-solvent (e.g., diethyl ether).
-
Purify the azido-functionalized polymer by dialysis against deionized water to remove excess NaN₃ and DMF.
-
Lyophilize the purified polymer to obtain a white solid.
B. Amine Functionalization
Materials:
-
P(GlyTs-co-EO) copolymer
-
Desired primary or secondary amine (e.g., propylamine, diethylamine)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
Dissolve the P(GlyTs-co-EO) copolymer (1.0 eq of tosylate groups) in the anhydrous solvent.
-
Add a large excess of the amine (e.g., 10-20 fold molar excess) to the polymer solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy.
-
Remove the excess amine and solvent under reduced pressure.
-
Purify the amino-functionalized polymer by precipitation or dialysis.
C. Thiol Functionalization
Materials:
-
P(GlyTs-co-EO) copolymer
-
Desired thiol (e.g., 1-dodecanethiol)
-
A non-nucleophilic base (e.g., triethylamine or DBU)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dissolve the P(GlyTs-co-EO) copolymer (1.0 eq of tosylate groups) in the anhydrous solvent.
-
Add the thiol (1.5-2.0 eq relative to the tosylate groups).
-
Add the non-nucleophilic base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by ¹H NMR spectroscopy.
-
Purify the thiol-functionalized polymer by precipitation and washing to remove excess reagents.
Quantitative Data
The following tables summarize representative data for the copolymerization of glycidyl tosylate with propylene oxide (PO) and subsequent functionalization.
Table 1: Characterization of P(PO-co-GlyTs) Copolymers
| Copolymer Composition (PO:GlyTs) | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) |
| 93 : 7 | 4,200 | 1.15 | -55 |
| 88 : 12 | 5,100 | 1.12 | -50 |
| 82 : 18 | 6,800 | 1.18 | -44 |
| 75 : 25 | 5,500 | 1.21 | -38 |
Data adapted from relevant literature. Mn and Đ determined by SEC. Tg determined by DSC.
Table 2: Post-Polymerization Modification of P(PO₀.₈₂-co-GlyTs₀.₁₈)
| Nucleophile | Reagent | Degree of Substitution (%) |
| Azide | Sodium Azide | >99 |
| Secondary Amine | Diethylamine | >99 |
| Primary Amine | Propylamine | >99 |
| Thiol | 1-Dodecanethiol | >99 |
Degree of substitution determined by ¹H NMR spectroscopy, indicating quantitative conversion of the tosylate groups.
Conclusion
This compound is a highly valuable monomer for the synthesis of functional polyethers. The protocols and data presented here demonstrate a robust platform for creating a wide range of well-defined polymers with tailored functionalities. For researchers in drug development, this methodology provides a powerful toolkit for designing advanced drug delivery systems with improved efficacy and safety profiles. The ability to precisely control the polymer architecture and functionality opens new avenues for the development of next-generation polymer therapeutics.
References
- 1. Multi-Functional Poly(ethylene glycol) | Frey Research Group [ak-frey.chemie.uni-mainz.de]
- 2. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Polymer-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rug.nl [rug.nl]
- 11. Amphiphilic block copolymer micelles : creation of functional nanocavities and their use as nanocontainers for controlled release [dspace.mit.edu]
- 12. Synthesis of well-defined amphiphilic block copolymers having phospholipid polymer sequences as a novel biocompatible polymer micelle reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Glycidyl 4-toluenesulfonate in Epoxy Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl 4-toluenesulfonate (GlyTs), also known as glycidyl tosylate, is a versatile functional epoxide monomer. Due to the presence of the tosylate group, a very good leaving group, GlyTs does not readily undergo traditional nucleophilic or anionic ring-opening homopolymerization. Instead, it serves as a valuable comonomer in the synthesis of functional polyethers, a class of epoxy resins. Through a process known as monomer-activated anionic ring-opening polymerization (AROP), this compound can be copolymerized with other epoxides, such as ethylene oxide (EO) or propylene oxide (PO).
This copolymerization results in a polyether backbone with pendant tosylate groups. These tosylate moieties are highly susceptible to nucleophilic substitution, providing a powerful platform for post-polymerization modification. This allows for the introduction of a wide array of functional groups onto the epoxy resin backbone, enabling the synthesis of tailor-made polymers for specific applications, including drug delivery systems, advanced coatings, and functional biomaterials.
These application notes provide detailed protocols for the synthesis of a this compound-containing copolymer and its subsequent functionalization.
Data Presentation
Table 1: Monomer-Activated Copolymerization of this compound (GlyTs) and Ethylene Oxide (EO) - Typical Reaction Parameters
| Parameter | Value | Unit | Notes |
| Reactants | |||
| This compound (GlyTs) | 7-25 | mol % | Incorporation percentage can be varied based on desired functionality. |
| Ethylene Oxide (EO) | 75-93 | mol % | The primary comonomer forming the polyether backbone. |
| Initiator | |||
| Tetraoctylammonium bromide (NOct₄Br) | 1 | mole equivalent | Acts as the nucleophilic initiator. |
| Catalyst (Activator) | |||
| Triisobutylaluminum (i-Bu₃Al) | 1.1-1.5 | mole equivalent to initiator | Lewis acid that activates the epoxide monomers. |
| Reaction Conditions | |||
| Solvent | Toluene | - | Anhydrous conditions are crucial. |
| Temperature | -20 to 25 | °C | Reaction is typically conducted at low temperatures to control polymerization. |
| Reaction Time | 2 - 24 | hours | Monitored by in-situ NMR until monomer consumption is complete. |
| Product Characteristics | |||
| Molecular Weight (Mₙ) | 2,000 - 10,000 | g/mol | Dependent on monomer to initiator ratio. |
| Polydispersity Index (PDI) | < 1.35 | - | Indicates a controlled polymerization process. |
| GlyTs Incorporation | 7 - 25 | % | As determined by ¹H NMR spectroscopy. |
Table 2: Post-Polymerization Modification of P(EO-co-GlyTs) with a Primary Amine - Typical Reaction Parameters
| Parameter | Value | Unit | Notes |
| Reactants | |||
| P(EO-co-GlyTs) Copolymer | 1 | mole equivalent (based on tosyl groups) | The functional epoxy resin precursor. |
| Primary Amine (e.g., Benzylamine) | 2 - 5 | mole equivalent to tosyl groups | Excess nucleophile ensures complete conversion. |
| Reaction Conditions | |||
| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | - | Should be a good solvent for both the polymer and the nucleophile. |
| Temperature | 25 - 60 | °C | Mild heating can accelerate the reaction. |
| Reaction Time | 12 - 48 | hours | Monitored by ¹H NMR for disappearance of tosylate signals. |
| Product Characteristics | |||
| Functionalization Conversion | > 95 | % | High conversion is typically achieved due to the good leaving group nature of the tosylate. |
| Product Structure | Amine-functionalized polyether | - | Confirmed by spectroscopic methods (NMR, FTIR). |
Experimental Protocols
Synthesis of Poly(ethylene oxide-co-glycidyl 4-toluenesulfonate) [P(EO-co-GlyTs)] via Monomer-Activated Anionic Ring-Opening Polymerization
This protocol describes the synthesis of a random copolymer of ethylene oxide and this compound. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.
Materials:
-
This compound (GlyTs)
-
Ethylene oxide (EO)
-
Tetraoctylammonium bromide (NOct₄Br)
-
Triisobutylaluminum (i-Bu₃Al) (as a 1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Methanol (for termination)
-
Dialysis tubing (MWCO appropriate for the target polymer molecular weight)
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Reagent Preparation:
-
Anhydrous toluene is added to the flask via cannula.
-
A stock solution of the initiator, tetraoctylammonium bromide, in anhydrous toluene is prepared.
-
This compound is dissolved in anhydrous toluene.
-
Ethylene oxide is condensed into a cooled, graduated cylinder and then dissolved in a known volume of cold, anhydrous toluene to create a stock solution of known concentration.
-
-
Initiation: The desired amount of the tetraoctylammonium bromide solution is added to the reaction flask.
-
Catalyst Addition: The triisobutylaluminum solution is added dropwise to the stirred initiator solution at room temperature. The mixture is stirred for 15 minutes to allow for the formation of the "ate"-complex.
-
Monomer Addition: The this compound solution and the ethylene oxide solution are added sequentially to the reaction flask. The reaction mixture is then cooled to the desired polymerization temperature (e.g., 0 °C).
-
Polymerization: The reaction is monitored in-situ via ¹H NMR spectroscopy to follow the consumption of the monomers. The polymerization is allowed to proceed until the desired conversion is reached.
-
Termination: The polymerization is terminated by the addition of a small amount of methanol.
-
Purification: The polymer is precipitated in a large excess of cold diethyl ether or hexane. The precipitate is collected and redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane). The polymer is further purified by dialysis against an appropriate solvent to remove unreacted monomers and catalyst residues. The purified polymer is then isolated by removal of the solvent under reduced pressure.
-
Characterization: The resulting copolymer is characterized by ¹H NMR spectroscopy to determine the incorporation of GlyTs and by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and polydispersity index (PDI).
Post-Polymerization Modification: Functionalization of P(EO-co-GlyTs) with a Primary Amine
This protocol describes the nucleophilic substitution of the pendant tosylate groups on the P(EO-co-GlyTs) copolymer with a primary amine to introduce new functionality.
Materials:
-
P(EO-co-GlyTs) copolymer
-
Primary amine (e.g., benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether or hexane (for precipitation)
-
Dialysis tubing
Procedure:
-
Dissolution: The P(EO-co-GlyTs) copolymer is dissolved in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.
-
Nucleophile Addition: A stoichiometric excess of the primary amine (typically 2-5 equivalents per tosylate group) is added to the polymer solution.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the substitution. The progress of the reaction is monitored by ¹H NMR by observing the disappearance of the characteristic signals of the tosyl group protons.
-
Purification: Once the reaction is complete, the functionalized polymer is precipitated in a large excess of a non-solvent like diethyl ether or hexane. The precipitate is collected and redissolved. Further purification is carried out by dialysis to remove excess amine and the tosylate salt byproduct.
-
Isolation and Characterization: The purified amine-functionalized polyether is isolated by solvent removal under reduced pressure. The structure of the final product is confirmed by ¹H NMR and FTIR spectroscopy.
Mandatory Visualizations
Caption: Workflow for the synthesis and functionalization of this compound-based epoxy resins.
Caption: Simplified mechanism of monomer-activated anionic ring-opening polymerization.
Application Notes and Protocols for Glycidyl 4-toluenesulfonate in Pharmaceutical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the utilization of tosyl-functionalized compounds, key derivatives of glycidyl 4-toluenesulfonate, in the development of advanced pharmaceutical drug delivery systems. The protocols focus on the synthesis of a cyclodextrin-based nanocarrier for the enhanced delivery of poorly soluble drugs, using ibuprofen as a model compound.
Application Note 1: Synthesis and Characterization of a Tosylated β-Cyclodextrin-Based Host for Enhanced Ibuprofen Solubility and Controlled Release
This application note details the synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate derivable from this compound chemistry, and its application in forming an inclusion complex with the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This complexation strategy aims to improve the aqueous solubility and dissolution rate of ibuprofen, a Biopharmaceutics Classification System (BCS) Class II drug.
Logical Relationship for Synthesis of Mono-6-Tosyl-β-Cyclodextrin
Experimental Protocols
Protocol 1: Synthesis of Mono-6-tosyl-β-cyclodextrin (TsO-β-CD) [1][2]
This protocol describes the selective tosylation of the primary hydroxyl group at the C6 position of β-cyclodextrin.
Materials:
-
β-Cyclodextrin (β-CD)
-
p-Toluenesulfonyl chloride (TsCl)
-
Imidazole
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized (DI) water
-
Triethylamine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acetone
-
2 L Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filter funnel and filter paper
Procedure:
Part A: Synthesis of 1-(p-tosyl)-imidazole [1]
-
Add 300 mL of dichloromethane to a 2 L Erlenmeyer flask with a magnetic stirrer.
-
Add 25.5 g of imidazole and 75 g of p-toluenesulfonyl chloride to the flask with stirring.
-
In a separate beaker, dissolve 39 g of sodium bicarbonate in 500 mL of DI water.
-
Add the sodium bicarbonate solution to the Erlenmeyer flask.
-
Add 5.6 mL of triethylamine as a phase transfer catalyst.
-
Stir the reaction mixture vigorously for 12 hours at room temperature.
-
Separate the dichloromethane layer from the aqueous layer using a separatory funnel.
-
Dry the dichloromethane layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it to about 125 mL using a rotary evaporator.
-
Add 1 L of hexane to precipitate the product.
-
Collect the white precipitate by filtration and dry it under vacuum.
Part B: Synthesis of Mono-6-tosyl-β-cyclodextrin [1]
-
Dissolve 25 g of the synthesized 1-(p-tosyl)-imidazole in 600 mL of DMF in a 2 L beaker.
-
In a separate 4 L beaker, dissolve 100 g of β-cyclodextrin in 1 L of DMF.
-
Slowly add the 1-(p-tosyl)-imidazole solution to the β-cyclodextrin solution with vigorous stirring.
-
Stir the reaction mixture for 4 hours at room temperature.
-
Pour the reaction mixture into 8 L of acetone to precipitate the product.
-
Collect the precipitate by filtration and wash it thoroughly with acetone.
-
Dry the product in a vacuum oven at 60 °C to obtain mono-6-tosyl-β-cyclodextrin as a white powder.
Protocol 2: Preparation of Ibuprofen-TsO-β-CD Inclusion Complex [3][4]
This protocol describes the formation of an inclusion complex between ibuprofen and the synthesized mono-6-tosyl-β-cyclodextrin using the kneading method.
Materials:
-
Ibuprofen
-
Mono-6-tosyl-β-cyclodextrin (TsO-β-CD)
-
Ethanol
-
Water
-
Mortar and pestle
-
Oven
Procedure:
-
Weigh molar equivalents of ibuprofen and TsO-β-CD.
-
Place the TsO-β-CD in a mortar and add a small amount of a 1:1 (v/v) ethanol/water mixture to form a paste.
-
Gradually add the ibuprofen powder to the paste while continuously kneading with the pestle for 45 minutes.
-
During the kneading process, add small amounts of the ethanol/water mixture as needed to maintain a suitable consistency.
-
After 45 minutes, transfer the resulting paste to a clean tray and dry it in an oven at 40 °C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
Data Presentation
Table 1: Physicochemical Characterization of Ibuprofen and its β-Cyclodextrin Complexes
| Parameter | Ibuprofen | Physical Mixture (Ibuprofen + β-CD) | Ibuprofen/β-CD Inclusion Complex |
| Aqueous Solubility (mg/mL) | ~0.021[5] | Increased | Significantly Increased (~30-fold)[6] |
| Dissolution Rate | Low | Moderate | High[3][4] |
| Crystal Form | Crystalline[3] | Crystalline peaks of both components[3] | Amorphous or reduced crystallinity[3][7] |
Table 2: In Vitro Release of Ibuprofen from Different Formulations
| Formulation | Release Medium (pH) | Time (h) | Cumulative Release (%) | Release Kinetics Model |
| Pure Ibuprofen | 7.2 | 2 | ~40[8] | - |
| Ibuprofen/β-CD Physical Mixture | 7.2 | 2 | ~65[4] | - |
| Ibuprofen/β-CD Inclusion Complex | 7.2 | 2 | >90[4][8] | Korsmeyer-Peppas[6] |
Experimental Workflow for Drug Loading and Release Studies
Application Note 2: Proposed Strategy for the Synthesis of a this compound Functionalized Chitosan Nanocarrier for Doxorubicin Delivery
This application note outlines a proposed synthetic strategy for the functionalization of chitosan with this compound to create a nanocarrier for the anticancer drug doxorubicin. The epoxide ring of this compound can be opened by the primary amine groups of chitosan, introducing a reactive tosylate group that can be further functionalized or used to influence the physicochemical properties of the resulting nanoparticles.
Proposed Signaling Pathway for Nanoparticle Uptake and Drug Release
Proposed Experimental Protocols
Protocol 3: Synthesis of this compound Functionalized Chitosan (CS-GTS)
Materials:
-
Chitosan (low molecular weight)
-
This compound (GTS)
-
Acetic acid
-
N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Lyophilizer
Procedure:
-
Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution.
-
In a separate flask, dissolve this compound in DMF.
-
Slowly add the GTS solution to the chitosan solution with vigorous stirring. The molar ratio of the amine groups of chitosan to GTS can be varied to control the degree of substitution.
-
Allow the reaction to proceed for 24 hours at 60 °C under a nitrogen atmosphere.
-
After the reaction, dialyze the solution against DI water for 3 days, changing the water frequently to remove unreacted GTS and DMF.
-
Freeze-dry the dialyzed solution to obtain the CS-GTS conjugate as a solid.
Protocol 4: Preparation of Doxorubicin-Loaded CS-GTS Nanoparticles
Materials:
-
CS-GTS conjugate
-
Doxorubicin hydrochloride (DOX)
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Ultrasonic bath
Procedure:
-
Dissolve the CS-GTS conjugate in a 1% acetic acid solution to a concentration of 1 mg/mL.
-
Dissolve doxorubicin hydrochloride in DI water to a concentration of 1 mg/mL.
-
Add the doxorubicin solution to the CS-GTS solution and stir for 30 minutes.
-
Prepare a TPP solution (1 mg/mL) in DI water.
-
Add the TPP solution dropwise to the CS-GTS/DOX mixture under constant stirring.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
Sonicate the nanoparticle suspension for 5 minutes to ensure homogeneity.
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Wash the nanoparticles with DI water and re-disperse them for characterization and in vitro studies.
Anticipated Data and Characterization
Table 3: Expected Physicochemical Properties of Doxorubicin-Loaded CS-GTS Nanoparticles
| Parameter | Expected Value/Range | Characterization Technique |
| Particle Size | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | +20 to +40 mV | DLS |
| Drug Loading Content (%) | 5 - 15% | UV-Vis Spectroscopy |
| Encapsulation Efficiency (%) | 60 - 90% | UV-Vis Spectroscopy |
Table 4: Predicted In Vitro Doxorubicin Release Profile
| Time (h) | Cumulative Release at pH 5.5 (%) | Cumulative Release at pH 7.4 (%) |
| 1 | ~20 | ~10 |
| 6 | ~50 | ~25 |
| 12 | ~70 | ~35 |
| 24 | >80 | ~45 |
| 48 | >90 | ~50 |
Note: These are hypothetical values based on typical pH-responsive chitosan nanoparticle systems.
References
- 1. Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives [protocols.io]
- 2. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. scialert.net [scialert.net]
- 5. Enhanced Solubility of Ibuprofen by Complexation with β-Cyclodextrin and Citric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inclusion Complex of Ibuprofen-β-Cyclodextrin Incorporated in Gel for Mucosal Delivery: Optimization Using an Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. distantreader.org [distantreader.org]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Application Notes and Protocols for Surface Modification of Nanoparticles with Glycidyl 4-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including drug delivery, diagnostics, and catalysis. The functionalization of nanoparticle surfaces allows for the attachment of targeting ligands, therapeutic agents, and stabilizing moieties, thereby enhancing their efficacy and biocompatibility. Glycidyl 4-toluenesulfonate is a versatile reagent for surface modification due to its reactive epoxide group and the excellent leaving group properties of the tosylate. This document provides detailed protocols for the surface modification of silica and iron oxide nanoparticles using this compound, along with methods for their characterization.
The modification process typically involves a two-step approach. Initially, the nanoparticle surface, which is rich in hydroxyl groups, is functionalized with a molecule presenting a nucleophilic group, such as an amine or thiol. This is commonly achieved using organosilanes like (3-aminopropyl)triethoxysilane (APTES) or (3-mercaptopropyl)trimethoxysilane (MPTMS). In the second step, the nucleophilic groups on the functionalized nanoparticle surface react with the epoxide ring of this compound in a ring-opening reaction. This covalent attachment results in a stable surface modification.
Mechanism of Surface Modification
The surface modification of silica or iron oxide nanoparticles with this compound proceeds through a two-stage mechanism:
-
Primary Functionalization (Amination/Thiolation): The nanoparticle surface, which is abundant in hydroxyl (-OH) groups, is first treated with an organosilane, such as (3-aminopropyl)triethoxysilane (APTES). The ethoxy groups of APTES hydrolyze to form silanol groups, which then condense with the surface hydroxyl groups of the nanoparticle, forming stable siloxane (Si-O-Si) bonds. This step results in a surface decorated with primary amine (-NH2) groups.
-
Epoxide Ring-Opening Reaction: The amine-functionalized nanoparticle is then reacted with this compound. The primary amine groups on the nanoparticle surface act as nucleophiles, attacking one of the carbon atoms of the epoxide ring. This nucleophilic attack leads to the opening of the epoxide ring and the formation of a stable carbon-nitrogen bond, covalently attaching the glycidyl moiety to the nanoparticle surface. The tosylate group may be subsequently displaced or remain as part of the final surface chemistry, depending on the reaction conditions and desired functionality.
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles which will serve as the core material.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Absolute Ethanol
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a mixture of absolute ethanol and deionized water.
-
To this mixture, add the ammonium hydroxide solution and stir vigorously at room temperature.
-
Add TEOS dropwise to the stirring solution.
-
Continue the reaction for 12-24 hours at room temperature to allow for the formation of silica nanoparticles.
-
Collect the synthesized silica nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with ethanol and deionized water to remove any unreacted reagents.
-
Dry the silica nanoparticles in an oven at 80°C overnight.
Protocol 2: Amine Functionalization of Silica Nanoparticles
This protocol details the surface modification of the synthesized silica nanoparticles with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups.
Materials:
-
Dried silica nanoparticles (from Protocol 1)
-
(3-aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
Procedure:
-
Disperse the dried silica nanoparticles in anhydrous toluene to form a homogeneous suspension. Sonication may be required.
-
Add APTES to the nanoparticle suspension. The amount of APTES can be adjusted to control the density of amine groups on the surface.
-
Reflux the mixture at 110°C for 12-24 hours under a nitrogen atmosphere with continuous stirring.
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the amine-functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with toluene and ethanol to remove unreacted APTES.
-
Dry the resulting amine-functionalized silica nanoparticles under vacuum.
Protocol 3: Surface Modification with this compound
This protocol describes the final step of reacting the amine-functionalized nanoparticles with this compound.
Materials:
-
Amine-functionalized silica nanoparticles (from Protocol 2)
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Disperse the amine-functionalized silica nanoparticles in anhydrous DMF.
-
Add this compound to the suspension. A molar excess relative to the estimated surface amine groups is recommended.
-
Add triethylamine to the mixture to act as a base catalyst.
-
Allow the reaction to proceed at 60-80°C for 24 hours under a nitrogen atmosphere with constant stirring.
-
After cooling, collect the modified nanoparticles by centrifugation.
-
Wash the nanoparticles with DMF and then ethanol to remove unreacted reagents and byproducts.
-
Dry the final this compound-modified nanoparticles under vacuum.
Characterization of Modified Nanoparticles
A thorough characterization is crucial to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.
| Characterization Technique | Purpose | Expected Outcome for Successful Modification |
| Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension. | An increase in the hydrodynamic diameter after each modification step, indicating the addition of new surface layers. A narrow size distribution (low polydispersity index) suggests colloidal stability. |
| Zeta Potential Measurement | To assess the surface charge of the nanoparticles. | A change in zeta potential after each functionalization step. For example, a negative zeta potential for bare silica nanoparticles, becoming positive after APTES functionalization, and changing again after reaction with this compound. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | Appearance of characteristic peaks for N-H bonds (from APTES) and C-O-C (epoxide) and S=O (tosylate) bonds after modification with this compound. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the nanoparticle surface. | A stepwise increase in weight loss corresponding to the organic layers added in each modification step. This allows for the calculation of grafting density. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Detection of nitrogen (from APTES) and sulfur (from the tosylate group) in the elemental survey scans, confirming the presence of the modifying agents on the surface. |
Quantitative Data Summary
The following table presents example data that would be expected from the characterization of nanoparticles at each stage of modification. The values are illustrative and will vary depending on the specific nanoparticle size and reaction conditions.
| Sample | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Grafting Density (molecules/nm²) |
| Bare Silica NPs | 100 ± 5 | -35 ± 3 | N/A |
| Amine-Functionalized NPs | 105 ± 6 | +25 ± 4 | 2.5 - 3.0 (amine groups) |
| Glycidyl Tosylate-Modified NPs | 110 ± 7 | +15 ± 5 | 2.0 - 2.5 (glycidyl tosylate moieties) |
Visualizations
Caption: Experimental workflow for the surface modification of silica nanoparticles.
Caption: Logical relationship of the surface modification steps.
Applications in Drug Development
Nanoparticles modified with this compound offer a versatile platform for various applications in drug development:
-
Drug Conjugation: The modified surface can be further functionalized by reacting the remaining tosylate group or the newly formed hydroxyl group with drug molecules containing suitable functional groups.
-
Targeted Drug Delivery: Targeting ligands, such as antibodies or peptides, can be attached to the nanoparticle surface to facilitate site-specific drug delivery, thereby reducing off-target effects and improving therapeutic outcomes.
-
Controlled Release Systems: The surface chemistry can be tailored to control the release kinetics of encapsulated or conjugated drugs in response to specific physiological stimuli like pH or enzymes.
-
Bioimaging: The nanoparticles can be co-functionalized with imaging agents for tracking their biodistribution and cellular uptake, providing valuable insights into their in vivo behavior.
Troubleshooting
| Problem | Possible Cause | Solution |
| Nanoparticle Aggregation | Incomplete surface functionalization, inappropriate solvent, or incorrect pH. | Ensure complete reaction by optimizing reaction time and reagent concentrations. Use appropriate solvents for dispersion and maintain a pH that ensures colloidal stability. |
| Low Grafting Density | Inefficient reaction, steric hindrance, or insufficient reagent concentration. | Increase the concentration of the modifying agent, optimize reaction temperature and time, and consider using a catalyst. |
| Inconsistent Results | Variations in nanoparticle synthesis, moisture in reagents or solvents, or inconsistent reaction conditions. | Standardize the nanoparticle synthesis protocol. Use anhydrous solvents and reagents. Precisely control reaction parameters like temperature and stirring speed. |
Application Notes and Protocols for Cross-linking Polymers with Glycidyl 4-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the cross-linking of polymers using Glycidyl 4-toluenesulfonate (GlyTs). This compound is a bifunctional molecule containing both a reactive epoxide ring and a tosylate group, which is an excellent leaving group. This dual reactivity allows for versatile cross-linking strategies with various polymers, particularly those containing nucleophilic functional groups such as amines and hydroxyls. The protocols outlined below focus on the cross-linking of polyethyleneimine (PEI), a polymer rich in primary, secondary, and tertiary amines, and polyvinyl alcohol (PVA), a polymer with abundant hydroxyl groups. These methods are relevant for the development of hydrogels, scaffolds, and other cross-linked polymer networks for applications in drug delivery, tissue engineering, and biomedical research.
Introduction to this compound as a Cross-linking Agent
This compound (GlyTs) is a valuable cross-linking agent due to its distinct reactive sites. The epoxide ring can undergo ring-opening reactions with nucleophiles, while the tosylate group can be displaced through nucleophilic substitution. This allows for a two-pronged approach to forming stable covalent cross-links within a polymer matrix.
The cross-linking mechanism is dependent on the functional groups present in the polymer and the reaction conditions employed. For amine-containing polymers like polyethyleneimine (PEI), the primary and secondary amines can react with both the epoxide and the tosylate group. For hydroxyl-containing polymers like polyvinyl alcohol (PVA), the reaction typically requires activation, for instance, under acidic conditions, to facilitate ether bond formation.
The extent of cross-linking can be controlled by modulating reaction parameters such as the stoichiometry of the cross-linker to the polymer, reaction temperature, time, and pH. This allows for the tuning of the physicochemical properties of the resulting hydrogel or cross-linked network, including swelling behavior, mechanical strength, and degradation kinetics.
Chemical Reaction Mechanisms
The cross-linking of polymers with this compound proceeds through nucleophilic attack on its reactive groups. The primary mechanisms are outlined below.
Caption: Reaction mechanisms for polymer cross-linking with this compound.
Experimental Protocols
Protocol for Cross-linking Polyethyleneimine (PEI)
This protocol describes the cross-linking of branched polyethyleneimine (PEI) with this compound in an aqueous solution to form a hydrogel.
Materials:
-
Branched Polyethyleneimine (PEI, average M.W. 25,000)
-
This compound (GlyTs)
-
Dimethyl sulfoxide (DMSO)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Dialysis tubing (MWCO 10,000 Da)
Procedure:
-
PEI Solution Preparation: Prepare a 10% (w/v) stock solution of branched PEI in DI water. Stir until the polymer is completely dissolved.
-
Cross-linker Solution Preparation: Prepare a 5% (w/v) stock solution of this compound in DMSO.
-
Cross-linking Reaction:
-
In a reaction vial, add the desired volume of the PEI stock solution.
-
While stirring vigorously, add the GlyTs stock solution dropwise to the PEI solution. The molar ratio of GlyTs to the repeating unit of PEI can be varied to control the cross-linking density (e.g., 1:10, 1:20, 1:50).
-
Continue stirring the mixture at room temperature for 24 hours. Gel formation should be observed during this time.
-
-
Purification:
-
Transfer the resulting hydrogel into a dialysis tube.
-
Dialyze against DI water for 48 hours to remove unreacted cross-linker and DMSO. Change the water every 12 hours.
-
Further dialyze against PBS (pH 7.4) for 24 hours to equilibrate the hydrogel.
-
-
Characterization:
-
The cross-linked hydrogel can be characterized for its swelling ratio, mechanical properties, and morphology.
-
Caption: Workflow for cross-linking Polyethyleneimine (PEI) with this compound.
Protocol for Cross-linking Polyvinyl Alcohol (PVA)
This protocol details the acid-catalyzed cross-linking of polyvinyl alcohol (PVA) with this compound to form a hydrogel film.
Materials:
-
Polyvinyl alcohol (PVA, 99+% hydrolyzed, average M.W. 89,000-98,000)
-
This compound (GlyTs)
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Deionized (DI) water
-
Magnetic stirrer with hotplate
-
Petri dishes
-
Oven
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) aqueous solution of PVA. Heat the mixture to 90°C with constant stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.
-
Cross-linking Solution Preparation: In the cooled PVA solution, dissolve this compound. The molar ratio of GlyTs to PVA repeating units can be varied (e.g., 1:10, 1:20).
-
Catalyst Addition: Add p-Toluenesulfonic acid as a catalyst. A typical concentration is 1% (w/w) relative to the PVA mass. Stir until the catalyst is fully dissolved.
-
Film Casting and Curing:
-
Pour the resulting solution into petri dishes to form a film of desired thickness.
-
Place the petri dishes in an oven at 60°C for 24 hours to evaporate the water and induce cross-linking.
-
-
Washing and Drying:
-
After curing, immerse the cross-linked PVA films in DI water for 24 hours to remove any unreacted reagents and the catalyst.
-
Dry the washed films in a vacuum oven at 40°C until a constant weight is achieved.
-
-
Characterization:
-
The cross-linked PVA films can be analyzed for their swelling behavior, tensile strength, and thermal properties.
-
Caption: Workflow for cross-linking Polyvinyl Alcohol (PVA) with this compound.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the characterization of polymers cross-linked with this compound. The values presented are illustrative and will vary depending on the specific polymer, cross-linker concentration, and reaction conditions.
Table 1: Effect of GlyTs Concentration on the Swelling Ratio of PEI Hydrogels.
| Molar Ratio (GlyTs:PEI) | Swelling Ratio (%) in PBS (pH 7.4) |
| 1:50 | 1500 ± 120 |
| 1:20 | 800 ± 75 |
| 1:10 | 450 ± 50 |
Table 2: Mechanical Properties of Cross-linked PVA Films.
| Molar Ratio (GlyTs:PVA) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Control) | 45 ± 5 | 300 ± 30 |
| 1:20 | 60 ± 7 | 220 ± 25 |
| 1:10 | 75 ± 8 | 150 ± 20 |
Characterization of Cross-linked Polymers
A comprehensive characterization of the cross-linked polymers is essential to understand their structure-property relationships.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of new covalent bonds. Look for changes in the characteristic peaks of the functional groups involved in the cross-linking reaction (e.g., disappearance of the epoxide peak, formation of ether or secondary/tertiary amine peaks).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the cross-linked network.
-
Swelling Studies: To determine the water uptake capacity of the hydrogels. The swelling ratio is inversely proportional to the cross-linking density.
-
Rheological Analysis: To measure the viscoelastic properties of the hydrogels, providing information on the gel strength and network structure.
-
Mechanical Testing: To evaluate the tensile strength, Young's modulus, and elongation at break of the cross-linked films.
-
Thermal Analysis (DSC and TGA): To determine the glass transition temperature (Tg) and thermal stability of the cross-linked polymers. An increase in Tg is often indicative of successful cross-linking.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and porous structure of the cross-linked materials.
Troubleshooting
-
Incomplete Gelation or Cross-linking:
-
Increase the concentration of the cross-linker.
-
Increase the reaction time or temperature.
-
Ensure proper pH for the reaction, especially for amine-based polymers.
-
For PVA, ensure the catalyst is active and evenly distributed.
-
-
Brittle Hydrogel/Film:
-
Decrease the concentration of the cross-linker to reduce the cross-linking density.
-
Optimize the curing/drying conditions to prevent excessive stress.
-
-
Inconsistent Results:
-
Ensure homogeneous mixing of the polymer and cross-linker solutions.
-
Precisely control the reaction temperature and time.
-
Use polymers with a narrow molecular weight distribution for more reproducible results.
-
Safety Precautions
-
This compound is a potential sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood when handling volatile solvents like DMSO.
-
p-Toluenesulfonic acid is corrosive and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Glycidyl 4-toluenesulfonate in the Synthesis of Specialty Polymers
Introduction
Glycidyl 4-toluenesulfonate (GlyTs), also known as glycidyl tosylate, is a versatile bifunctional monomer containing both an epoxide ring and a tosylate group. The tosylate is an excellent leaving group, which presents a significant challenge for conventional polymerization techniques. In standard anionic ring-opening polymerization (ROP), nucleophilic initiators preferentially cause substitution of the tosylate group rather than initiating the polymerization via epoxide ring-opening.[1][2] This has led to GlyTs being considered a "non-polymerizable" monomer under typical conditions.[1][2]
However, recent advancements have demonstrated that GlyTs can be effectively copolymerized with other epoxides, such as propylene oxide (PO) or ethylene oxide (EO), using an "activated monomer" polymerization mechanism.[1][2] The resulting copolymers contain pendant tosylate groups that serve as highly reactive sites for post-polymerization modification. This two-step strategy allows for the creation of a diverse library of functional and specialty polyethers that are otherwise inaccessible, making it a valuable tool for researchers in materials science and drug development.[1][3]
Application Note 1: Synthesis of Reactive Polyether Copolymers via Activated Monomer ROP
Principle
The successful incorporation of this compound into a polymer backbone is achieved through the activated monomer ring-opening polymerization (AM-ROP). In this mechanism, a Lewis acid is used as a catalyst. The Lewis acid coordinates to the oxygen atom of the epoxide ring on the monomer, thereby activating it for nucleophilic attack.[4] This activation enhances the monomer's electrophilicity and allows the polymerization to proceed while minimizing the undesired nucleophilic attack on the tosylate group. This method yields statistical copolymers with pendant reactive tosylate functionalities, which act as a scaffold for subsequent modifications.[1]
Experimental Workflow
Figure 1. General workflow for synthesizing reactive polyether copolymers using GlyTs.
Protocol: Copolymerization of Propylene Oxide (PO) and this compound (GlyTs)
This protocol is adapted from the methodology described by Jung, P. et al. (2019).[1][2]
Materials:
-
Propylene oxide (PO), distilled over CaH₂
-
This compound (GlyTs)
-
Dichloromethane (DCM), anhydrous
-
2-Propanol (initiator)
-
Triisobutylaluminum (iBu₃Al, 1 M in hexanes) (catalyst)
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). All liquid reagents should be handled using gas-tight syringes.
-
Initiator & Catalyst: In a dried Schlenk flask, add 2-Propanol (1 equivalent) to anhydrous DCM. Cool the solution to 0 °C.
-
Slowly add triisobutylaluminum (iBu₃Al) solution (3 equivalents) to the flask. Stir the mixture at room temperature for 30 minutes to form the aluminum alkoxide initiator complex.
-
Monomer Addition: Prepare a mixture of propylene oxide (PO) and this compound (GlyTs) in the desired molar ratio (e.g., 90:10) in a separate flask.
-
Add the monomer mixture to the initiator solution at the desired reaction temperature (e.g., 0 °C or room temperature).
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 24-48 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR spectroscopy.
-
Quenching: Once the desired conversion is reached, quench the reaction by slowly adding an excess of methanol.
-
Purification: Concentrate the solution under reduced pressure. Dissolve the crude polymer in a minimal amount of DCM and precipitate it by adding the solution dropwise into a large volume of cold methanol.
-
Drying: Decant the solvent and dry the resulting polymer under vacuum to a constant weight.
-
Characterization: Analyze the final copolymer for molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC) and determine the incorporation of GlyTs using ¹H NMR spectroscopy.
Quantitative Data
The following table summarizes representative data for the copolymerization of PO and GlyTs.
| Copolymer Composition (PO:GlyTs) | Mₙ (GPC, g/mol ) | Dispersity (Đ) | GlyTs Incorporation (NMR) |
| P(PO₀.₉₃-co-GlyTs₀.₀₇) | 4,200 | 1.15 | 7% |
| P(PO₀.₈₈-co-GlyTs₀.₁₂) | 6,800 | 1.18 | 12% |
| P(PO₀.₇₅-co-GlyTs₀.₂₅) | 5,500 | 1.25 | 25% |
| Data adapted from Jung, P. et al. (2019).[1] |
Application Note 2: Post-Polymerization Modification of Reactive Copolymers
Principle
The key advantage of incorporating GlyTs into polyethers is the creation of a reactive polymer backbone. The pendant tosylate groups are excellent leaving groups and are highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the quantitative modification of the copolymer with a wide array of nucleophiles, including amines, azides, thiols, and carboxylates. This "post-modification" strategy provides a universal pathway to a library of functional polyethers with tailored properties for applications in drug delivery, biomaterials, and surface coatings.[1][3]
Reaction Pathway
Figure 2. Pathway for post-polymerization modification via nucleophilic substitution.
Protocol: Nucleophilic Substitution with Dimethylamine
This protocol provides a general method for modifying the P(PO-co-GlyTs) copolymer with an amine.
Materials:
-
P(PO-co-GlyTs) copolymer
-
Dimethylamine (2 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether or Hexane (for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Dissolution: In a dried Schlenk flask under an inert atmosphere, dissolve the P(PO-co-GlyTs) copolymer (1 equivalent of tosylate groups) in anhydrous THF.
-
Nucleophile Addition: Add an excess of dimethylamine solution (e.g., 5-10 equivalents per tosylate group) to the polymer solution at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the tosylate signal in the ¹H NMR spectrum to confirm complete substitution.
-
Purification: Once the reaction is complete, concentrate the solution under reduced pressure.
-
Dissolve the crude product in a minimal amount of THF and precipitate into a large volume of a non-solvent like cold diethyl ether or hexane.
-
Drying: Isolate the precipitate by filtration or decantation and dry under vacuum to a constant weight.
-
Characterization: Confirm the structure of the functionalized polymer using ¹H NMR and FTIR spectroscopy.
Examples of Functionalization
The tosylate moiety can be substituted with various nucleophiles to introduce different functionalities.
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |
| Amine | Dimethylamine | Tertiary Amine | pH-responsive materials, drug carriers |
| Azide | Sodium Azide (NaN₃) | Azide | Click-chemistry handle for bioconjugation |
| Thiol | Sodium thiophenolate | Thioether | High refractive index materials, adhesives |
| Carboxylate | Sodium Acetate | Ester | Biodegradable materials |
| Table based on examples from Jung, P. et al. (2019).[1] |
References
Glycidyl 4-toluenesulfonate: A Versatile Reagent in Organic Synthesis for Drug Development and Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Glycidyl 4-toluenesulfonate, also known as glycidyl tosylate, is a highly valuable bifunctional reagent in organic synthesis. Its structure, incorporating both a reactive epoxide ring and a good leaving group (tosylate), allows for a variety of chemical transformations. This makes it a crucial building block, particularly in the asymmetric synthesis of chiral molecules with significant biological activity. These notes provide an overview of its applications, detailed experimental protocols, and insights into its role in the synthesis of key pharmaceutical compounds, particularly cardiovascular drugs.
Key Applications in Organic Synthesis
This compound is primarily utilized in:
-
Nucleophilic Substitution and Ring-Opening Reactions: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized propanol derivatives. The tosylate group can also be displaced by nucleophiles in S\textsubscript{N}2 reactions.[1]
-
Synthesis of Chiral Molecules: Enantiomerically pure forms of this compound, such as (R)- and (S)-glycidyl tosylate, are powerful chiral synthons. They are instrumental in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect.[2][3]
-
Preparation of Beta-Blockers: This reagent is a key intermediate in the synthesis of numerous beta-adrenergic blocking agents (beta-blockers), a class of drugs used to manage cardiovascular diseases like hypertension, angina, and arrhythmias.[4][5] Notable examples include the synthesis of (S)-Propranolol and Landiolol.[6][7]
-
Formation of Chiral Amines: The reaction of this compound with amines is a common strategy for the synthesis of chiral amino alcohols, which are important intermediates in medicinal chemistry.[8][9][10]
Reaction Mechanisms
The utility of this compound stems from two primary reaction pathways: nucleophilic epoxide ring-opening and nucleophilic substitution at the carbon bearing the tosylate group.
1. Nucleophilic Epoxide Ring-Opening:
In this mechanism, a nucleophile attacks one of the electrophilic carbons of the epoxide ring. This reaction is typically regioselective, with the nucleophile preferentially attacking the less substituted carbon atom (a hallmark of S\textsubscript{N}2-type reactions). The reaction proceeds via a backside attack, leading to an inversion of configuration at the site of attack. This is a crucial aspect for controlling stereochemistry in asymmetric synthesis.[11]
2. Nucleophilic Substitution of the Tosylate Group:
The tosylate anion (CH₃C₆H₄SO₃⁻) is an excellent leaving group due to the resonance stabilization of its negative charge. This facilitates the displacement of the tosylate group by a wide range of nucleophiles through an S\textsubscript{N}2 mechanism.[12]
The interplay between these two reactive sites allows for sequential reactions, providing a versatile platform for the synthesis of complex molecules.
Experimental Protocols
Herein are detailed protocols for the synthesis of key intermediates and final drug products using this compound and its derivatives.
Protocol 1: Synthesis of (±)-Propranolol via Racemic Glycidyl Ether Intermediate
This two-step protocol outlines the synthesis of racemic propranolol, a non-selective beta-blocker.
Step 1: Synthesis of α-Naphthyl Glycidyl Ether
-
Reagents: α-Naphthol, Epichlorohydrin, Potassium Carbonate (K₂CO₃), 2-Butanone.
-
Procedure:
-
To a solution of α-naphthol in anhydrous 2-butanone, add potassium carbonate.
-
Add epichlorohydrin to the mixture.
-
Heat the reaction mixture at 75°C for 3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude α-naphthyl glycidyl ether.
-
-
Yield: 96%[4]
Step 2: Synthesis of (±)-Propranolol
-
Reagents: α-Naphthyl Glycidyl Ether, Isopropylamine, Water.
-
Procedure:
-
Dissolve the crude α-naphthyl glycidyl ether (2g, 10 mmol) in excess isopropylamine (20 mL) and add water (1 mL).[4]
-
Heat the solution to reflux and stir for 1 hour.[4]
-
Remove the solvent under reduced pressure to yield crude (±)-propranolol.
-
The crude product can be purified by recrystallization from hexane.
-
-
Yield: 89-92%[4]
Protocol 2: Enantioselective Synthesis of (S)-(-)-Propranolol
This protocol utilizes a chiral catalyst for the kinetic resolution of the racemic glycidyl ether intermediate, leading to the enantiomerically pure (S)-isomer of propranolol.
-
Reagents: (±)-α-Naphthyl Glycidyl Ether (2g, 10 mmol), L-(+)-Tartaric Acid (1.5g, 10 mmol), Zn(NO₃)₂·6H₂O (2.96g, 5 mmol), Isopropylamine (1.5 mL, 20 mmol), 2-Butanone.[13]
-
Procedure:
-
In a flask, dissolve (±)-α-naphthyl glycidyl ether, L-(+)-tartaric acid, and Zn(NO₃)₂·6H₂O in 2-butanone.
-
Stir the mixture for 15 minutes.
-
Add isopropylamine and continue stirring at ambient temperature for 1 hour.
-
Cool the reaction mixture and filter the resulting solid.
-
Wash the solid with dichloromethane.
-
Treat the solid with an aqueous sodium hydroxide solution and extract with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain (S)-(-)-propranolol.
-
-
Yield and Enantiomeric Excess: 55% isolated yield of the crude product with 89% enantiomeric excess (ee) for the (S)-enantiomer.[6]
Protocol 3: Synthesis of Landiolol Intermediate using (S)-Glycidyl Nosylate
(S)-Glycidyl nosylate, a related reagent, is used in the synthesis of Landiolol, a short-acting, cardioselective beta-blocker.
-
General Procedure (based on related syntheses):
-
Generate the phenoxide of the starting phenol (e.g., (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate) using a suitable base (e.g., sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF).[14]
-
Add a solution of (S)-glycidyl nosylate to the reaction mixture at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product, often requiring column chromatography.
-
Quantitative Data Summary
| Product | Reagent | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| (±)-Propranolol | (±)-α-Naphthyl Glycidyl Ether | Isopropylamine, reflux | 89-92 | N/A | [4] |
| (S)-(-)-Propranolol | (±)-α-Naphthyl Glycidyl Ether | Zn(NO₃)₂/(+)-Tartaric Acid | 55 (crude) | 89 (S) | [6] |
| Landiolol Intermediate | (S)-Glycidyl Nosylate | NaH, DMF | Not specified | High (expected) | [7][14] |
| Other Beta-Blockers (Metoprolol, Bisoprolol, etc.) | Naphthyl Glycidyl Ether | NGO membrane reactor, 23°C | ~100 | Not specified | [15] |
Signaling Pathway and Experimental Workflow
The primary therapeutic targets of beta-blockers synthesized using this compound are the beta-adrenergic receptors. Blockade of these receptors, particularly the β1-receptors in the heart, leads to a decrease in heart rate, blood pressure, and myocardial contractility.[16]
Beta-Adrenergic Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of beta-adrenergic receptors and the point of intervention for beta-blockers.
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of beta-blockers.
Experimental Workflow for Chiral Synthesis
The following diagram outlines a typical workflow for the synthesis of a chiral beta-blocker using a glycidyl tosylate derivative.
Caption: General experimental workflow for the synthesis of a chiral beta-blocker.
Reaction Mechanism Diagram: Nucleophilic Attack on Glycidyl Tosylate
This diagram illustrates the S\textsubscript{N}2 mechanism of a nucleophile (Nu⁻) attacking the epoxide ring of this compound.
Caption: S\textsubscript{N}2 mechanism of nucleophilic attack on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. jmedchem.com [jmedchem.com]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. KR20120100823A - Process for the enantioselective synthesis of landiolol - Google Patents [patents.google.com]
- 8. [PDF] Chiral Amine Synthesis | Semantic Scholar [semanticscholar.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. researchgate.net [researchgate.net]
- 14. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Use of Glycidyl 4-toluenesulfonate in Advanced Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl 4-toluenesulfonate, also known as glycidyl tosylate, is a versatile organic compound increasingly utilized in the formulation of high-performance adhesives.[1] Its unique chemical structure, featuring both a reactive epoxy (glycidyl) group and a good leaving group (tosylate), allows it to function as an effective epoxy resin modifier and cross-linking agent.[1] These application notes provide a comprehensive overview of the use of this compound in adhesive formulations, including its purported benefits, experimental protocols for its incorporation and characterization, and the expected impact on adhesive properties. This document is intended to guide researchers and professionals in leveraging this compound for the development of advanced adhesives for demanding applications in sectors such as automotive, aerospace, and electronics.[1]
Chemical Properties and Role in Adhesive Formulations
This compound is a colorless liquid to a white solid with a molecular weight of 228.27 g/mol .[1] In adhesive formulations, particularly those based on epoxy resins, it serves multiple functions:
-
Reactive Diluent: this compound can be used to reduce the viscosity of highly viscous epoxy resins, improving their processability and wetting characteristics. Unlike non-reactive diluents, it becomes an integral part of the polymer network upon curing.
-
Cross-linking Agent: The epoxy group of glycidyl tosylate can react with the curing agent (e.g., amines) in the adhesive formulation. This allows for the introduction of additional reactive sites, potentially leading to a higher cross-link density in the cured adhesive.[1]
-
Adhesion Promoter: Its application in formulating high-performance adhesives facilitates strong bonding across various substrates.[1]
-
Property Modifier: By incorporating this compound into the adhesive matrix, it is possible to enhance the mechanical properties, such as strength and toughness, as well as the thermal stability of the cured adhesive.[1]
Data Presentation
While specific quantitative data on the effects of this compound in publicly available literature is limited, the following tables illustrate the expected impact of its incorporation into a standard epoxy adhesive formulation. The data presented here is representative and should be confirmed by experimentation.
Table 1: Hypothetical Effect of this compound Concentration on the Mechanical Properties of a Cured Epoxy Adhesive
| This compound Concentration (wt%) | Lap Shear Strength (MPa) | Peel Strength (N/mm) |
| 0 (Control) | 20.5 | 3.2 |
| 2.5 | 22.1 | 3.5 |
| 5.0 | 24.3 | 3.8 |
| 10.0 | 23.5 | 3.6 |
Table 2: Hypothetical Effect of this compound Concentration on the Thermal Properties of a Cured Epoxy Adhesive
| This compound Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (°C) |
| 0 (Control) | 155 | 350 |
| 2.5 | 160 | 355 |
| 5.0 | 165 | 362 |
| 10.0 | 162 | 358 |
Experimental Protocols
The following protocols provide a general framework for the formulation, curing, and characterization of epoxy adhesives modified with this compound.
Protocol 1: Formulation and Curing of Modified Epoxy Adhesive
1. Materials:
- Base Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
- This compound
- Curing Agent (e.g., Amine-based hardener)
- Substrates for bonding (e.g., Aluminum, steel)
- Solvent for cleaning (e.g., Acetone)
2. Procedure:
- Pre-treat the substrates by cleaning with acetone to remove any surface contaminants.
- In a suitable container, weigh the desired amount of the base epoxy resin.
- Add the desired weight percentage of this compound to the epoxy resin.
- Mechanically stir the mixture at a moderate speed for 10-15 minutes to ensure homogeneity.
- Add the stoichiometric amount of the curing agent to the modified epoxy resin mixture.
- Continue stirring for an additional 5 minutes until a uniform mixture is achieved.
- Apply the formulated adhesive to the pre-treated substrates.
- Assemble the bond and clamp with uniform pressure.
- Cure the adhesive according to the manufacturer's recommendations for the base resin and curing agent (e.g., at room temperature for 24 hours followed by a post-cure at elevated temperature).
Protocol 2: Characterization of the Cured Adhesive
1. Mechanical Testing:
- Lap Shear Strength: Prepare single lap shear specimens according to ASTM D1002. Test the specimens using a universal testing machine at a constant crosshead speed.
- Peel Strength: Prepare T-peel specimens according to ASTM D1876. Test the specimens using a universal testing machine.
2. Thermal Analysis:
- Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) and to study the curing kinetics of the adhesive formulation.
- Thermogravimetric Analysis (TGA): Use TGA to evaluate the thermal stability and decomposition profile of the cured adhesive.
Visualizations
The following diagrams illustrate the chemical reaction and experimental workflow.
References
Application Notes and Protocols: Ring-Opening Reactions of Glycidyl 4-Toluenesulfonate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl 4-toluenesulfonate (glycidyl tosylate) is a versatile bifunctional molecule widely employed in organic synthesis. Its structure, incorporating both a reactive epoxide ring and a good leaving group (tosylate), allows for sequential reactions with a variety of nucleophiles. This dual reactivity makes it a valuable building block in the synthesis of a diverse range of compounds, particularly in the development of pharmaceuticals and other biologically active molecules. The epoxide ring is susceptible to nucleophilic attack, leading to a ring-opening reaction that introduces a β-hydroxy amine, ether, or thioether functionality. This reaction is a cornerstone in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. This document provides detailed protocols and application notes for the ring-opening reactions of glycidyl tosylate with various nucleophiles, focusing on amines, thiols, alcohols, and azides.
Reaction Mechanism
The primary reaction of glycidyl tosylate with nucleophiles is the nucleophilic ring-opening of the epoxide. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom of the epoxide. The reaction results in the formation of a β-substituted alcohol with a specific stereochemistry arising from the backside attack characteristic of the SN2 mechanism.
Applications in Drug Discovery and Development
The ring-opening of glycidyl tosylate and its derivatives is a key step in the synthesis of numerous pharmaceutical compounds. A prominent example is the synthesis of β-adrenergic blocking agents (beta-blockers) like propranolol.[1] In a typical synthesis, a phenoxide nucleophile first displaces the tosylate group, followed by the ring-opening of the resulting glycidyl ether with an amine to introduce the characteristic amino-alcohol side chain of beta-blockers.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the ring-opening of glycidyl tosylate with various nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzylamine | THF | 28 | 8 | 1-(Benzylamino)-3-(tosyloxy)propan-2-ol | Mixture of products, low yield | [2] |
| Sodium azide | DMF | 60 | 1 | 1-Azido-3-(tosyloxy)propan-2-ol | - | [2] |
| α-Naphthol | 2-Butanone | Reflux | 3 | 1-(Naphthalen-1-yloxy)-2,3-epoxypropane | 95 | [3] |
| Isopropylamine | Isopropylamine (excess) | Reflux | 1 | Propranolol | 89 | [3] |
| Thiophenol | Water | 70 | 5 | 1-(Phenylthio)-3-hydroxypropane-2-sulfonate | - | [4] |
| Sodium thiocyanate | Acetone/Water | Reflux | 3 | 1-Thiocyanato-3-(tosyloxy)propan-2-ol | 12 | [2] |
Note: The yields are as reported in the cited literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Propranolol via Ring-Opening of a Glycidyl Ether Intermediate
This protocol describes a two-step synthesis of the beta-blocker propranolol, which involves the formation of a glycidyl ether followed by its ring-opening with isopropylamine.[3][5]
Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane
-
To a stirred solution of α-naphthol (3.6 g, 0.025 mol) and potassium carbonate (10.08 g, 0.073 mol) in anhydrous 2-butanone (50 mL), add (±)-epichlorohydrin.
-
Reflux the reaction mixture for 3 hours, monitoring the consumption of α-naphthol by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (85:15) solvent system.
-
After the reaction is complete, filter the mixture and remove the solvent under vacuum.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (95:5) eluent to obtain glycidyl-α-naphthyl ether. Expected yield: ~95%.[3]
Step 2: Synthesis of (±)-Propranolol
-
A solution of the glycidyl-α-naphthyl ether (2 g, 10 mmol) in excess isopropylamine (20 mL) and water (1 mL) is stirred and heated to reflux for 1 hour.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield crude (±)-propranolol.
-
The crude product can be purified by recrystallization from hexane. Expected yield: ~89%.[3]
Protocol 2: Reaction of (S)-Glycidyl Tosylate with Sodium Azide
This protocol describes the nucleophilic ring-opening of (S)-glycidyl tosylate with sodium azide.
-
In a dry reaction flask, dissolve (S)-glycidyl tosylate (1 mmol) in dry N,N-dimethylformamide (DMF).
-
Add sodium azide (1 mmol) to the solution.
-
Stir the reaction mixture at 60 °C for 1 hour.[2]
-
Monitor the reaction by TLC, which may reveal the formation of two products.[2]
-
Upon completion, the reaction mixture can be worked up by pouring it into water and extracting with a suitable organic solvent.
Protocol 3: General Procedure for Thiolysis of Epoxides in Water
This protocol provides a general method for the ring-opening of epoxides with thiols in an aqueous medium.[4]
-
In a reaction vessel, mix the epoxide (e.g., glycidyl tosylate) and the thiol (2.5 equivalents) in water (3 mL per mmol of epoxide).
-
Stir the mixture vigorously at 70 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General SN2 mechanism for the ring-opening of Glycidyl Tosylate.
Caption: Synthetic pathway for Propranolol.
Caption: General experimental workflow for ring-opening reactions.
References
Troubleshooting & Optimization
Troubleshooting Glycidyl 4-toluenesulfonate hydrolysis during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of glycidyl 4-toluenesulfonate (GTS) hydrolysis during chemical reactions. Unwanted hydrolysis can lead to reduced yield, formation of impurities, and complex purification procedures. This guide will help you understand the causes of GTS hydrolysis and provide actionable strategies to minimize its occurrence.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GTS) and why is it prone to hydrolysis?
This compound is a bifunctional organic molecule containing both a reactive epoxide ring and a tosylate group. The tosylate is an excellent leaving group, making the molecule susceptible to nucleophilic substitution, while the epoxide ring is prone to opening under both acidic and basic conditions. Water, being a nucleophile, can attack either the carbon bearing the tosylate group or the carbons of the epoxide ring, leading to hydrolysis.
Q2: What are the main products of GTS hydrolysis?
The hydrolysis of GTS can yield several products depending on the reaction conditions (pH, temperature). The primary hydrolysis products are:
-
Glycerol-1-monotosylate: Formed by the opening of the epoxide ring.
-
Glycidol and p-toluenesulfonic acid: Resulting from the cleavage of the tosylate ester bond.
-
Glycerol: The final hydrolysis product if both the epoxide and tosylate groups are hydrolyzed.
Q3: Under what conditions is GTS most susceptible to hydrolysis?
GTS is sensitive to both acidic and basic conditions.
-
Acidic conditions: Protonation of the epoxide oxygen activates the ring for nucleophilic attack by water, leading to the formation of a diol.
-
Basic conditions: Hydroxide ions can directly attack the carbon bearing the tosylate group (SN2 reaction) or the epoxide ring, leading to cleavage of the tosylate or ring-opening, respectively.
-
Neutral conditions: While slower, hydrolysis can still occur, particularly at elevated temperatures.
Q4: How can I detect if my sample of GTS has started to hydrolyze?
Hydrolysis can be detected by various analytical techniques:
-
Thin Layer Chromatography (TLC): Hydrolyzed products are generally more polar than GTS and will have lower Rf values.
-
High-Performance Liquid Chromatography (HPLC): Appearance of new, more polar peaks corresponding to the hydrolysis products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of new signals, for example, those corresponding to the diol protons in glycerol-1-monotosylate.
Troubleshooting Guide
Issue 1: Low yield of desired product and presence of polar impurities.
-
Possible Cause: Hydrolysis of this compound during the reaction.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle. The use of molecular sieves can also help to remove residual moisture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Reagent Purity: Use high-purity starting materials and reagents. Ensure that any bases used (e.g., triethylamine, pyridine) are anhydrous.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many nucleophilic substitution reactions with GTS, starting at 0°C and slowly warming to room temperature is a good practice.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize its direct reaction with GTS. Proton sponges can be a good option.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to potentially hydrolytic conditions.
-
Issue 2: Formation of a diol impurity (glycerol-1-monotosylate).
-
Possible Cause: Acid-catalyzed or water-mediated opening of the epoxide ring.
-
Troubleshooting Steps:
-
Avoid Protic Solvents: If possible, use aprotic solvents (e.g., THF, DCM, acetonitrile) instead of protic solvents (e.g., alcohols, water). Protic solvents can participate in the opening of the epoxide ring.
-
Control pH: If the reaction must be run in the presence of water or a protic solvent, maintain a neutral pH. Avoid acidic conditions, even trace amounts of acid can catalyze epoxide hydrolysis. The use of a buffer may be beneficial.
-
Reaction Temperature: Keep the reaction temperature as low as practically possible, as higher temperatures accelerate the rate of epoxide hydrolysis.
-
Issue 3: Formation of p-toluenesulfonic acid as a byproduct.
-
Possible Cause: Hydrolysis of the tosylate group.
-
Troubleshooting Steps:
-
Anhydrous Conditions: This is the most critical factor. The tosylate group is susceptible to nucleophilic attack by water.
-
Non-Aqueous Work-up: During the reaction work-up, use anhydrous drying agents (e.g., Na2SO4, MgSO4) and minimize contact with aqueous phases if the desired product is sensitive to hydrolysis.
-
Choice of Nucleophile: A more potent nucleophile will compete more effectively with water, reducing the extent of hydrolysis.
-
Data Presentation
Table 1: Factors Influencing this compound Hydrolysis
| Factor | Effect on Hydrolysis Rate | Recommendations for Minimizing Hydrolysis |
| Water Content | Increases rate significantly | Use anhydrous solvents and reagents; run under inert atmosphere. |
| Temperature | Increases rate | Maintain the lowest effective reaction temperature. |
| pH | Both acidic and basic conditions accelerate hydrolysis | Maintain neutral pH; use non-nucleophilic bases if required. |
| Solvent Type | Protic solvents can promote hydrolysis | Use aprotic solvents where possible. |
| Reaction Time | Longer exposure increases the extent of hydrolysis | Monitor reaction and work up promptly upon completion. |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with GTS under Anhydrous Conditions
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagents: Add the anhydrous solvent (e.g., THF, 10 mL) to the flask via syringe. Add the nucleophile (1.0 eq) and any non-nucleophilic base (e.g., proton sponge, 1.1 eq).
-
Addition of GTS: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirred reaction mixture at 0°C (ice bath).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for the required time. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl (if a base was used) or water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Monitoring GTS Hydrolysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A, 5% B.
-
Ramp to 5% A, 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of pure this compound.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot immediately in a known volume of cold acetonitrile to stop the reaction and precipitate any salts.
-
Centrifuge or filter the sample and inject the supernatant into the HPLC.
-
Monitor the decrease in the peak area of GTS and the appearance and increase of more polar impurity peaks.
-
Mandatory Visualizations
Technical Support Center: Purification of Products from Glycidyl 4-Toluenesulfonate Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of reaction products derived from Glycidyl 4-toluenesulfonate (Glycidyl Tosylate).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: Reactions involving glycidyl tosylate, a potent alkylating agent, can result in a variety of impurities. The most common include:
-
Unreacted Starting Materials: Residual glycidyl tosylate and the nucleophile used in the reaction.
-
Hydrolysis Products: The epoxide ring is susceptible to hydrolysis, especially under acidic or basic aqueous conditions, leading to the formation of the corresponding diol (e.g., 3-(tosyloxy)propane-1,2-diol).[1]
-
Salts: Inorganic salts formed from bases (e.g., triethylamine hydrochloride) or catalysts used during the reaction.[2]
-
Solvent Residue: Residual reaction solvents.
-
Side-Products: Dimerization or polymerization of glycidyl tosylate can occur, particularly at higher temperatures.[1]
Q2: My product is an oil and won't crystallize. What is the best general purification strategy?
A2: For non-crystalline products or complex mixtures, column chromatography is the most effective purification method.[3][4] It separates compounds based on their polarity, which is highly effective for separating the desired epoxide product from more polar impurities like the hydrolyzed diol.[4] A typical workflow involves an initial aqueous work-up to remove water-soluble impurities, followed by chromatography on silica gel.
Q3: How can I remove the diol by-product formed from hydrolysis?
A3: The diol by-product is significantly more polar than the desired epoxide product due to its two hydroxyl groups. This polarity difference is key to its removal:
-
Aqueous Extraction: If your desired product has low solubility in water, you can perform a liquid-liquid extraction. The highly polar diol will preferentially partition into the aqueous phase, while your product remains in the organic layer.
-
Column Chromatography: This is the most reliable method. The diol will adhere strongly to the polar stationary phase (like silica gel), while the less polar epoxide product will elute much faster.[4]
Q4: I am trying to choose between recrystallization and column chromatography. How do I decide?
A4: The choice depends on the physical state of your crude product and the nature of the impurities.
-
Recrystallization is ideal for solid products with moderate to high purity.[5][6] It is efficient for removing small amounts of impurities that have different solubility profiles from your product. If you can find a suitable solvent system where your product is soluble at high temperatures but precipitates upon cooling while impurities remain dissolved, recrystallization is a fast and scalable option.[7]
-
Column Chromatography is necessary when your product is an oil, a solid that is difficult to crystallize, or part of a complex mixture with impurities of similar polarity.[3][4] While more time- and solvent-intensive, it offers superior separation power for a wider range of mixtures.
Below is a decision-making workflow to help guide your choice.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after aqueous work-up. | 1. Product is partially water-soluble. 2. Hydrolysis of the epoxide ring during extraction.[1] 3. Emulsion formation. | 1. Back-extract the aqueous layers with the organic solvent. 2. Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) instead of acidic washes. 3. Add brine (saturated NaCl solution) to break up emulsions.[6] |
| TLC shows a streak instead of a clean spot. | 1. The compound is highly polar or acidic/basic. 2. The sample is overloaded on the TLC plate. 3. The compound is degrading on the silica gel. | 1. Add a small amount of acid (acetic acid) or base (triethylamine) to the eluent. 2. Dilute the sample before spotting it on the plate. 3. Use a different stationary phase like alumina or run the chromatography quickly. |
| Product co-elutes with an impurity during column chromatography. | 1. The polarity of the product and impurity are very similar. 2. Inappropriate solvent system. | 1. Use a shallower solvent gradient or run an isocratic elution with a finely-tuned solvent ratio. 2. Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). |
| Product decomposes in the vial after purification. | 1. The epoxide is unstable and sensitive to trace acid or base. 2. The product is light or air-sensitive. | 1. Store the purified product in a freezer (-20°C).[8] 2. Ensure all residual solvents are removed under vacuum. 3. Store under an inert atmosphere (Nitrogen or Argon) in an amber vial. |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This procedure is designed to remove water-soluble impurities like salts and highly polar by-products from the crude reaction mixture.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents according to standard laboratory procedures.
-
Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).[5][9]
-
Wash with Water/Brine: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[3]
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the prepared column.
-
Elute the Column: Start eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).[9] A common gradient might go from 0% to 50% ethyl acetate in hexane.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 1: Suggested Eluent Systems for Silica Gel Chromatography
| Product Polarity | Starting Eluent System (v/v) | Gradient Suggestion |
| Low | 98:2 Hexane / Ethyl Acetate | Increase Ethyl Acetate content slowly to 20-30%. |
| Medium | 90:10 Hexane / Ethyl Acetate | Increase Ethyl Acetate content to 50-70%. |
| High | 70:30 Hexane / Ethyl Acetate | Switch to a more polar system like Dichloromethane / Methanol (99:1) if necessary. |
Visualized Workflows and Relationships
General Purification Workflow
The following diagram illustrates a standard workflow for isolating and purifying a product from a typical Glycidyl Tosylate reaction.
Impurity Formation Pathway
A primary concern in these reactions is the hydrolysis of the epoxide ring. This side reaction converts the desired product into a more polar diol, complicating purification.
References
- 1. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2R)-(-)-对甲苯磺酸缩水甘油酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]
Optimizing reaction yield for Glycidyl 4-toluenesulfonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Glycidyl 4-toluenesulfonate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Reaction Yield
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an adequate reaction time. In some cases, reactions can take up to 70 hours without a catalyst.[1]
-
Suboptimal Temperature: The reaction temperature is critical. For the reaction of glycidol with p-toluenesulfonyl chloride, a temperature range of 0-25°C is preferable, with some protocols specifying 0-5°C.[1][2] For the initial preparation of glycidol from 3-chloro-1,2-propanediol, a temperature of 20-40°C is recommended.[2]
-
Inefficient Catalysis: The absence or insufficient amount of a catalyst can dramatically slow down the reaction rate. The use of a tertiary amine in combination with 4-dimethylaminopyridine (DMAP) has been shown to be effective.[1][2]
-
Side Reactions: The starting material, glycidol, is unstable and can undergo side-reactions such as dimerization, which will consume the starting material and reduce the yield of the desired product.[1]
-
Purification Losses: Significant loss of product can occur during purification steps like recrystallization.[1] Optimizing the recrystallization solvent system can help minimize these losses.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows significant impurities after analysis. What are the likely impurities and how can I prevent their formation?
-
Answer: Impurity formation is a common challenge. Key sources of impurities include:
-
Unreacted Starting Materials: Residual p-toluenesulfonyl chloride or glycidol can be present if the reaction is incomplete.[1] Monitoring the reaction progress via techniques like HPLC can help determine the optimal reaction time.
-
Glycidol Dimerization: As glycidol is unstable, it can dimerize, leading to impurities.[1] Using the glycidol immediately after its preparation or generation in situ from 3-chloro-1,2-propanediol can mitigate this issue.[1][2]
-
By-products from Side Reactions: Other side reactions can occur, leading to various by-products. The choice of base and reaction conditions is crucial. A two-phase system (e.g., water and toluene) with an inorganic base and a tertiary amine can help improve product purity.[1]
-
Ineffective Purification: The purification method may not be effectively removing all impurities. Repeated recrystallization may be necessary, although this can lead to yield loss.[1] Experimenting with different solvent systems for recrystallization, such as ethyl acetate/hexane or isopropyl alcohol/hexane, can improve purity.[1]
-
Issue 3: Slow Reaction Rate
-
Question: The reaction is proceeding very slowly. How can I increase the reaction rate?
-
Answer: A slow reaction rate is often linked to the catalytic system.
-
Catalyst Choice: The use of a tertiary amine in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1][2] Reactions without an appropriate catalyst have been noted to be very slow.[1]
-
Reaction Temperature: While lower temperatures are often used to minimize side reactions, slightly increasing the temperature within the optimal range (e.g., from 0°C to 25°C) may improve the reaction rate.[2] However, this should be done cautiously to avoid increased impurity formation.
-
Phase Transfer Catalyst: In two-phase systems, a phase transfer catalyst can sometimes be employed to increase the reaction rate between reactants in different phases, although this is not explicitly mentioned in the provided context for this specific synthesis.
-
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of this compound.
| Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| (S)-Glycidol | p-toluenesulfonyl chloride, 24% NaOH, N,N-dimethylaminopyridine | Toluene/Water | 0-5 | 1 | 70 (after recrystallization) | 98.4 | [1] |
| (R)-Glycidol | p-toluenesulfonyl chloride, 24% NaOH, N,N-dimethylaminopyridine | Toluene/Water | 0-5 | 1 | 78 (after recrystallization) | 99.9 | [1] |
| (S)-3-chloro-1,2-propanediol | p-toluenesulfonyl chloride, phosphate salt, base | Not specified | 0-40 | Not specified | 82.3 | 99.8 | [2] |
Experimental Protocols
Below is a detailed methodology for the synthesis of this compound based on a common laboratory-scale procedure.
Synthesis of (S)-Glycidyl Tosylate from (R)-Glycidol
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add 6.7 g of (R)-glycidol (0.09 mol) and 50 ml of water.
-
Catalyst and Reagent Addition: Add 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) to the solution. In a separate container, dissolve 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene.
-
Reaction Initiation: Add the toluene solution of p-toluenesulfonyl chloride to the aqueous glycidol solution.
-
Base Addition: While stirring vigorously and maintaining the temperature at 0-5°C, add 18.1 g of 24% aqueous sodium hydroxide (0.11 mol).
-
Reaction: Continue stirring the solution at 0-5°C for one hour.
-
Work-up:
-
Transfer the reaction mixture to a separating funnel and allow the layers to separate.
-
Collect the organic layer.
-
Wash the organic layer with 50 ml of 1% hydrochloric acid.
-
Subsequently, wash the organic layer with 50 ml of water.
-
-
Solvent Removal: Remove the toluene under reduced pressure (in vacuo).
-
Purification: Recrystallize the resulting residue from a 1:1 (V/V) mixture of isopropyl alcohol and hexane to yield the final product.[1]
Visualizations
Reaction Pathway
Caption: Synthesis of this compound from Glycidol and p-Toluenesulfonyl Chloride.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Glycidyl 4-toluenesulfonate (GTS) in Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycidyl 4-toluenesulfonate (GTS) in polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the polymerization of this compound (GTS)?
A1: The primary side reactions stem from the high reactivity of the functional groups in GTS: the epoxide ring and the tosylate leaving group. The most common side reactions include:
-
Nucleophilic attack on the tosylate group: The tosylate is an excellent leaving group, making the carbon to which it is attached susceptible to nucleophilic attack. This can lead to chain termination or the formation of undesired byproducts. The tosylate group's good leaving group properties can sometimes render Glycidyl tosylate seemingly "non-polymerizable" when using nucleophilic initiators.[1]
-
Elimination of the p-toluenesulfonate group: Under certain conditions, particularly at elevated temperatures, the tosylate group can be eliminated, leading to the formation of p-toluenesulfonic acid and a double bond in the polymer backbone.[2][3][4] This can alter the polymer's structure and properties.
-
Premature ring-opening of the epoxide: The epoxide ring can be opened by nucleophiles present in the reaction mixture, such as initiators, monomers, or impurities. This can lead to branching and cross-linking, especially in uncontrolled polymerization, which can result in gel formation.[5][6]
-
Hydrolysis: In the presence of water, both the epoxide ring and the tosylate group can undergo hydrolysis. Hydrolysis of the epoxide forms a diol, while hydrolysis of the tosylate ester regenerates p-toluenesulfonic acid and a hydroxyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Polymer Yield or No Polymerization | Nucleophilic attack on the tosylate by the initiator. | Consider using a monomer-activated polymerization mechanism to circumvent the issue of the tosylate being a good leaving group.[1] Alternatively, select an initiator that is less nucleophilic towards the tosylate group. |
| Impurities in the monomer or solvent. | Purify the GTS monomer and ensure all solvents and reagents are anhydrous and free of nucleophilic impurities. | |
| Gel Formation or Insoluble Polymer | Uncontrolled cationic ring-opening polymerization of the epoxide group.[5] | Use a controlled/living polymerization technique, such as employing a mediator like MTEMPO in photoradical polymerization, to maintain the integrity of the oxirane ring.[5] |
| Premature cross-linking due to side reactions. | Optimize reaction conditions (temperature, concentration) to minimize side reactions. Consider using a chain transfer agent to control molecular weight and reduce cross-linking. | |
| Broad Molecular Weight Distribution | Multiple competing reactions (initiation, propagation, termination, and side reactions). | Employ controlled polymerization techniques. Ensure homogenous reaction conditions and efficient stirring. |
| Presence of p-toluenesulfonic acid from elimination side reaction, which can act as a cationic initiator.[2][3][4] | Keep the reaction temperature as low as possible to minimize elimination. Consider adding a non-nucleophilic base to scavenge any acid formed. | |
| Polymer Discoloration (e.g., black brittle material) | Extensive side reactions and degradation, such as the quantitative elimination of the p-toluenesulfonate group.[2][4] | Carefully control the polymerization temperature and atmosphere (e.g., perform under an inert atmosphere). Analyze the polymer for the presence of byproducts like p-toluenesulfonic acid.[2] |
Key Experimental Protocols
Protocol 1: Controlled Photopolymerization of GTS to Minimize Side Reactions
This protocol is based on the principles of controlled/living photoradical polymerization to prevent gel formation and preserve the epoxide ring functionality.[5]
Materials:
-
This compound (GTS), purified
-
4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) (mediator)
-
(2RS,2'RS)-azobis(4-methoxy-2,4-dimethylvaleronitrile) (initiator)
-
(4-tert-butylphenyl)diphenylsulfonium triflate (tBuS) (photoelectron transfer agent)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve GTS, MTEMPO, the initiator, and tBuS in the solvent.
-
Ensure the solution is thoroughly degassed to remove oxygen, which can inhibit radical polymerization.
-
Irradiate the solution with a high-pressure mercury lamp at room temperature while stirring.
-
Monitor the polymerization progress by taking aliquots at different time intervals and analyzing them using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
Terminate the polymerization by turning off the light source and exposing the solution to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., methanol), filter, and dry under vacuum.
Visualizing Reaction Pathways
Diagram 1: Competing Reactions at the this compound Monomer
Caption: Competing desired and side reactions of GTS monomer.
Diagram 2: Troubleshooting Logic for GTS Polymerization Issues
Caption: Troubleshooting flowchart for common GTS polymerization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Storage and handling issues of Glycidyl 4-toluenesulfonate to maintain purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the storage and handling of Glycidyl 4-toluenesulfonate to maintain its purity. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the ideal storage conditions for this compound to ensure its purity?
A1: To maintain the high purity of this compound, it is crucial to store it under appropriate conditions. The compound is sensitive to moisture and temperature, which can lead to degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C is commonly recommended. For long-term storage, some suppliers suggest -20°C. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Keep in a tightly sealed, original container. Avoid metal containers. | Prevents moisture ingress and potential reactions with container materials. |
| Environment | A dry, well-ventilated area is essential. | Prevents moisture absorption and ensures a stable storage environment. |
Troubleshooting:
-
Issue: The compound has turned from a white solid to a colorless liquid at room temperature.
-
Solution: This is normal as the melting point is near room temperature (46-49 °C). However, it is best to store it refrigerated as recommended to minimize degradation.
-
-
Issue: The purity of the compound has decreased over time, as determined by analysis.
-
Solution: Review your storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature. Consider purging the container with an inert gas before sealing for long-term storage.
-
Q2: How should this compound be handled during experiments to prevent contamination and degradation?
A2: Proper handling techniques are critical to prevent contamination and degradation of this compound.
-
Work Environment: Always handle the compound in a chemical fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection (safety glasses or goggles), and a lab coat.
-
Hygroscopic Nature: this compound is moisture-sensitive. Minimize its exposure to the atmosphere. Use dry glassware and equipment.
-
Dispensing: For solid forms, use a clean, dry spatula. For liquid forms, use a dry syringe or pipette.
-
Cleaning: Clean up any spills promptly.
Troubleshooting:
-
Issue: Inconsistent experimental results are being obtained.
-
Solution: This could be due to contamination or degradation of the starting material. Ensure you are using fresh, properly stored this compound. Verify that all glassware is thoroughly dried before use.
-
Q3: What are the primary degradation pathways for this compound, and what are the likely impurities?
A3: The primary degradation pathway for this compound is hydrolysis of the epoxide ring in the presence of moisture. This reaction is accelerated by increased temperature and humidity. The likely degradation products are 1-chloro-2-hydroxypropyl sulfonate (in the presence of hydrochloric acid) and eventually p-toluenesulfonic acid and glycerol derivatives.
The following diagram illustrates the proposed hydrolysis pathway:
Caption: Proposed hydrolysis degradation pathway of this compound.
Troubleshooting:
-
Issue: An unknown peak is observed in the analytical chromatogram (e.g., HPLC) of an older batch of the compound.
-
Solution: This peak could correspond to a degradation product. Compare the retention time with that of a p-toluenesulfonic acid standard. Consider using techniques like LC-MS to identify the unknown impurity.
-
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the quantitative analysis of this compound purity. It is based on methods used for similar compounds and should be validated for your specific instrumentation and requirements.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Methodology:
-
Standard Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a similar concentration as the highest calibration standard.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
Protocol 2: Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines a method for determining the purity of this compound using qNMR with an internal standard.
| Parameter | Specification |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) |
| Internal Standard | Maleic anhydride or another suitable standard with sharp, well-resolved peaks that do not overlap with the analyte signals. |
| Pulse Program | Standard 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard. |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the peaks of interest. |
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a clean, dry vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using the specified parameters.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved, non-overlapping peak of this compound and a peak of the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visual Troubleshooting Guide
The following workflow can be used to troubleshoot issues related to the purity of this compound.
Caption: Troubleshooting workflow for addressing purity issues with this compound.
Preventing dimerization of glycidol during Glycidyl 4-toluenesulfonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Glycidyl 4-toluenesulfonate from glycidol. The primary focus is on preventing the dimerization of the glycidol starting material, a common side reaction that can significantly reduce yield and purity.
Troubleshooting Guide: Preventing Glycidol Dimerization
Low yields and the presence of impurities in the synthesis of this compound are often attributed to the dimerization of the unstable glycidol reactant. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: Low Yield of this compound and Presence of High Molecular Weight Impurities.
This is a classic symptom of glycidol dimerization. Glycidol, containing both a reactive epoxide ring and a hydroxyl group, can undergo self-polymerization, primarily dimerization, under both acidic and basic conditions.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Instability of Glycidol | Glycidol is inherently unstable and can dimerize upon storage or during the reaction.[1][2] | Solution 1: Use freshly distilled or high-purity glycidol for the reaction. Solution 2 (Recommended): Generate glycidol in situ from a stable precursor like 3-chloro-1,2-propanediol immediately before the tosylation step. This avoids the isolation of unstable glycidol.[3][4][5] |
| Inappropriate Base Selection | Strong bases can catalyze the ring-opening of the epoxide by the hydroxyl group of another glycidol molecule, leading to dimerization. The choice of base is critical. | Solution 1: Utilize a non-nucleophilic organic base such as triethylamine or pyridine.[6][7] Solution 2: A combination of an inorganic base (e.g., potassium phosphate tribasic) for the in situ generation of glycidol, followed by the addition of an organic base for the tosylation step, has been shown to be effective.[1][3] |
| High Reaction Temperature | Elevated temperatures accelerate the rate of dimerization. | Solution: Maintain a low reaction temperature, ideally between 0-25°C, during the tosylation step.[3][5] The initial generation of glycidol from 3-chloro-1,2-propanediol might require higher temperatures (e.g., reflux), but the subsequent reaction with tosyl chloride should be performed at a reduced temperature.[3] |
| Suboptimal Solvent System | The choice of solvent can influence the reaction pathway and the stability of intermediates. | Solution: Employing a two-phase solvent system, consisting of an organic solvent (like methylene chloride) and water, can be advantageous, particularly when generating glycidol in situ from a halide precursor in the presence of an inorganic base.[2] Aprotic solvents like methylene chloride are commonly used for the tosylation step itself.[3] |
| Order of Reagent Addition | Adding reagents in the incorrect order can expose glycidol to conditions that favor dimerization before it can react with p-toluenesulfonyl chloride. | Solution: When generating glycidol in situ, ensure the complete conversion of the precursor to glycidol before adding the tosyl chloride. The tosyl chloride should be added gradually to the reaction mixture containing the freshly prepared glycidol and the base.[3] |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in glycidyl tosylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is glycidol dimerization and why is it a problem?
A1: Glycidol possesses both a hydroxyl (-OH) group and an epoxide ring. The hydroxyl group of one glycidol molecule can act as a nucleophile and attack the epoxide ring of another, leading to the formation of a dimer. This process can continue to form higher-order oligomers. This side reaction consumes the starting material, reducing the yield of the desired this compound, and introduces impurities that can be difficult to remove.
Q2: What are the key reaction parameters to control to minimize dimerization?
A2: The most critical parameters are:
-
Glycidol Stability: Using freshly prepared or in situ generated glycidol is paramount.
-
Temperature: Maintaining a low temperature (0-25°C) during the tosylation step is crucial.
-
Base: Employing a non-nucleophilic organic base like triethylamine or pyridine is recommended.
-
Concentration: Keeping the concentration of glycidol low by, for example, slow addition of reagents can also help.
Q3: Can I use an inorganic base like sodium hydroxide?
A3: While strong inorganic bases like sodium hydroxide can be used for the initial conversion of 3-chloro-1,2-propanediol to glycidol, they are generally not recommended for the subsequent tosylation step in a one-pot synthesis without careful control of the reaction conditions (e.g., a two-phase system) as they can aggressively promote dimerization. A milder inorganic base like potassium phosphate tribasic has been shown to be effective for the in situ generation of glycidol.
Q4: How can I detect the presence of glycidol dimers in my product?
A4: Glycidol dimers are of higher molecular weight than the desired product. They can be detected using analytical techniques such as:
-
Thin Layer Chromatography (TLC): Dimers will appear as less polar spots (higher Rf) than the starting glycidol but may have similar polarity to the product, requiring careful selection of the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify the product and byproducts based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can reveal the presence of dimer structures through characteristic signals that differ from those of the starting material and the desired product.
Q5: Is it better to use pyridine or triethylamine as the base?
A5: Both pyridine and triethylamine are commonly used non-nucleophilic bases for tosylation reactions. Triethylamine is a stronger base than pyridine and is often effective. The choice may depend on the specific reaction conditions and the scale of the synthesis. Some protocols also use a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in conjunction with triethylamine to accelerate the reaction.[3]
Data Presentation: Reaction Conditions and Yields
The following table summarizes data from various sources on the synthesis of this compound, highlighting the impact of different reaction conditions on the yield and purity of the product.
| Precursor | Base(s) | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| (R)-3-chloro-1,2-propanediol | Potassium phosphate tribasic, Triethylamine, DMAP | Methylene chloride | 0 (for tosylation) | 81.5 | 99.8 | [3] |
| (S)-3-chloro-1,2-propanediol | Potassium phosphate tribasic, Triethylamine, DMAP | Methylene chloride | 0 (for tosylation) | 82.3 | 99.8 | [1] |
| (R)-(-)-3-chloro-1,2-propanediol | Basic conditions (unspecified) | Not specified | Not specified | 73 | Not specified | [4] |
| Glycidol | Triethylamine | Acetonitrile | Reflux | 76 (for Glycidyl Nitrate) | Not specified | [8] |
Note: The yield for the synthesis of Glycidyl Nitrate is included to provide context on a similar reaction involving glycidol.
Experimental Protocols
Protocol 1: High-Yield Synthesis of (S)-Glycidyl 4-toluenesulfonate via In Situ Glycidol Generation
This protocol is adapted from a patented procedure and is designed to minimize glycidol dimerization by generating it in situ from (R)-3-chloro-1,2-propanediol.[1][3]
Materials:
-
(R)-3-chloro-1,2-propanediol
-
Potassium phosphate tribasic (K3PO4)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
p-Toluenesulfonyl chloride (TsCl)
-
Methylene chloride (CH2Cl2)
-
5% aqueous potassium carbonate (K2CO3) solution
-
1N aqueous hydrochloric acid (HCl) solution
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexane
Procedure:
-
To a solution of (R)-3-chloro-1,2-propanediol (1 equivalent) in methylene chloride, add potassium phosphate tribasic (2.5 equivalents).
-
Reflux the mixture with stirring for 3 hours.
-
Cool the resulting solution to 0°C in an ice bath.
-
To the cooled solution, add triethylamine (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the mixture while maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture for an additional hour at room temperature.
-
Wash the reaction mixture successively with 5% aqueous potassium carbonate solution, 1N aqueous hydrochloric acid solution, and water.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Evaporate the methylene chloride under reduced pressure to obtain the crude product.
-
Add hexane to the residue to precipitate the solid product.
-
Filter the solid to obtain (S)-Glycidyl 4-toluenesulfonate.
Expected Outcome:
-
Yield: Approximately 81-83%
-
Purity: >99%
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for the synthesis of this compound.
Caption: Step-by-step workflow for this compound synthesis.
References
- 1. US7459572B2 - Process for the preparation of glycidyl derivatives - Google Patents [patents.google.com]
- 2. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]
- 3. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2006019202A1 - Process for the preparation of glycidyl derivatives - Google Patents [patents.google.com]
- 6. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reaction of Glycidyl 4-toluenesulfonate with Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the reaction rate of Glycidyl 4-toluenesulfonate with amines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or not proceeding to completion. What are the common causes and how can I accelerate it?
A1: Several factors can contribute to a sluggish reaction. Consider the following troubleshooting steps:
-
Increase Temperature: The rate of reaction between glycidyl tosylate and amines is highly dependent on temperature. Gradually increasing the reaction temperature can significantly enhance the rate. However, be cautious as higher temperatures can also promote side reactions.[1]
-
Optimize Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often effective for this reaction as they can stabilize the transition state.[2]
-
Use a Catalyst: The addition of a catalytic amount of a Lewis acid or a tertiary amine, such as triethylamine, can accelerate the reaction.[3] For less nucleophilic amines, a catalyst may be essential.
-
Increase Reactant Concentration: Higher concentrations of both the glycidyl tosylate and the amine can lead to a faster reaction rate due to increased collision frequency.
-
Check Amine Nucleophilicity: Aromatic amines are generally less nucleophilic than aliphatic amines and will react more slowly. Sterically hindered amines (e.g., secondary amines with bulky substituents) will also exhibit lower reactivity. For these substrates, more forcing conditions (higher temperature, longer reaction time, and/or a catalyst) may be necessary.
Q2: I am observing the formation of multiple products in my reaction with a primary amine. How can I improve the selectivity for the desired mono-adduct?
A2: The formation of a di-adduct, where the initially formed secondary amine reacts with a second molecule of glycidyl tosylate, is a common issue with primary amines. To favor the formation of the mono-adduct:
-
Use an Excess of the Amine: Employing a significant molar excess of the primary amine will statistically favor the reaction of glycidyl tosylate with the more abundant primary amine over the newly formed secondary amine.
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Adding the glycidyl tosylate dropwise to a solution of the amine can help maintain a high local concentration of the amine.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, as the activation energy for the second addition may be higher.
Q3: How can I effectively remove the excess amine from my reaction mixture after the reaction is complete?
A3: Several methods can be employed for the removal of unreacted amine:
-
Aqueous Workup: If the product is not water-soluble, an acidic wash (e.g., with dilute HCl) can be used to protonate the excess amine, forming a water-soluble ammonium salt that can be removed in the aqueous phase.[4] Be cautious if your product is acid-sensitive.
-
Distillation: If the excess amine is volatile, it can be removed by distillation under reduced pressure.[4]
-
Chromatography: Column chromatography is an effective method for purifying the product from unreacted amine and other impurities.[5]
Q4: What is the expected regioselectivity of the amine attack on the epoxide ring of this compound?
A4: The nucleophilic attack of the amine typically occurs at the less sterically hindered terminal carbon of the epoxide ring, following an S(_N)2 mechanism.[6][7] This results in the formation of a secondary alcohol.
Q5: Can this compound undergo side reactions other than reaction with the amine?
A5: Yes, under certain conditions, side reactions can occur. Homopolymerization of the glycidyl ether can be initiated by strong bases or at elevated temperatures.[1] It is also important to use anhydrous solvents, as water can hydrolyze the epoxide ring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Insufficient reaction time or temperature.- Low nucleophilicity of the amine.- Impure or degraded reagents.- Inappropriate solvent. | - Increase reaction temperature and/or time.- For less reactive amines, consider using a catalyst (e.g., triethylamine).- Use freshly purified reagents and anhydrous solvents.- Switch to a polar aprotic solvent like DMF or acetonitrile. |
| Formation of Di-adduct with Primary Amines | - Stoichiometry of reactants is close to 1:1.- High reaction temperature promoting the second reaction. | - Use a significant excess of the primary amine (e.g., 5-10 equivalents).- Add the glycidyl tosylate slowly to the amine solution.- Conduct the reaction at a lower temperature. |
| Presence of Unreacted Starting Material | - Reaction has not gone to completion.- Steric hindrance of the amine. | - Extend the reaction time or increase the temperature.- Consider using a less sterically hindered amine if possible, or more forcing reaction conditions. |
| Product is Difficult to Purify | - Contamination with excess amine.- Formation of multiple side products. | - Use an acidic wash during workup to remove excess amine.- Optimize reaction conditions to minimize side reactions (e.g., lower temperature, controlled stoichiometry).- Employ column chromatography for purification.[5] |
Quantitative Data Presentation
The following table summarizes reaction conditions and yields for the reaction of glycidyl derivatives with various amines, providing a comparative overview.
| Amine | Glycidyl Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Phenyl Glycidyl Ether | None | 80 | 2 | - | [1] |
| Aniline | Phenyl Glycidyl Ether | None | 120 | 7.5 | - | [1] |
| Benzylamine | Generic Tosylate | Acetonitrile | Reflux | - | Good | [6] |
| Primary Amines | Generic Tosylate | Ethanol | Reflux | - | - | [4] |
| Ammonia | 3-chloro-1,2-propanediol | Water | 50 | 4 | 90 | [8] |
Note: Direct yield comparisons for this compound with a wide range of amines in a single study are limited in the publicly available literature. The data presented here are from analogous reactions and provide an indication of expected outcomes.
Experimental Protocols
Detailed Protocol: Synthesis of N-Benzyl-3-amino-1,2-propanediol
This protocol is a representative procedure for the reaction of a primary amine with a glycidyl derivative.
Materials:
-
This compound
-
Benzylamine (at least 5 equivalents)
-
Ethanol (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Addition of Amine: Add benzylamine (5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (glycidyl tosylate) is completely consumed.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol and excess benzylamine by rotary evaporation.
-
Workup - Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove any remaining benzylamine, followed by saturated sodium bicarbonate solution, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-3-amino-1,2-propanediol.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of this compound with an amine.
Experimental Workflow
Caption: A typical experimental workflow for the amination of this compound.
Troubleshooting Logic
Caption: A logic diagram for troubleshooting a slow reaction rate.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Reactions of glycidyl derivatives with ambident nucleophiles; part 2: amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Glycidyl 4-toluenesulfonate Production
Welcome to the technical support center for the synthesis of Glycidyl 4-toluenesulfonate (Glycidyl Tosylate). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic protocols, with a focus on minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most prevalent impurities include:
-
Unreacted Starting Materials: Residual glycidol and p-toluenesulfonyl chloride (TsCl).
-
Glycidol Oligomers: Glycidol is prone to self-polymerization, forming dimers and higher oligomers which are typically viscous oils.[1]
-
Hydrolysis Products: The epoxide ring can undergo hydrolysis to form 1-(p-toluenesulfonyl)glycerol.
-
p-Toluenesulfonic Acid: Formed from the hydrolysis of p-toluenesulfonyl chloride in the presence of water.
Q2: My final product is an oil instead of a crystalline solid. What is the likely cause?
A2: Pure this compound is a white crystalline solid with a melting point of approximately 46-49°C.[2][3][4] An oily product strongly suggests the presence of impurities that inhibit crystallization. The most common culprits are glycidol oligomers, which are viscous liquids.[1] Unreacted glycidol and the diol hydrolysis product can also contribute to the product remaining in an oily state.
Q3: What is the primary cause of low yields in this synthesis?
A3: Low yields can stem from several factors:
-
Side Reactions: The polymerization of the glycidol starting material is a significant cause of yield loss.[1]
-
Hydrolysis: Reaction of p-toluenesulfonyl chloride with any moisture present will consume the reagent and reduce the yield of the desired product.
-
Incomplete Reaction: Insufficient reaction time, incorrect stoichiometry, or low temperatures can lead to incomplete conversion of the starting materials.
-
Loss during Work-up: The product can be lost during aqueous extraction phases if not performed carefully.
Q4: How can I best monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (glycidol) from the product (glycidyl tosylate). The disappearance of the glycidol spot indicates the completion of the reaction. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to quantify the remaining starting materials and the formation of the product.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of TsCl. 3. Polymerization of glycidol. | 1. Increase reaction time or temperature moderately. Ensure correct stoichiometry (a slight excess of TsCl may be beneficial). 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add glycidol slowly to the reaction mixture containing TsCl. Maintain a low reaction temperature (e.g., 0°C) to minimize polymerization. |
| Product is an Oil, Not a Solid | Presence of glycidol oligomers, unreacted glycidol, or hydrolysis byproducts. | 1. Improve the purification process. Recrystallization from a suitable solvent system (e.g., diethyl ether/hexane, isopropanol) is often effective. 2. During the work-up, ensure thorough washing to remove water-soluble impurities. |
| Low Melting Point of the Final Product | Presence of impurities disrupting the crystal lattice. | This indicates a need for further purification. Multiple recrystallizations may be necessary to achieve the desired purity and melting point. |
| Extra Peaks in NMR/HPLC Analysis | Presence of unreacted starting materials, byproducts, or oligomers. | 1. Compare the spectra to known standards of the starting materials. 2. Characteristic signals for the diol hydrolysis product will show additional -OH protons. 3. Broad signals in the NMR spectrum may indicate the presence of oligomers. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Glycidyl Tosylate Production
| Method | Starting Material | Base/Solvent | Typical Yield | Reported Purity | Reference |
| One-Pot Synthesis | (R)-3-chloro-1,2-propanediol | Potassium phosphate tribasic, Triethylamine / Methylene chloride | 81.5% | 99.8% | [6] |
| Two-Step Synthesis | (R)-(-)-3-chloro-1,2-propanediol | Basic conditions for cyclization, then p-toluenesulfonyl chloride | 73% | Not specified | [7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of (S)-Glycidyl Tosylate from (R)-3-chloro-1,2-propanediol[6]
-
Preparation of Glycidol (in situ):
-
To a solution of (R)-3-chloro-1,2-propanediol (200 g, 99.5% ee) in 1.2 L of methylene chloride, add 499 g of potassium phosphate tribasic.
-
Reflux the mixture with stirring for 3 hours.
-
-
Tosylation:
-
Cool the resulting solution to 0°C.
-
Add 201 g of triethylamine, 4 g of 4-(dimethylamino)pyridine (DMAP), and 379 g of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0°C for 4 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture successively with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrochloric acid solution, and 1 L of water.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Evaporate the methylene chloride under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a hexane/ethyl acetate mixture to yield the final product.
-
Visualizations
Impurity Formation Pathways
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. (2R)-(-)-Glycidyl tosylate 98 113826-06-5 [sigmaaldrich.com]
- 3. (2S)-(+)-缩水甘油对甲苯磺酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (2R)-(-)-Glycidyl tosylate 98 113826-06-5 [sigmaaldrich.com]
- 5. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Glycidyl 4-toluenesulfonate Reactions
Welcome to the technical support center for Glycidyl 4-toluenesulfonate (Gly-Tos) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My reaction yield is consistently low. What are the possible causes and how can I improve it?
A1: Low reaction yields are a common issue and can stem from several factors. Here are the primary areas to investigate:
-
Catalyst Inactivity or Inappropriateness: The choice and condition of your catalyst are paramount.
-
Lewis Acids: Many Lewis acids are sensitive to moisture. Ensure you are using anhydrous solvents and reagents. Consider catalysts like Al(OTf)₃ or Bi(OTf)₃ which have shown high efficiency.[1][2]
-
Phase-Transfer Catalysts (PTC): For reactions involving a separate aqueous phase (like using NaOH or K₂CO₃), the efficiency of the PTC is crucial. Ensure your PTC, such as a quaternary ammonium salt, is appropriate for the solvent system.
-
Base Catalysts: For base-catalyzed reactions, the strength of the base is important. A base that is too weak may not sufficiently activate the nucleophile, while an overly strong base can lead to side reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be suboptimal. If the reaction is sluggish, a modest increase in temperature could improve the rate. However, excessive heat can promote side reactions.
-
Reaction Time: It's possible the reaction has not gone to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
-
Reagent Quality:
-
Purity of Gly-Tos: Ensure your this compound is pure. Impurities can interfere with the catalyst and the reaction.
-
Solvent Quality: The presence of water or other impurities in your solvent can deactivate the catalyst and lead to unwanted side reactions. Use of anhydrous solvents is often recommended.[3]
-
-
Workup Procedure: Product can be lost during the workup phase. Ensure you are rinsing all glassware and performing extractions efficiently.[4]
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side product formation is often linked to the reactivity of the epoxide ring in this compound and the nature of the catalyst.
-
Polymerization: Glycidyl ethers can undergo polymerization, especially under strongly acidic or basic conditions. Using a milder catalyst or running the reaction at a lower temperature can help minimize this.
-
Diol Formation: If there is moisture in your reaction, the epoxide can open to form a diol. As mentioned, using anhydrous conditions is critical.
-
Regioselectivity: In the case of unsymmetrical epoxides, the nucleophile can attack at two different positions. The choice of catalyst can influence this.
Q3: My catalyst appears to be deactivating during the reaction. What are the common causes and solutions?
A3: Catalyst deactivation can halt your reaction prematurely. Here are some potential reasons:
-
Poisoning by Impurities: Trace impurities in your starting materials or solvent can act as catalyst poisons. Purifying your reagents and using high-purity solvents can mitigate this.
-
Moisture: For moisture-sensitive catalysts like many Lewis acids, even small amounts of water can lead to deactivation.[3] Rigorously drying your glassware and using anhydrous solvents under an inert atmosphere (like nitrogen or argon) is essential.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst, reducing its activity. This can sometimes be overcome by using a higher catalyst loading, though this may not be ideal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions with this compound?
A1: The choice of catalyst depends on the specific transformation you are trying to achieve. The most common classes include:
-
Lewis Acids: These are effective for activating the epoxide ring towards nucleophilic attack. Examples include aluminum triflate (Al(OTf)₃), bismuth triflate (Bi(OTf)₃), and boron trifluoride etherate (BF₃·OEt₂).[1][2][7] They are particularly useful for reactions with weaker nucleophiles.
-
Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) are widely used in biphasic systems, where a salt of the nucleophile is in an aqueous phase and the Gly-Tos is in an organic phase.[8][9] PTCs shuttle the nucleophile into the organic phase to react.
-
Bases: Strong bases like sodium hydride (NaH) or alkali metal hydroxides (NaOH, KOH) can be used to deprotonate a nucleophile (like an alcohol or phenol), which then opens the epoxide ring.[7]
-
Organocatalysts: Lewis pair organocatalysts, such as a combination of a phosphazene base and triethylborane, have also been employed for controlled polymerizations of glycidyl ethers.[10]
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a critical role in the reaction by influencing the solubility of reagents, the stability of intermediates, and the activity of the catalyst.
-
Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These are often good choices as they can dissolve a wide range of reagents and are generally compatible with many catalytic systems.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are often used in conjunction with phase-transfer catalysts.
-
Protic Solvents (e.g., Alcohols, Water): These can act as nucleophiles themselves and may not be suitable unless they are intended to be a reactant. They can also deactivate certain catalysts.
Q3: What are the key safety precautions when working with this compound and associated catalysts?
A3: this compound and many of the catalysts used in its reactions have significant hazards.
-
This compound: This compound is a suspected carcinogen and mutagen.[7] It is also a skin sensitizer. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][11]
-
Catalysts:
-
Lewis Acids: Many are corrosive and react violently with water. Handle with care.
-
Bases: Strong bases like NaH are flammable solids and react dangerously with water. Strong alkali solutions are corrosive.
-
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Data Presentation
Table 1: Comparison of Catalysts for the Reaction of a Phenol with this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Al(OTf)₃ | 0.01 | Dichloromethane | 80 | 1 | 99 | Fictionalized data based on[1][2] |
| Bi(OTf)₃ | 0.01 | Dichloromethane | 80 | 1 | 99 | Fictionalized data based on[1][2] |
| TBAB (PTC) | 5 | Toluene/Water | 90 | 6 | 85 | Fictionalized data based on[8] |
| NaOH | 110 | Water | 100 | 4 | 78 | Fictionalized data based on[12] |
| None | - | DMF | 120 | 24 | <10 | Fictionalized data |
Experimental Protocols
General Procedure for the Lewis Acid-Catalyzed Synthesis of a Glycidyl Ether
This protocol is a representative example for the reaction of a phenol with this compound using a Lewis acid catalyst.
-
Preparation:
-
All glassware should be oven-dried at 120 °C for at least 4 hours and cooled in a desiccator.
-
The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the phenol (1.0 eq) and anhydrous solvent (e.g., dichloromethane).
-
Stir the mixture until the phenol is completely dissolved.
-
Add the Lewis acid catalyst (e.g., Al(OTf)₃, 0.01 mol%).
-
-
Reaction Execution:
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
-
Visualizations
Caption: A decision workflow for selecting a catalyst for this compound reactions.
Caption: Reaction pathways for this compound showing desired and side products.
References
- 1. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (2R)-(-)-Glycidyl tosylate 98 113826-06-5 [sigmaaldrich.com]
- 8. EP0545576A1 - Process for the glycidylation of alcohols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Page loading... [wap.guidechem.com]
- 12. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
Scaling up Glycidyl 4-toluenesulfonate synthesis for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of Glycidyl 4-toluenesulfonate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two main industrial routes are:
-
Two-Step Synthesis from Glycidol: This involves the reaction of glycidol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While straightforward, the instability of glycidol can lead to side reactions like dimerization.[1]
-
One-Pot Synthesis from 3-Chloro-1,2-propanediol: This method involves the in-situ formation of glycidol from 3-chloro-1,2-propanediol using a base, followed by immediate reaction with TsCl. This approach avoids the isolation of unstable glycidol and can lead to higher purity and yield.[1][2]
Q2: What are the critical safety concerns when handling this compound and its precursors?
A2: this compound is a suspected carcinogen and mutagen and can cause skin and eye irritation. Precursors like p-toluenesulfonyl chloride are corrosive. It is imperative to handle these chemicals in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Q3: How can the reaction exotherm be managed during scale-up?
A3: The tosylation reaction is exothermic and requires careful temperature control to prevent runaway reactions.[3] Key strategies include:
-
Slow, controlled addition of reagents: Add the p-toluenesulfonyl chloride solution portion-wise or via a dropping funnel.
-
Efficient cooling: Utilize a reactor with a cooling jacket and ensure adequate coolant flow.
-
Reaction monitoring: Continuously monitor the internal reaction temperature.
-
Dilution: Using an appropriate amount of solvent can help dissipate heat.
Q4: What are the common impurities in this compound synthesis?
A4: Common impurities can include unreacted starting materials (glycidol, 3-chloro-1,2-propanediol, p-toluenesulfonyl chloride), by-products from side reactions (e.g., glycidol dimers), and residual solvents.[1] p-Toluenesulfonic acid can also be present as a degradation product.[4]
Q5: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for monitoring the reaction and assessing the purity of the final product.[5][6][7] These techniques can effectively separate the desired product from starting materials and impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of starting materials (observed by HPLC/GC). | 1. Insufficient reaction time or temperature. 2. Ineffective base or catalyst. 3. Poor mixing at larger scales. | 1. Extend the reaction time or gradually increase the temperature while monitoring for side products. 2. Ensure the base is fresh and of the correct stoichiometry. For the one-pot synthesis, consider using a stronger base like a phosphate salt instead of a carbonate to improve the rate of glycidol formation.[2] 3. Ensure adequate agitation to maintain a homogeneous reaction mixture. |
| Significant formation of side products. | 1. Reaction temperature is too high, leading to decomposition or side reactions like glycidol dimerization.[1] 2. Incorrect stoichiometry of reagents. | 1. Lower the reaction temperature and ensure controlled addition of reagents to manage the exotherm. 2. Carefully verify the molar ratios of all reactants. |
| Product loss during work-up and purification. | 1. Product is partially soluble in the aqueous phase during extraction. 2. Inefficient crystallization or precipitation. | 1. Adjust the pH of the aqueous phase to minimize the solubility of the product. Perform multiple extractions with the organic solvent. 2. Optimize the crystallization solvent system, cooling rate, and agitation. |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted p-toluenesulfonyl chloride. | Incomplete reaction or insufficient quenching. | 1. Ensure the reaction goes to completion by monitoring with HPLC/GC. 2. Add a suitable quenching agent (e.g., a primary or secondary amine) at the end of the reaction. |
| Formation of a viscous or tarry reaction mixture. | Side reactions, such as the polymerization of glycidol. | 1. Maintain a lower reaction temperature. 2. In the one-pot synthesis, ensure the p-toluenesulfonyl chloride is added promptly after the formation of glycidol to minimize its self-reaction. |
| Product discoloration (yellow or brown). | Impurities or degradation of the product. | Purify the crude product by recrystallization or column chromatography. Ensure storage at a low temperature (2-8 °C) to prevent degradation. |
Data Presentation
Table 1: Comparison of Synthesis Routes and Conditions
| Parameter | Two-Step Synthesis (from Glycidol) | One-Pot Synthesis (from 3-Chloro-1,2-propanediol) |
| Starting Materials | Glycidol, p-Toluenesulfonyl chloride | 3-Chloro-1,2-propanediol, p-Toluenesulfonyl chloride |
| Base | Triethylamine, Pyridine | Sodium hydroxide, Potassium carbonate, Potassium phosphate[2] |
| Solvent | Dichloromethane, Toluene | Toluene/Water (biphasic), Methylene chloride[2] |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) |
| Typical Yield | 60-80% | 70-90%[8] |
| Key Advantage | Simpler reaction setup | Avoids isolation of unstable glycidol, potentially higher yield and purity.[1] |
| Key Disadvantage | Glycidol instability can lead to side products.[1] | More complex reaction system to control. |
Table 2: Typical Process Parameters for Scale-Up
| Parameter | Lab Scale (10-100 g) | Pilot Scale (1-10 kg) | Industrial Scale (>100 kg) |
| Reactor Type | Round-bottom flask with overhead stirrer | Glass-lined or stainless steel reactor | Glass-lined or stainless steel reactor |
| Temperature Control | Ice bath, heating mantle | Jacketed reactor with chiller/heater | Jacketed reactor with precise temperature control system |
| Reagent Addition | Dropping funnel | Dosing pump | Automated dosing system |
| Agitation | Magnetic stirrer or overhead stirrer | Impeller agitator | Multi-impeller agitator with baffles |
| Work-up | Separatory funnel, rotary evaporator | Jacketed filter-dryer, agitated nutsche filter | Centrifuge, industrial evaporator |
| Purification | Recrystallization, Flash chromatography | Crystallization vessel | Large-scale crystallizer |
Experimental Protocols
Protocol 1: Lab-Scale One-Pot Synthesis of this compound from 3-Chloro-1,2-propanediol
This protocol is based on principles described in industrial synthesis patents.[2]
Materials:
-
3-Chloro-1,2-propanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium phosphate (tribasic)
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Methylene chloride (DCM)
-
Hexane
-
5% Aqueous potassium carbonate solution
-
1N Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-chloro-1,2-propanediol in methylene chloride, add potassium phosphate (tribasic).
-
Heat the mixture to reflux and stir for 3-4 hours to facilitate the formation of glycidol.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add triethylamine and a catalytic amount of DMAP to the cooled solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in methylene chloride, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture sequentially with 5% aqueous potassium carbonate solution, 1N hydrochloric acid, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methylene chloride/hexane) to yield this compound as a white solid.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]
- 2. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Polymers Modified with Glycidyl 4-toluenesulfonate for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polymers modified with Glycidyl 4-toluenesulfonate and its alternatives for applications in drug delivery. We delve into the characterization of these polymers, presenting supporting experimental data and detailed methodologies to assist researchers in selecting the optimal modification strategy for their specific needs.
Introduction to Polymer Modification for Drug Delivery
The efficacy of polymeric drug delivery systems often hinges on the precise control of their physicochemical properties. Chemical modification of polymers is a key strategy to introduce desired functionalities, enabling the attachment of targeting ligands, modulating drug release profiles, and enhancing biocompatibility. This compound (G-Ts) is a bifunctional reagent that offers a unique approach to polymer modification, incorporating both a reactive epoxide group and a highly efficient tosylate leaving group. This dual reactivity allows for a versatile range of conjugation chemistries.
This guide will focus on the characterization of G-Ts modified polymers and provide a comparative analysis with two common alternative polymer activation methods: tosyl chloride and N-hydroxysuccinimide (NHS) esters.
Characterization of Polymers Modified with this compound
While direct and extensive literature on the characterization of polymers specifically modified with this compound for drug delivery is limited, we can infer their properties and the necessary characterization techniques based on the well-understood chemistry of its constituent functional groups: the epoxide and the tosylate.
The successful modification of a polymer with this compound can be confirmed through a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the covalent attachment of the G-Ts moiety to the polymer backbone by identifying the characteristic peaks of the tosyl group and the glycidyl protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the presence of characteristic vibrational bands corresponding to the sulfonyl group (S=O) and the epoxide ring.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the modified polymer, ensuring that no significant degradation or crosslinking has occurred during the modification process.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA): To evaluate the thermal stability and glass transition temperature of the modified polymer.[1]
Comparison with Alternative Modification Agents
The choice of a polymer modification agent is critical and depends on the polymer's functional groups, the desired conjugate, and the required reaction conditions. Here, we compare this compound with two widely used alternatives: Tosyl Chloride and N-Hydroxysuccinimide (NHS) Esters.
| Feature | This compound | Tosyl Chloride | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Epoxide and Tosylate | Sulfonyl Chloride | Activated Ester |
| Target Polymer Group | Hydroxyl, Amine, Thiol | Hydroxyl, Amine | Amine |
| Reaction Mechanism | Nucleophilic substitution on the tosylate or ring-opening of the epoxide. | Nucleophilic substitution of the chloride by hydroxyl or amine groups. | Nucleophilic acyl substitution by primary amines. |
| Reaction Conditions | Typically requires a base (e.g., pyridine, triethylamine) and can be performed in aprotic solvents like DMF or DCM.[2][3] | Requires a base (e.g., pyridine, triethylamine) and is often carried out in aprotic solvents at low temperatures.[2][4] | Typically requires a carbodiimide (e.g., EDC) to activate carboxyl groups, followed by reaction with an amine in aqueous or organic solvents. |
| Stability of Activated Polymer | The tosylate group is a good leaving group, making the polymer reactive towards nucleophiles. The epoxide can be stable under neutral conditions but reactive under acidic or basic conditions. | Tosylated polymers are stable intermediates but are reactive towards nucleophiles.[4] | NHS-activated polymers are susceptible to hydrolysis, especially in aqueous environments. |
| Versatility | High. The tosylate can be displaced by a wide range of nucleophiles (amines, thiols, azides). The epoxide can react with amines, thiols, and hydroxyls. | High. Tosylates are excellent leaving groups for reaction with various nucleophiles.[5] | Primarily limited to reaction with primary amines to form stable amide bonds.[6] |
| Potential Byproducts | Tosylate salts, diol from epoxide hydrolysis. | Pyridinium or triethylammonium chloride. | N-hydroxysuccinimide, urea derivatives (from carbodiimide). |
Performance in Drug Delivery Applications (Hypothetical Comparison)
Due to the limited direct data for G-Ts modified polymers in drug delivery, the following is a hypothetical comparison based on the chemical nature of the linkages formed.
| Performance Metric | This compound | Tosyl Chloride | N-Hydroxysuccinimide (NHS) Esters |
| Drug Loading Capacity | Potentially high, as it offers two reactive sites for drug conjugation or for attaching linkers that can bind drugs. | Dependent on the number of activated hydroxyl/amine groups. The resulting linkage is stable. | Dependent on the number of activated carboxyl groups. The resulting amide bond is very stable. |
| Drug Release Mechanism | The linkage formed (ether, thioether, amine) is generally stable, suggesting that drug release would primarily occur through polymer degradation or cleavage of a specifically designed linker. | The resulting ether or amine linkage is stable, necessitating polymer degradation or a cleavable linker for drug release. | The amide bond is highly stable, requiring polymer degradation or a cleavable linker for drug release. |
| Biocompatibility | The biocompatibility of the final conjugate would need to be assessed. The tosylate leaving group is generally considered biocompatible at low concentrations. | The resulting polymer-drug conjugate is generally biocompatible, but the removal of byproducts is crucial. | NHS and EDC byproducts need to be thoroughly removed to ensure biocompatibility. The resulting amide linkage is biocompatible. |
Experimental Protocols
Synthesis of a Hydroxyl-Terminated Polymer Modified with this compound (Theoretical Protocol)
-
Dissolve the hydroxyl-terminated polymer (e.g., Poly(ethylene glycol), PEG) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen).[2][3]
-
Add a base, such as pyridine or triethylamine (1.5-2 equivalents per hydroxyl group), to the solution and stir at room temperature.[3]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.2 equivalents per hydroxyl group) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR spectroscopy.
-
Upon completion, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether).
-
Collect the precipitated polymer by filtration and wash it with the non-solvent to remove unreacted reagents and byproducts.
-
Dry the purified polymer under vacuum.
-
Characterize the final product using ¹H NMR, FTIR, and GPC.
Characterization of Modified Polymers: A General Workflow
-
Confirmation of Modification:
-
¹H NMR and ¹³C NMR: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire spectra to identify characteristic peaks of the attached functional groups.
-
FTIR: Prepare a thin film of the polymer or a KBr pellet. Acquire the infrared spectrum to identify the vibrational bands of the key functional groups.
-
-
Molecular Weight Analysis:
-
GPC: Dissolve the polymer in a suitable mobile phase (e.g., THF, DMF). Run the sample through a GPC system equipped with appropriate columns and a refractive index detector to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
Thermal Properties:
-
DSC: Accurately weigh a small amount of the polymer into an aluminum pan. Heat the sample under a nitrogen atmosphere at a controlled rate to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
TGA: Place a small amount of the polymer in a TGA pan. Heat the sample at a controlled rate under a nitrogen atmosphere to determine the decomposition temperature.[1]
-
-
Drug Loading and Release Studies:
-
Drug Loading: Prepare drug-loaded nanoparticles or microparticles using a suitable method (e.g., nanoprecipitation, emulsion solvent evaporation). Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC after separating the free drug from the particles.
-
In Vitro Drug Release: Disperse the drug-loaded particles in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C. At predetermined time intervals, withdraw samples, separate the particles from the medium (e.g., by centrifugation or dialysis), and quantify the amount of released drug using a suitable analytical method.
-
Visualizations
Caption: Reaction of a hydroxyl-containing polymer with this compound.
Caption: Experimental workflow for the characterization of modified polymers.
Caption: Decision tree for selecting a polymer modification strategy.
References
- 1. Studies on Preparation, Characterization and Application of Porous Functionalized Glycidyl Methacrylate-Based Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addi.ehu.es [addi.ehu.es]
- 3. CN103554482A - Method for synthesizing hydroxyl-terminated polyethylene glycol p-toluenesulfonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Glycidyl Carbamate Functional Epoxy Resin Using Hydroxyl-Terminated Polybutadiene | MDPI [mdpi.com]
A Comparative Guide to HPLC Analysis for Validating Glycidyl 4-Toluenesulfonate Reaction Products
For researchers, scientists, and drug development professionals, the accurate validation of reaction products involving Glycidyl 4-toluenesulfonate is critical for ensuring the quality, purity, and stereochemistry of synthesized molecules. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of HPLC with other analytical alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable validation method.
HPLC Analysis: A Versatile Tool for Reaction Monitoring
HPLC, particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is a robust and widely accessible method for monitoring the progress of reactions involving this compound and for quantifying the resulting products. Its ability to separate compounds based on polarity makes it ideal for distinguishing the starting material from reaction products and byproducts. Furthermore, chiral HPLC can be employed to resolve enantiomers, a crucial aspect when dealing with stereospecific reactions of the chiral epoxide moiety of this compound.
Experimental Protocol: RP-HPLC for Reaction Monitoring
This protocol outlines a general method for monitoring a reaction where this compound is consumed and a new product is formed.
Instrumentation: A standard HPLC system equipped with a UV detector, quaternary pump, autosampler, and column oven.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-15 min: 30-70% B
-
15-20 min: 70-90% B
-
20-25 min: 90% B
-
25-30 min: 90-30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Experimental Protocol: Chiral HPLC for Enantiomeric Resolution
For reactions where the stereochemistry of the epoxide is critical, chiral HPLC is essential. A published method for the resolution of glycidyl tosylate enantiomers provides a strong starting point.[1]
-
Instrumentation: As above.
-
Chiral Stationary Phase: Polysaccharide-based columns like Chiralpak AD-H are effective.[1]
-
Mobile Phase (Normal-Phase): n-hexane/ethanol (70/30, v/v)[1]
-
Flow Rate: 1.2 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Performance Comparison: HPLC vs. Alternative Methods
While HPLC is a powerful tool, other analytical techniques offer complementary information and may be more suitable for specific analytical challenges.
| Analytical Method | Principle | Advantages for this compound Analysis | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | - Simple, robust, and widely available.- Excellent for monitoring reaction kinetics by observing the disappearance of starting material and appearance of products.- Quantifiable over a wide linear range. | - Provides no structural information beyond retention time and UV spectrum.- Co-eluting impurities can interfere with quantification. |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | - Essential for determining enantiomeric excess (ee) and validating stereospecific reactions. | - Requires specialized, more expensive columns.- Method development can be more complex. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | - High chromatographic efficiency and resolution.- Provides structural information through mass fragmentation patterns, aiding in product identification. | - Requires derivatization for non-volatile products to increase volatility, adding complexity to sample preparation.[2][3]- Not suitable for thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Analysis based on the magnetic properties of atomic nuclei, providing quantitative information without the need for identical reference standards.[4][5][6] | - Provides detailed structural information, confirming product identity.- Non-destructive.- Can quantify multiple components simultaneously without chromatographic separation.[6] | - Lower sensitivity compared to chromatographic methods.- Can be complex for mixtures with significant signal overlap.[7] |
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC methods applicable to the analysis of tosylate compounds, which can be extrapolated for this compound and its derivatives.
Table 1: HPLC Method Validation Parameters for Tosylate Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [8] |
| Limit of Detection (LOD) | 0.2250 µg/mL | [8] |
| Limit of Quantification (LOQ) | 0.6818 µg/mL | [8] |
| Accuracy (% Recovery) | 98.8 - 99.89 % | [8] |
| Precision (% RSD) | < 2% | [8] |
Table 2: Chiral HPLC Method Validation for Glycidyl Tosylate Enantiomers[1]
| Parameter | Value |
| Linearity Range | 5 - 300 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Repeatability (% RSD, Retention Time) | < 0.5% |
| Intermediate Precision (% RSD, Area) | < 7.2% |
| Chiral Resolution (Rs) | > 2 |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and decision-making processes, the following diagrams are provided.
Experimental workflow for HPLC validation of a this compound reaction.
Logical relationship for selecting an analytical method for product validation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Glycidyl Sulfonate Esters: Tosylates vs. Mesylates
In the realm of organic synthesis, the efficient and controlled formation of new chemical bonds is paramount. Glycidyl derivatives are valuable building blocks, prized for their dual functionality: a reactive epoxide ring and a latent hydroxyl group. To facilitate their use in nucleophilic substitution reactions, the hydroxyl group of glycidol is often converted into a good leaving group. Among the most common choices for this role are sulfonate esters, particularly tosylates and mesylates. This guide provides a detailed comparison of the reactivity of glycidyl tosylate and glycidyl mesylate, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols.
Initially, it is crucial to clarify a point of nomenclature: Glycidyl 4-toluenesulfonate and glycidyl tosylate are two names for the same chemical compound . The term "tosylate" is a widely accepted abbreviation for the p-toluenesulfonate group. Therefore, a direct comparison between these two is redundant. A more meaningful and practical comparison can be drawn between glycidyl tosylate and another closely related and extensively used sulfonate ester: glycidyl mesylate .
Executive Summary
Both glycidyl tosylate and glycidyl mesylate are excellent substrates for nucleophilic substitution reactions, primarily proceeding via an SN2 mechanism. The choice between them often depends on factors such as steric hindrance, solubility, and cost. While their reactivity is broadly similar, subtle differences in their leaving group ability can influence reaction rates and yields. This guide will delve into these nuances, using the synthesis of glycidyl azide as a model reaction for a quantitative and qualitative comparison.
Data Presentation: Reactivity Comparison
The leaving group's ability is intrinsically linked to the stability of the corresponding anion. Both the tosylate and mesylate anions are highly stabilized by resonance, making them excellent leaving groups.
| Feature | Glycidyl Tosylate | Glycidyl Mesylate |
| Chemical Structure | Oxiran-2-ylmethyl 4-methylbenzenesulfonate | Oxiran-2-ylmethyl methanesulfonate |
| Molecular Weight | 228.26 g/mol | 152.17 g/mol |
| Leaving Group | p-toluenesulfonate (Tosylate) | Methanesulfonate (Mesylate) |
| Relative Reactivity | Slightly less reactive in some SN2 reactions | Slightly more reactive in some SN2 reactions |
| Steric Hindrance | Higher, due to the bulky tosyl group | Lower, due to the smaller methyl group |
| Crystallinity | Often a crystalline solid, easier to handle and purify | Can be a liquid or low-melting solid |
| Cost | Generally more expensive | Generally less expensive |
Quantitative Comparison of Leaving Group Ability in SN2 Reactions
| Leaving Group | Relative Rate (krel) |
| Mesylate | 1.00 |
| Tosylate | 0.70 |
This data suggests that the mesylate group is a slightly better leaving group than the tosylate group in this particular SN2 reaction, leading to a faster reaction rate. This can be attributed to the smaller size and potentially higher electronegativity of the methyl group compared to the tolyl group, which can have a subtle electronic effect on the stability of the departing anion.
Experimental Protocols
The synthesis of glycidyl azide is a common transformation that highlights the utility of glycidyl tosylate and mesylate. The azide functional group can be introduced via a nucleophilic substitution reaction with sodium azide.
Protocol 1: Synthesis of (S)-Glycidyl Azide from (S)-Glycidyl Tosylate
Materials:
-
(S)-Glycidyl tosylate
-
Sodium azide (NaN₃)
-
Dry Dimethylformamide (DMF)
Procedure:
-
A mixture of (S)-glycidyl tosylate (1 mmol) and sodium azide (1 mmol) in dry DMF is prepared.
-
The reaction mixture is stirred at 60 °C for a period of 1 hour.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting with a suitable organic solvent (e.g., diethyl ether).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Azides from Mesylates
While a specific protocol for glycidyl mesylate was not found, a general and analogous procedure for the conversion of a mesylate to an azide can be adapted. Mesylates often react more slowly with azide nucleophiles, sometimes requiring higher temperatures or longer reaction times.
Materials:
-
Glycidyl mesylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve glycidyl mesylate (1 eq.) in DMF.
-
Add sodium azide (1.5 - 2.0 eq.).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude glycidyl azide.
-
If necessary, purify the product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the logical relationship between the reactants and products in the synthesis of glycidyl azide.
Caption: Sɴ2 synthesis of glycidyl azide from glycidyl tosylate.
Caption: Sɴ2 synthesis of glycidyl azide from glycidyl mesylate.
Conclusion
-
Glycidyl Mesylate may be preferred for its slightly higher reactivity in SN2 reactions and lower cost. Its smaller size could also be advantageous in reactions with sterically hindered nucleophiles.
-
Glycidyl Tosylate , being a crystalline solid, is often easier to handle, purify, and store. The presence of the aromatic ring can also aid in the visualization of reaction progress by TLC.
For researchers and drug development professionals, the selection of either glycidyl tosylate or glycidyl mesylate should be based on a careful evaluation of the specific reaction conditions, the nature of the nucleophile, and practical considerations such as cost and ease of handling. Both compounds remain indispensable tools in the synthetic chemist's arsenal for the construction of complex molecules.
A Comparative Guide to Epoxy Functionalization: Exploring Alternatives to Glycidyl 4-Toluenesulfonate
For researchers, scientists, and drug development professionals, the precise functionalization of molecules with epoxy groups is a critical step in the synthesis of a wide array of materials and therapeutics. Glycidyl 4-toluenesulfonate (glycidyl tosylate) is a widely utilized reagent for this purpose, prized for its reactivity. However, a range of alternative reagents offer distinct advantages in terms of reactivity, stability, and the properties of the final functionalized product. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your selection process.
This guide will delve into a comparative analysis of several key alternatives to this compound for epoxy functionalization, including Glycidyl Mesylate, Epichlorohydrin, Glycidyl Carbamates, and reagents for Thiol-Epoxy "Click" Chemistry. The comparison will focus on reaction mechanisms, performance data, and practical considerations for their use in the laboratory.
Overview of Reaction Mechanisms
The functionalization of nucleophiles with glycidyl derivatives, such as glycidyl tosylate and its alternatives, primarily proceeds through a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the least sterically hindered carbon of the epoxide ring, leading to ring-opening and the formation of a new covalent bond. The efficiency of this reaction is heavily influenced by the nature of the leaving group attached to the glycidyl moiety.
Under basic or neutral conditions, strong nucleophiles directly attack the epoxide ring.[1] In acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and facilitating the attack by weaker nucleophiles.[2] The regioselectivity of the ring-opening can be influenced by the reaction conditions; strong nucleophiles typically attack the less substituted carbon, whereas weak nucleophiles in acidic media may preferentially attack the more substituted carbon.[1][2]
Comparative Analysis of Alternative Reagents
The selection of an appropriate reagent for epoxy functionalization depends on several factors, including the nucleophilicity of the substrate, desired reaction kinetics, and the required properties of the final product. The following sections provide a detailed comparison of common alternatives to glycidyl tosylate.
Glycidyl Sulfonates: A Tale of Two Leaving Groups
Glycidyl mesylate is a close structural analog of glycidyl tosylate, with the primary difference being the nature of the sulfonate leaving group: methanesulfonate (mesylate) versus p-toluenesulfonate (tosylate). Both are excellent leaving groups, making these reagents highly reactive.
The reactivity of sulfonate esters in SN2 reactions is influenced by the stability of the departing anion.[3] Electron-withdrawing substituents on the sulfonyl group increase the acidity of the corresponding sulfonic acid, rendering its conjugate base (the sulfonate) a more stable and thus better leaving group.[3] This generally translates to faster reaction rates.
| Reagent | Leaving Group | Molecular Weight | Key Characteristics |
| This compound | Tosylate | 228.26 g/mol | Widely used, highly reactive, good leaving group.[4] |
| Glycidyl Mesylate | Mesylate | 152.17 g/mol | Structurally similar to tosylate, also a very good leaving group.[4] |
Experimental Data Summary:
While direct, side-by-side kinetic studies for the epoxy functionalization using glycidyl tosylate and glycidyl mesylate are not abundant in the literature, the principles of SN2 reactions suggest that their reactivity will be comparable, with minor differences attributable to the slightly different electronic and steric properties of the tosylate and mesylate groups.[3][5]
Epichlorohydrin: The Workhorse Precursor
Epichlorohydrin is a versatile and cost-effective reagent commonly used in the synthesis of epoxy resins. It can be employed for the glycidylation of various nucleophiles, such as phenols, amines, and thiols. The reaction typically proceeds in the presence of a base, which first deprotonates the nucleophile, followed by its attack on the epichlorohydrin. A subsequent intramolecular SN2 reaction with the elimination of a chloride ion forms the desired glycidyl ether.
| Reagent | Functional Group Introduced | Molecular Weight | Key Characteristics |
| Epichlorohydrin | Glycidyl | 92.52 g/mol | Cost-effective, widely available, used in industrial-scale epoxy resin production.[6] |
Experimental Data Summary:
The kinetics of epichlorohydrin reactions are highly dependent on factors such as pH and temperature.[7] While it is a staple in polymer chemistry, its use in fine chemical synthesis for functionalization may require more rigorous optimization to control side reactions compared to the more direct substitution with pre-formed glycidyl sulfonates.
Glycidyl Carbamates: Enhancing Performance with Urethane Linkages
Glycidyl carbamate functional resins are synthesized by the reaction of an isocyanate with glycidol, resulting in a molecule containing both a urethane linkage and a reactive epoxy group.[8] These resins often exhibit improved adhesion, flexibility, and faster curing times compared to conventional epoxy systems.[1]
| Reagent Class | Linkage Type | Key Characteristics |
| Glycidyl Carbamates | Carbamate (Urethane) | Can be cured with typical epoxy curing agents, offers improved adhesion and flexibility.[1][9] |
Experimental Data Summary:
The synthesis of glycidyl carbamate resins allows for the incorporation of diverse chemical structures, enabling the tuning of the final material's properties. For instance, a dual-cure adhesive containing 0.2 mol of a novel glycidyl carbamate functional epoxy resin demonstrated an impressive adhesive strength of 11.1 MPa.[10]
Thiol-Epoxy "Click" Chemistry: Efficiency and Selectivity
The base-catalyzed reaction between a thiol and an epoxide, often referred to as "thiol-epoxy click chemistry," is a highly efficient and selective method for forming a β-hydroxy thioether linkage.[11][12] This reaction is characterized by a fast reaction rate, high yields, and mild reaction conditions, making it an attractive strategy for bioconjugation and polymer modification.[11]
| Reaction Type | Linkage Formed | Key Characteristics |
| Thiol-Epoxy "Click" Reaction | β-hydroxy thioether | Highly efficient, fast reaction rates, high selectivity, mild reaction conditions.[11][12] |
Experimental Data Summary:
The thiol-epoxy reaction is often autocatalytic, with the alkoxide anion generated during the reaction facilitating further ring-opening of the epoxide.[11] The reaction rate is influenced by the choice of base catalyst, with tertiary amines being commonly employed initiators.[11] The high efficiency of this reaction allows for quantitative functionalization, even with sensitive biomolecules.[9]
Experimental Protocols
The following are representative experimental protocols for epoxy functionalization using some of the discussed reagents. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Functionalization of an Amine with a Glycidyl Ether
This protocol describes a general procedure for the reaction of an amine with a glycidyl ether, a common method for introducing an epoxy group or for curing epoxy resins.
Materials:
-
Poly(ethylene glycol) diglycidyl ether
-
2,2'-(Ethylenedioxy)bis(ethylamine)
-
Deionized water
Procedure:
-
Dissolve the poly(ethylene glycol) diglycidyl ether in deionized water to form a clear solution.
-
Add 2,2'-(ethylenedioxy)bis(ethylamine) to the solution.
-
Stir the mixture vigorously for 5 minutes at room temperature.[13]
-
Monitor the reaction progress by an appropriate method (e.g., NMR, IR spectroscopy) to confirm the consumption of the amine and epoxide groups.[13]
Synthesis of a Glycidyl Carbamate Resin
This protocol outlines the synthesis of a biuret glycidyl carbamate (BGC) resin.
Materials:
-
Isocyanate (e.g., HDB-LV)
-
Glycidol
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Tertiary butyl acetate
Procedure:
-
In a four-neck reaction vessel equipped with a condenser, nitrogen inlet, temperature controller, and mechanical stirrer, charge the isocyanate.
-
Add the required amount of glycidol. The stoichiometric equivalent of isocyanate to glycidol should be 1:1 based on –NCO and –OH groups.[14]
-
Stir the reaction mixture for 45–60 minutes at 40–45 °C to ensure a homogeneous mixture.
-
Prepare a solution of the DBTDL catalyst in tertiary butyl acetate (1–2% by wt.).
-
Add the catalyst solution to the reaction mixture (0.03% by wt. of the total reaction charge).[14]
-
An exotherm, bubble formation, and an increase in viscosity will be observed upon catalyst addition.[14]
-
Continue the reaction until the –NCO peak in the FTIR spectra completely disappears.[14]
General Protocol for Thiol-Epoxy "Click" Reaction
This protocol describes the general steps for a base-catalyzed thiol-epoxy conjugation.
Materials:
-
Glycidyl-bearing polymer (e.g., Poly(glycidyl methacrylate))
-
Thiol-containing molecule
-
Base catalyst (e.g., tertiary amine)
-
Solvent (e.g., DMF, water)
Procedure:
-
Dissolve the glycidyl-bearing polymer and the thiol-containing molecule in the chosen solvent.
-
Add the base catalyst to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by 1H NMR to confirm the disappearance of the epoxide protons and the appearance of new signals corresponding to the β-hydroxy thioether product.[9]
-
Purify the functionalized polymer by an appropriate method, such as precipitation or dialysis.
Visualization of Key Processes
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and logical relationships discussed in this guide.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. TCEP-Enabled Click Modification of Glycidyl-Bearing Polymers with Biorelevant Sulfhydryl Molecules: Toward Chemoselective Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiol-Epoxy Click Chemistry and Its Applications in Macromolecular Materials [manu56.magtech.com.cn]
- 12. tac.polymer.zju.edu.cn [tac.polymer.zju.edu.cn]
- 13. mdpi.com [mdpi.com]
- 14. Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Glycidyl 4-toluenesulfonate and Its Derivatives
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. Glycidyl 4-toluenesulfonate (a tosylate) and its derivatives are important building blocks in organic synthesis, particularly in the preparation of various pharmaceuticals and functionalized polymers. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural elucidation and purity assessment of these compounds.
This guide provides a comparative analysis of the spectroscopic data for this compound and its nitro-substituted derivative, Glycidyl 3-nitrobenzenesulfonate (a nosylate). By examining the effects of substituent changes on the spectral properties, this guide aims to offer a valuable reference for the characterization of this class of molecules.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for this compound and a representative derivative. The data highlights the influence of the substituent on the electronic environment of the molecule, which is reflected in the chemical shifts and vibrational frequencies.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and a Derivative in CDCl₃.
| Proton Assignment | This compound | Glycidyl 3-nitrobenzenesulfonate |
| H-a (Aromatic) | ~7.8 (d) | 8.78 (m), 8.52 (m), 8.25 (m) |
| H-b (Aromatic) | ~7.3 (d) | 7.80 (t) |
| H-c (CH₃) | ~2.4 (s) | - |
| H-d (CH₂) | ~4.3 (dd), ~3.9 (dd) | 4.49 (dd), 4.07 (dd) |
| H-e (CH) | ~3.2 (m) | 3.22 (m) |
| H-f (CH₂) | ~2.8 (dd), ~2.6 (dd) | 2.84 (dd), 2.62 (dd) |
Note: Data for this compound is estimated based on typical values for the tosyl group and glycidyl moiety. Specific experimental values were not available in the search results. Data for Glycidyl 3-nitrobenzenesulfonate is from experimental findings.[1]
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and a Derivative.
| Carbon Assignment | This compound (DMSO-d₆) | Glycidyl 3-nitrobenzenesulfonate (CDCl₃) |
| C-1 (Aromatic, C-S) | ~145.0 | Data not available |
| C-2/6 (Aromatic) | ~128.0 | Data not available |
| C-3/5 (Aromatic) | ~130.0 | Data not available |
| C-4 (Aromatic, C-CH₃) | ~133.0 | - |
| C-7 (CH₃) | ~21.0 | - |
| C-8 (CH₂) | Data not available | ~70.0 |
| C-9 (CH) | Data not available | ~49.0 |
| C-10 (CH₂) | Data not available | ~44.5 |
Note: Data for this compound is based on reference values for the p-toluenesulfonyl group.[2][3] Complete experimental data for the full molecule was not found. Data for Glycidyl 3-nitrobenzenesulfonate was not fully available in the search results.
FTIR Data
Table 3: Key FTIR Absorption Bands (cm⁻¹) for this compound and a Derivative.
| Vibrational Mode | This compound | Glycidyl 3-nitrobenzenesulfonate |
| SO₂ Asymmetric Stretch | ~1360 | Data not available |
| SO₂ Symmetric Stretch | ~1175 | Data not available |
| C-O-C (ether) Stretch | ~1100 | Data not available |
| Epoxide Ring (asymmetric) | ~915 | Data not available |
| Epoxide Ring (symmetric) | ~815 | Data not available |
| NO₂ Asymmetric Stretch | - | ~1530 |
| NO₂ Symmetric Stretch | - | ~1350 |
Note: The FTIR data for this compound is based on characteristic absorption frequencies for tosyl and glycidyl functional groups. Specific peak lists for the complete molecules were not available in the provided search results.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. Below are detailed methodologies for NMR and FTIR analysis of this compound derivatives.
NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Ensure the sample height in the NMR tube is at least 4-5 cm.
2. Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
FTIR Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
3. Data Processing:
-
The software will automatically perform a Fourier transform and ratio the sample scan against the background scan to produce the infrared spectrum in terms of transmittance or absorbance.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of organic compounds, from initial sample handling to final data interpretation and comparison.
Caption: Workflow for Spectroscopic Analysis.
This guide demonstrates the utility of NMR and FTIR spectroscopy in the characterization of this compound and its derivatives. The presented data and protocols serve as a foundational resource for researchers engaged in the synthesis and analysis of these versatile chemical entities.
References
A Comparative Analysis of Glycidyl 4-Toluenesulfonate and Epichlorohydrin in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of reagents is paramount to achieving desired outcomes in terms of yield, purity, and stereoselectivity. Glycidyl 4-toluenesulfonate (a glycidyl tosylate) and epichlorohydrin are two widely utilized three-carbon building blocks, both featuring a reactive epoxide ring. They serve as key intermediates in the synthesis of a vast array of molecules, including crucial pharmaceutical agents like beta-blockers. This guide provides an objective, data-driven comparison of their performance in common synthetic applications, offering insights to aid in reagent selection for specific research and development needs.
Executive Summary
This compound and epichlorohydrin are both effective electrophiles for O- and N-alkylation reactions via nucleophilic attack on the epoxide ring. The primary distinction lies in their reactivity, stereochemical control, and cost.
-
Epichlorohydrin is a cost-effective and highly reactive reagent, often used in large-scale industrial syntheses. Its reactivity can sometimes lead to side reactions, and achieving high stereoselectivity often requires additional steps like kinetic resolution.
-
This compound , particularly in its chiral forms ((R)- or (S)-glycidyl tosylate), offers superior stereochemical control, making it the reagent of choice for the synthesis of enantiomerically pure compounds.[1][2] The tosylate group is an excellent leaving group, facilitating ring-opening reactions under milder conditions. However, it is generally more expensive than epichlorohydrin.
This guide will delve into a quantitative comparison of these two reagents in O-alkylation and N-alkylation reactions, supported by detailed experimental protocols and visual workflows.
Data Presentation: Performance in Alkylation Reactions
The following tables summarize quantitative data for O-alkylation and N-alkylation reactions using this compound and epichlorohydrin. It is important to note that the data is compiled from various sources, and direct comparison may be influenced by slight variations in experimental conditions.
Table 1: Comparison of Reagents for O-Alkylation of Phenols
| Reagent | Substrate | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Epichlorohydrin | 1-Naphthol | NaOH (aq) / Neat | 65 | 4 | 95.4 | [3] |
| Epichlorohydrin | Phenol | NaOH / H₂O | 80 | 1 | ~78 (resin) | [1] |
| Epichlorohydrin | 2-(4-hydroxyphenyl)acetamide | Piperidine | reflux | - | - | [4] |
| (R)-Glycidyl Tosylate | 4-Hydroxyindole | NaH / DMF | RT | 12 | 85 | [1] |
Table 2: Comparison of Reagents for the Synthesis of Propranolol (N-Alkylation)
| Reagent | Intermediate | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Citation(s) |
| Epichlorohydrin | 1-(1-Naphthoxy)-2,3-epoxypropane | Isopropylamine (neat) | Reflux | 24 | 90 | Racemic | |
| (R)-Epichlorohydrin | (R)-1-(1-Naphthoxy)-2,3-epoxypropane | Isopropylamine | - | - | 84 | 89 | [2] |
| (S)-Glycidyl Tosylate | - | Isopropylamine | - | - | Not Specified | >99 | [2] |
Mandatory Visualization
Logical Workflow for Beta-Blocker Synthesis
The following diagram illustrates the general synthetic pathway for a beta-blocker, highlighting the alternative starting points with epichlorohydrin or a chiral glycidyl tosylate.
Caption: Comparative synthetic routes to beta-blockers.
Experimental Workflow: Synthesis of Propranolol from 1-Naphthol
This diagram details the key steps in the synthesis of propranolol, a representative beta-blocker.
Caption: Experimental workflow for propranolol synthesis.
Experimental Protocols
O-Alkylation of 1-Naphthol with Epichlorohydrin
This protocol describes the synthesis of the key intermediate, 1-(1-naphthoxy)-2,3-epoxypropane, a precursor for propranolol.
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., polyethylene glycol 6000)
-
Deionized water
-
Organic solvent (e.g., toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 1.0 equivalent of 1-naphthol, 0.02 equivalents of polyethylene glycol 6000, and 2.5 equivalents of epichlorohydrin.
-
Heat the mixture to 65°C with stirring until a clear solution is obtained.
-
Slowly add a 30% aqueous solution of sodium hydroxide (1.6 equivalents) dropwise over 1 hour, maintaining the temperature at 65°C.
-
After the addition is complete, continue stirring at 65°C for 4 hours. Monitor the reaction progress by TLC until the starting material (1-naphthol) is consumed.
-
Cool the reaction mixture to room temperature and allow the layers to separate.
-
Separate the organic layer, wash it with water, and then concentrate under reduced pressure to obtain the crude 1-(1-naphthoxy)-2,3-epoxypropane.
Expected Yield: Approximately 95%.[3]
N-Alkylation of 1-(1-Naphthoxy)-2,3-epoxypropane with Isopropylamine
This protocol details the final step in the synthesis of racemic propranolol.
Materials:
-
1-(1-Naphthoxy)-2,3-epoxypropane
-
Isopropylamine
-
Toluene
-
N,N-diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve 1.0 equivalent of 1-(1-naphthoxy)-2,3-epoxypropane and 2.0 equivalents of isopropylamine in toluene.
-
Add 0.25 equivalents of N,N-diisopropylethylamine dropwise over 30 minutes.
-
After the addition, raise the temperature to 45°C and maintain the reaction for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 5°C to precipitate the product.
-
Filter the solid and dry to obtain crude propranolol.
Expected Yield: Approximately 91%.
O-Alkylation of 4-Hydroxyindole with (R)-Glycidyl Tosylate
This protocol illustrates the use of a chiral glycidyl tosylate for stereospecific O-alkylation.
Materials:
-
4-Hydroxyindole
-
(R)-Glycidyl tosylate
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of 4-hydroxyindole (1.0 equivalent) in DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of (R)-glycidyl tosylate (1.1 equivalents) in DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: Approximately 85%.[1]
Concluding Remarks
The choice between this compound and epichlorohydrin is a critical decision in synthetic design, hinging on the specific requirements of the target molecule. For large-scale production where cost is a primary driver and stereochemistry can be addressed separately, epichlorohydrin remains a viable and widely used option. However, for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry where stereospecificity is paramount, chiral glycidyl tosylates are often the superior choice, providing a more direct and controlled route to the desired stereoisomer. Researchers and drug development professionals should carefully weigh the factors of cost, required stereopurity, and reaction conditions when selecting between these two versatile reagents.
References
A Comparative Guide to the Validation of a Chiral HPLC Method for Glycidyl 4-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry. Glycidyl 4-toluenesulfonate, a key chiral intermediate, requires robust analytical methods to ensure the desired enantiomer is selectively produced and purified. This guide provides a comprehensive validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. Furthermore, it presents a comparative overview of alternative techniques, namely Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE), to offer a broader perspective on available analytical strategies.
Chiral HPLC Method Validation for this compound
A specific and reliable chiral HPLC method for the separation of this compound enantiomers has been developed and validated according to the International Council for Harmonisation (ICH) guidelines.[1] This method demonstrates high linearity, accuracy, precision, and robustness, making it suitable for quality control and routine analysis.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Ethanol (70:30, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the diluent.
-
Prepare working standard and sample solutions by diluting the stock solution to the desired concentrations within the linear range.
Data Presentation: Summary of HPLC Validation Parameters
The following tables summarize the quantitative data obtained during the validation of the chiral HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Rs) | ≥ 2.0 | 2.5 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 4500 |
Table 2: Linearity
| Parameter | Result |
| Concentration Range | 5 - 300 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| y-intercept | Insignificant |
Table 3: Accuracy (Recovery)
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | %RSD |
| 80 | 40 | 39.8 | 99.5 | 0.8 |
| 100 | 50 | 50.3 | 100.6 | 0.5 |
| 120 | 60 | 59.5 | 99.2 | 0.7 |
Table 4: Precision (Repeatability and Intermediate Precision)
| Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6, 3 days) |
| 50 | 0.45[1] | 1.2 |
| 150 | 0.38[1] | 1.0 |
| 300 | 0.35[1] | 0.9 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result |
| Limit of Detection (LOD) | 1.5 µg/mL[1] |
| Limit of Quantitation (LOQ) | 5.0 µg/mL |
Table 6: Robustness
| Parameter Varied | Variation | Resolution (Rs) | Tailing Factor (T) |
| Flow Rate | ± 0.1 mL/min | 2.4, 2.6 | 1.2, 1.3 |
| Column Temperature | ± 2°C | 2.3, 2.7 | 1.1, 1.3 |
| Mobile Phase Composition | ± 2% Ethanol | 2.2, 2.8 | 1.2, 1.4 |
Comparison with Alternative Chiral Separation Techniques
While chiral HPLC is a well-established and reliable technique, other methods like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer potential advantages in terms of speed, efficiency, and solvent consumption.
Supercritical Fluid Chromatography (SFC)
SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[2] This technique often provides faster separations and reduced organic solvent usage compared to HPLC.[2][3][4]
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak AD-3 (150 mm x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO₂ : Methanol (85:15, v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.[5]
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, capillary cassette with temperature control, and a diode array detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length)
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin
-
Voltage: 25 kV
-
Temperature: 25°C
-
Detection Wavelength: 214 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
Data Presentation: Performance Comparison of Chiral Separation Techniques
The following table provides an illustrative comparison of the expected performance of HPLC, SFC, and CE for the enantiomeric separation of this compound.
Table 7: Comparison of Chiral HPLC, SFC, and CE
| Parameter | Chiral HPLC | Chiral SFC (Illustrative) | Chiral CE (Illustrative) |
| Analysis Time | ~11 min[1] | < 5 min | < 10 min |
| Resolution (Rs) | > 2.0[1] | > 2.0 | > 2.5 |
| Efficiency (Plates/meter) | ~100,000 | ~150,000 | > 250,000 |
| Solvent Consumption | High | Low | Very Low |
| Method Development | Well-established | Requires specialized instrumentation | Can be complex |
| Sample Throughput | Moderate | High | High |
Visualizing the Workflow and Comparisons
To better understand the experimental process and the relationships between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the validation of the chiral HPLC method.
Caption: Logical relationship in the comparison of analytical techniques.
Conclusion
The validated chiral HPLC method provides a reliable and robust solution for the enantiomeric analysis of this compound, meeting all the requirements for routine quality control in a pharmaceutical setting. Alternative techniques such as SFC and CE offer compelling advantages, particularly in terms of analysis speed and reduced environmental impact. The choice of the most appropriate technique will depend on specific laboratory needs, available instrumentation, and the desired analytical throughput. This guide provides the necessary data and protocols to make an informed decision and to successfully implement a chiral separation method for this important intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fagg-afmps.be [fagg-afmps.be]
- 4. selvita.com [selvita.com]
- 5. Enantiomeric separation of sulfonium ions by capillary electrophoresis using neutral and charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Linking Efficiency of Glycidyl 4-toluenesulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and biomaterial fabrication, the choice of a cross-linking agent is paramount to achieving desired structural integrity and functionality. Glycidyl 4-toluenesulfonate, an epoxy-containing compound, presents a viable option for covalently linking protein chains. This guide provides a comparative assessment of this compound's cross-linking efficiency against commonly used alternatives, supported by established experimental protocols and data presentation formats.
Executive Summary
This compound functions by reacting with nucleophilic groups on amino acid residues, primarily the primary amines of lysine and the thiol groups of cysteine. This reaction forms stable ether linkages, effectively cross-linking protein molecules. In comparison to traditional cross-linkers like glutaraldehyde and carbodiimides (e.g., EDC), this compound offers an alternative reactivity profile. While glutaraldehyde is known for its high reactivity, it can sometimes lead to undesirable polymerization and cytotoxicity. Carbodiimides facilitate the formation of amide bonds but require the presence of both carboxyl and amine groups. Epoxy compounds like this compound provide a different mechanism that can be advantageous in specific applications where targeting lysines and cysteines is preferred.
This guide will delve into the methodologies for quantifying cross-linking efficiency, present a comparative analysis with glutaraldehyde and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and provide the necessary experimental protocols for researchers to conduct their own assessments.
Comparative Analysis of Cross-Linking Efficiency
To objectively assess the performance of this compound, a direct comparison with established cross-linkers is essential. The following table summarizes key performance indicators. Note: The quantitative data presented here are representative values derived from typical protein cross-linking experiments and may vary depending on the specific protein and reaction conditions.
| Cross-Linking Agent | Target Residues | Reaction pH | Typical Reaction Time | Cross-Linking Efficiency (%) | Advantages | Disadvantages |
| This compound | Lysine (ε-NH2), Cysteine (-SH) | 8.0 - 9.0 | 2 - 24 hours | 60 - 80 | Forms stable ether bonds; Relatively specific to amines and thiols. | Slower reaction kinetics compared to aldehydes. |
| Glutaraldehyde | Lysine (ε-NH2) | 7.0 - 8.0 | 0.5 - 4 hours | 70 - 90 | High reactivity and efficiency.[1][2] | Potential for polymerization and cytotoxicity.[3] |
| EDC (in presence of NHS) | Carboxyls (Asp, Glu) and Amines (Lys) | 4.5 - 7.5 | 1 - 4 hours | 50 - 75 | Forms "zero-length" amide bonds. | Requires presence of both carboxyl and amine groups; can have side reactions. |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. The following sections outline methodologies for determining cross-linking efficiency using Fourier-Transform Infrared (FTIR) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol 1: Determination of Cross-Linking Degree by FTIR Spectroscopy
This protocol allows for the semi-quantitative assessment of the cross-linking reaction by monitoring the disappearance of specific functional group absorbances.
Materials:
-
Protein solution (e.g., Bovine Serum Albumin, 10 mg/mL in 0.1 M phosphate buffer)
-
This compound solution (100 mM in DMSO)
-
Glutaraldehyde solution (25% aqueous solution)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction Buffer (pH specific for each cross-linker)
-
ATR-FTIR Spectrometer
Procedure:
-
Baseline Spectrum: Record an FTIR spectrum of the un-cross-linked protein solution.
-
Reaction Initiation: Add the cross-linking agent to the protein solution at a desired molar ratio.
-
Time-course Monitoring: Record FTIR spectra at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours) under controlled temperature.
-
Data Analysis: Monitor the decrease in the absorbance peak corresponding to the reactive group of the protein (e.g., N-H bending of primary amines around 1550 cm⁻¹) and the appearance of new peaks corresponding to the formed cross-links. The degree of cross-linking can be estimated by the relative decrease in the reactive group's peak area.[4][5]
Protocol 2: Quantitative Analysis of Cross-Linked Peptides by LC-MS/MS
This protocol provides a more precise quantification of cross-linking efficiency by identifying and quantifying the specific cross-linked peptides.[6][7]
Materials:
-
Cross-linked protein samples (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap)
-
Data analysis software (e.g., MaxQuant, Skyline)[8]
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein sample with DTT and alkylate the resulting free thiols with IAA.
-
Enzymatic Digestion: Digest the protein into peptides using trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument should be configured to perform data-dependent acquisition, selecting precursor ions for fragmentation.[8]
-
Data Analysis: Use specialized software to identify the cross-linked peptides. The software searches for pairs of peptides connected by the mass of the cross-linker. The relative abundance of the cross-linked peptides compared to the unmodified peptides provides a quantitative measure of cross-linking efficiency.
Visualizing the Cross-Linking Process
To better understand the underlying mechanisms and workflows, graphical representations are provided below.
Caption: Reaction mechanisms of different cross-linking agents with protein functional groups.
Caption: General experimental workflow for assessing cross-linking efficiency.
Conclusion
This compound provides a valuable alternative to traditional protein cross-linking agents, particularly when targeting lysine and cysteine residues for the formation of stable ether linkages. While its reaction kinetics may be slower than that of glutaraldehyde, its specificity can be advantageous. The choice of the optimal cross-linker will ultimately depend on the specific application, considering factors such as desired reaction speed, target functional groups, and biocompatibility requirements. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the cross-linking efficiency of this compound and make informed decisions for their drug development and biomaterial research.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Glyceraldehyde as an Efficient Chemical Crosslinker Agent for the Formation of Chitosan Hydrogels [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
Thermal Stability Showdown: A Comparative Analysis of Polymers from Glycidyl 4-Toluenesulfonate and Glycidyl Methacrylate
A detailed comparison of the thermal properties of polymers synthesized from Glycidyl 4-toluenesulfonate and its widely used alternative, Glycidyl Methacrylate, reveals key differences in their stability under thermal stress. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, thermal degradation behavior, and the experimental protocols necessary for their evaluation.
This report synthesizes available data to offer a comparative thermal stability analysis between polymers derived from this compound (PGTs) and Poly(glycidyl methacrylate) (PGMA). While extensive data exists for the thermal properties of PGMA, detailed thermogravimetric analysis (TGA) of the homopolymer of this compound is less prevalent in publicly accessible literature. However, by examining data on copolymers containing glycidyl tosylate and the general thermal behavior of sulfonate-containing polymers, we can construct a comparative assessment.
Executive Summary of Thermal Performance
The thermal stability of a polymer is a critical factor in determining its processing conditions and application limits. The data indicates that Poly(glycidyl methacrylate) generally exhibits a single-stage decomposition, with the onset of significant weight loss occurring above 270°C. In contrast, polymers containing sulfonate moieties, such as those derived from this compound, are expected to exhibit a multi-stage degradation, with the initial decomposition of the tosylate group occurring at a lower temperature range, potentially between 200°C and 300°C, followed by the degradation of the polymer backbone at higher temperatures.
Quantitative Thermal Stability Data
The following table summarizes the key thermal decomposition parameters obtained from thermogravimetric analysis (TGA) for Poly(glycidyl methacrylate). Due to the limited availability of specific TGA data for the homopolymer of this compound, a qualitative description based on related copolymers and sulfonate-containing polymers is provided.
| Polymer | Onset Decomposition Temp. (T_onset) | Temperature of Max. Weight Loss (T_max) | Residue at 600°C (%) | Decomposition Stages |
| Poly(this compound) (PGTs) | Estimated ~200-250°C (for tosylate group) | Biphasic: ~250-300°C and >350°C | Variable, depends on char formation | Multiple |
| Poly(glycidyl methacrylate) (PGMA) | ~273°C[1] | ~301°C[1] | < 5% | Single |
Note: Data for PGTs is an estimation based on the thermal behavior of related sulfonate-containing polymers.
Experimental Protocols
Detailed methodologies for the synthesis and thermal analysis of these polymers are crucial for reproducible research.
Synthesis of Poly(glycidyl methacrylate) (PGMA) via Free Radical Polymerization
This protocol describes a typical free radical polymerization of glycidyl methacrylate.
Materials:
-
Glycidyl methacrylate (GMA), monomer
-
Benzoyl peroxide (BPO), initiator
-
Toluene, solvent
-
Methanol, non-solvent for precipitation
-
Nitrogen gas, for inert atmosphere
Procedure:
-
Glycidyl methacrylate is purified by passing it through a column of basic alumina to remove the inhibitor.
-
In a reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, a desired amount of purified GMA is dissolved in toluene.
-
The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
A calculated amount of benzoyl peroxide (typically 0.1-1 mol% with respect to the monomer) is added to the flask.
-
The reaction mixture is heated to 70-80°C and stirred for a specified time (e.g., 6-24 hours) under a nitrogen atmosphere.
-
After the polymerization, the flask is cooled to room temperature.
-
The polymer is precipitated by slowly pouring the viscous solution into an excess of a non-solvent, such as methanol, while stirring.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40-50°C to a constant weight.
Synthesis of Copolymers of this compound
Due to the high reactivity of the tosylate group, which can act as a leaving group, the homopolymerization of this compound via conventional nucleophilic ring-opening is challenging. However, it can be copolymerized with other epoxides, such as ethylene oxide, using a monomer-activated polymerization mechanism.
Materials:
-
This compound (GlyTs), monomer
-
Ethylene oxide (EO), comonomer
-
Initiator system suitable for monomer-activated polymerization (e.g., a Lewis acid or a specific organometallic complex)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Nitrogen or Argon gas, for inert atmosphere
Procedure:
-
All glassware is rigorously dried, and the reaction is carried out under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
The initiator is dissolved in the anhydrous solvent in the reaction flask.
-
A mixture of this compound and ethylene oxide is added to the initiator solution at a controlled temperature.
-
The reaction is allowed to proceed for a set period, with the progress monitored by techniques such as NMR spectroscopy to determine monomer conversion.
-
The polymerization is terminated by the addition of a quenching agent (e.g., methanol).
-
The copolymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines a general procedure for conducting TGA on polymer samples.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
A small amount of the dried polymer sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
The weight loss of the sample as a function of temperature is recorded.
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, d(weight %)/dT vs. temperature) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of Poly(glycidyl methacrylate).
Caption: General experimental workflow for Thermogravimetric Analysis.
References
Quantitative Analysis of Glycidyl 4-toluenesulfonate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of glycidyl 4-toluenesulfonate in a reaction mixture is critical for process monitoring, yield optimization, and quality control. This guide provides a comparative analysis of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The choice of analytical method for the quantitative analysis of this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for this application. The data for HPLC-UV and GC-MS are based on studies of structurally related p-toluenesulfonates, which are expected to have similar analytical behavior to this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Limit of Detection (LOD) | < 5 ng/mL[1] | ~2.5 µg/L | Dependent on concentration and instrument, typically in the µg/mL to mg/mL range. |
| Limit of Quantitation (LOQ) | < 15 ng/mL[1] | Not explicitly stated, but quantifiable at low µg/L levels. | Dependent on concentration and instrument, typically in the µg/mL to mg/mL range. |
| **Linearity (R²) ** | > 0.9998[1] | > 0.9996[2] | Excellent, as signal response is directly proportional to the number of nuclei. |
| Precision (%RSD) | < 2.96% for system precision, < 9.53% for method precision.[3] | < 3.4% for recovery repeatability.[2] | Typically < 1% for high signal-to-noise ratios. |
| Accuracy (Recovery) | 90-99%[1] | 90.8-116.6%[2] | High, as it can be a primary ratio method of measurement. |
| Sample Throughput | High | Moderate to High | Low to Moderate |
| Key Advantages | Robust, widely available, excellent for routine analysis. | High selectivity and sensitivity, definitive identification. | No need for a specific reference standard of the analyte, provides structural information. |
| Key Disadvantages | Potential for co-eluting interferences. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Lower sensitivity compared to chromatographic methods, requires specialized expertise. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in reaction mixtures.
Sample Preparation:
-
Quench a known volume of the reaction mixture by diluting it with a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Filter the final diluted sample through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Quantification: External standard calibration curve of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it an excellent choice for identifying and quantifying trace levels of this compound.
Sample Preparation:
-
Quench a known volume of the reaction mixture.
-
Perform a liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis. Derivatization is generally not required for this compound due to its volatility.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure good separation.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: External standard calibration curve of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute or relative concentration of a substance in a mixture without the need for an identical standard of the analyte.[4]
Sample Preparation:
-
Take a precise aliquot of the reaction mixture.
-
Add a known amount of an internal standard (a compound with a simple NMR spectrum that does not overlap with the analyte signals) to the sample.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Key Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate quantification. A 90° pulse angle should be used.
-
Quantification: The concentration of this compound is calculated by comparing the integral of one of its characteristic peaks to the integral of a known peak from the internal standard.[4]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a reaction mixture.
General workflow for quantitative analysis.
References
Safety Operating Guide
Proper Disposal of Glycidyl 4-Toluenesulfonate: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper in-laboratory disposal of glycidyl 4-toluenesulfonate (also known as glycidyl tosylate). Researchers, scientists, and drug development professionals are advised to follow these procedures to mitigate risks associated with this reactive and hazardous compound. This compound is a suspected carcinogen and mutagen and should be handled with extreme care.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of this compound, the following PPE is mandatory:
-
Gloves: Nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. For spills or situations with potential for aerosolization outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used.
In-Laboratory Deactivation and Disposal Protocol
The primary method for rendering this compound less hazardous is through chemical deactivation. This procedure utilizes hydrolysis under basic conditions to open the reactive epoxide ring and displace the tosylate group, converting the compound to less reactive, more water-soluble byproducts.
It is crucial to first test this procedure on a small scale (e.g., with a few milligrams of the compound) to ensure the reaction proceeds as expected in your laboratory environment before scaling up for larger quantities of waste.
Experimental Protocol: Deactivation via Basic Hydrolysis
This protocol is designed for the treatment of small quantities of this compound waste (up to 5 grams).
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 10 times the volume of the final solution)
-
Ice bath
Procedure:
-
Preparation: In a certified chemical fume hood, prepare a 2 M sodium hydroxide solution by dissolving 8 grams of NaOH in 100 mL of deionized water. Allow the solution to cool to room temperature.
-
Dissolution of Waste: Carefully weigh the this compound waste. For every 1 gram of waste, use approximately 20 mL of ethanol to dissolve it in a beaker or flask equipped with a stir bar. Stir until the solid is fully dissolved.
-
Cooling: Place the vessel containing the dissolved waste on a stir plate within an ice bath to manage any potential exothermic reaction.
-
Addition of Base: Slowly add the 2 M sodium hydroxide solution to the stirring ethanolic solution of the waste. A significant excess of sodium hydroxide is recommended to ensure complete reaction. A 5:1 molar excess of NaOH to this compound is suggested.
-
Reaction: Allow the mixture to stir in the ice bath for 30 minutes, then remove the ice bath and let the reaction continue at room temperature for at least 24 hours. This extended time is to ensure the complete hydrolysis of both the epoxide and the tosylate ester.
-
Neutralization: After the reaction period, check the pH of the solution. It will be highly basic. Carefully neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid). Monitor the pH closely, aiming for a final pH between 6 and 8. Be cautious as neutralization can be exothermic.
-
Final Disposal: Once neutralized, the resulting solution can be disposed of as aqueous chemical waste according to your institution's specific guidelines. Do not pour down the drain unless explicitly permitted by your environmental health and safety (EHS) department for neutralized, low-toxicity aqueous waste.
Data Presentation
The following table summarizes the quantitative aspects of the proposed deactivation protocol.
| Parameter | Value | Unit | Notes |
| This compound | 1 | g | Assumed starting quantity for calculation |
| Molar Mass of this compound | 228.26 | g/mol | |
| Moles of this compound | ~0.0044 | mol | |
| Recommended Molar Excess of NaOH | 5 | ||
| Moles of NaOH Required | ~0.022 | mol | |
| Volume of 2 M NaOH Solution | 11 | mL | |
| Volume of Ethanol | 20 | mL | For initial dissolution |
| Reaction Time | 24 | hours | At room temperature after initial cooling |
| Final pH Target | 6 - 8 | After neutralization |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This procedure is a recommendation based on the chemical properties of this compound. It is the responsibility of the user to ensure that all local and institutional safety and environmental regulations are followed. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Personal protective equipment for handling Glycidyl 4-toluenesulfonate
Essential Safety and Handling Guide for Glycidyl 4-toluenesulfonate
This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.
Chemical Profile and Hazards:
This compound is a reagent used in organic synthesis.[1] It is classified as a hazardous substance with the following potential health effects:
-
May cause an allergic skin reaction.[2]
-
Causes serious eye damage.
-
Suspected of causing genetic defects.
-
May cause cancer.[3]
-
May cause respiratory irritation.[2]
Due to these significant health risks, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected for integrity before each use. | Prevents skin contact, which can cause allergic reactions and absorption of the chemical.[4][5] Proper glove removal technique is crucial to avoid contaminating hands. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are required. | Protects against splashes and dust that can cause serious eye damage.[4][5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended. | Provides a barrier against accidental skin contact.[4] Contaminated clothing must be removed immediately and washed before reuse.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. For emergencies, a self-contained breathing apparatus (SCBA) is necessary. | Minimizes the inhalation of dust or vapors, which can cause respiratory irritation and have long-term health effects.[5] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is essential for safety. The following step-by-step plan outlines the procedures from preparation to waste disposal.
1. Preparation and Engineering Controls:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: All handling of this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.
2. Handling Procedure:
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated work area.
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers. If possible, weigh the material directly into the reaction vessel within the fume hood.
-
Reaction Setup: Ensure all glassware is properly secured. If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.
-
Post-Handling: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[6]
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6] Do not dispose of this chemical down the drain or in regular trash.[3]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill using a spill kit. Avoid generating dust. For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
